Product packaging for Xylitol-5-13C(Cat. No.:)

Xylitol-5-13C

カタログ番号: B12396110
分子量: 153.14 g/mol
InChIキー: HEBKCHPVOIAQTA-MCQUNOCDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Xylitol-5-13C is a stable, isotopically labeled form of xylitol, a natural five-carbon sugar alcohol. In this molecule, the carbon at the 5-position is the carbon-13 (13C) isotope, making it an essential tracer for in-depth metabolic studies. Researchers utilize this compound in applications such as investigating carbohydrate metabolism pathways, quantifying metabolic fluxes using GC-MS or LC-MS, and studying the unique pharmacokinetics and mechanisms of action of xylitol. Unlike sucrose, xylitol is non-fermentable by many oral bacteria. Its mechanism of action in dental research involves being taken up by bacteria like Streptococcus mutans and phosphorylated to xylitol-5-phosphate via the fructose phosphotransferase system. This process creates a futile energy cycle, depleting the cell's energy reserves and leading to intracellular vacuole formation and growth inhibition, thereby reducing plaque formation and dental caries . Furthermore, xylitol has a negligible effect on blood glucose and insulin levels due to its slow, insulin-independent metabolism, making it a subject of interest in nutritional and diabetic research . This compound allows for precise tracking of these processes. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O5 B12396110 Xylitol-5-13C

3D Structure

Interactive Chemical Structure Model





特性

分子式

C5H12O5

分子量

153.14 g/mol

IUPAC名

(2S,3S,4R)-(113C)pentane-1,2,3,4,5-pentol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i1+1/m0/s1

InChIキー

HEBKCHPVOIAQTA-MCQUNOCDSA-N

異性体SMILES

C([C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O

正規SMILES

C(C(C(C(CO)O)O)O)O

製品の起源

United States

Foundational & Exploratory

The Untapped Potential of Xylitol-5-13C in Elucidating Metabolic Flux

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the principles and methodologies described in this guide are well-established in the field of metabolic research, a comprehensive literature search did not yield specific studies that have utilized Xylitol-5-13C as a tracer. Therefore, the experimental protocols and data presented herein are illustrative, based on the known metabolism of xylitol and standard practices in 13C-metabolic flux analysis. This guide is intended to provide a theoretical framework and a starting point for researchers considering the use of this compound in their experimental designs.

Introduction to this compound and its Significance in Metabolic Research

This compound is a stable isotope-labeled form of xylitol, a five-carbon sugar alcohol. In this molecule, the carbon atom at the fifth position is replaced with its heavier, non-radioactive isotope, carbon-13 (¹³C). This isotopic labeling makes this compound a powerful tool for tracing the metabolic fate of xylitol within a biological system. By tracking the incorporation of the ¹³C label into various downstream metabolites, researchers can quantitatively measure the flow of carbon through specific metabolic pathways, a technique known as metabolic flux analysis (MFA).

The primary role of this compound in metabolic research lies in its unique entry point into central carbon metabolism. Xylitol is predominantly metabolized in the liver, where it is converted to D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is a key intermediate in the Pentose Phosphate Pathway (PPP). This direct entry into the PPP makes this compound an invaluable tracer for studying the flux through this critical pathway, which is involved in nucleotide biosynthesis, NADPH production for reductive biosynthesis (e.g., fatty acid synthesis), and detoxification of reactive oxygen species.

Key Advantages of this compound as a Tracer:

  • Direct Probe of the Pentose Phosphate Pathway: Unlike glucose tracers, which enter glycolysis first, xylitol provides a more direct route to the PPP, potentially offering a clearer and more precise measurement of PPP flux.

  • Complementary to Glucose Tracers: Using this compound in parallel with ¹³C-labeled glucose tracers can provide a more comprehensive picture of central carbon metabolism, helping to resolve complex flux distributions.

  • Stable Isotope Labeling: As a stable isotope, ¹³C is non-radioactive, making it safer to handle and suitable for use in a wider range of experimental systems, including in vivo studies, compared to radioactive tracers like ¹⁴C.

Physicochemical Properties of Xylitol

PropertyValue
Chemical Formula C₄¹³CH₁₂O₅
Molar Mass Approximately 153.14 g/mol
Appearance White crystalline powder
Melting Point 92-96 °C
Solubility in Water Highly soluble
Primary Metabolic Fate Conversion to D-xylulose-5-phosphate in the liver

The Role of this compound in Elucidating the Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. It has two main branches: the oxidative branch, which produces NADPH and ribose-5-phosphate, and the non-oxidative branch, which interconverts various sugar phosphates. This compound enters the non-oxidative branch of the PPP as xylulose-5-phosphate.

By tracing the distribution of the ¹³C label from this compound into other PPP intermediates and downstream metabolites, researchers can quantify the relative activities of the different enzymes within the non-oxidative PPP and the overall flux through the pathway.

Xylitol_5_13C This compound Xylulose_5_P Xylulose-5-Phosphate (¹³C at C5) Xylitol_5_13C->Xylulose_5_P Xylitol Dehydrogenase, Xylulokinase Ribulose_5_P Ribulose-5-Phosphate Xylulose_5_P->Ribulose_5_P Ribulose-5-phosphate 3-epimerase Glyceraldehyde_3_P Glyceraldehyde-3-Phosphate Xylulose_5_P->Glyceraldehyde_3_P Transketolase Fructose_6_P Fructose-6-Phosphate Xylulose_5_P->Fructose_6_P Transketolase Ribose_5_P Ribose-5-Phosphate Ribulose_5_P->Ribose_5_P Ribose-5-phosphate isomerase Sedoheptulose_7_P Sedoheptulose-7-Phosphate Ribose_5_P->Sedoheptulose_7_P Transketolase Nucleotide_Synth Nucleotide Synthesis Ribose_5_P->Nucleotide_Synth Sedoheptulose_7_P->Fructose_6_P Transaldolase Erythrose_4_P Erythrose-4-Phosphate Sedoheptulose_7_P->Erythrose_4_P Transaldolase Glyceraldehyde_3_P->Fructose_6_P Transaldolase Glycolysis Glycolysis/Gluconeogenesis Glyceraldehyde_3_P->Glycolysis Fructose_6_P->Glycolysis Erythrose_4_P->Glyceraldehyde_3_P Transketolase

Figure 1. Metabolic fate of this compound in the Pentose Phosphate Pathway.

Experimental Protocols for this compound Metabolic Flux Analysis

The following sections outline a theoretical experimental workflow for conducting a ¹³C-MFA study using this compound.

Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cells or other model organisms.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, a human liver cancer cell line)

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • This compound (sterile, cell culture grade)

  • Unlabeled xylitol (for control experiments)

  • 6-well or 10 cm cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of harvest.

  • Adaptation Medium (Optional but Recommended): The day before the labeling experiment, replace the standard medium with a medium containing unlabeled xylitol at the same concentration to be used for labeling. This allows the cells to adapt to xylitol metabolism.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of this compound (e.g., 5 mM). A parallel control group with unlabeled xylitol should also be prepared.

  • Isotope Labeling:

    • Wash the cells once with pre-warmed PBS.

    • Aspirate the PBS and add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label and to ensure isotopic steady state is reached for MFA.

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately add a cold quenching solution (e.g., 80% methanol at -80°C) to the plate to halt all enzymatic activity.

    • Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

    • Vortex the cell suspension vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

    • Store the metabolite extracts at -80°C until analysis.

cluster_0 Cell Culture cluster_1 Metabolite Extraction cluster_2 Analysis Seeding Seed Cells Adaptation Adaptation to Unlabeled Xylitol Seeding->Adaptation Labeling Incubate with This compound Adaptation->Labeling Quenching Quench Metabolism (Cold Methanol) Labeling->Quenching Extraction Extract Metabolites Quenching->Extraction Harvest Harvest Supernatant Extraction->Harvest LCMS LC-MS/MS Analysis Harvest->LCMS GCMS GC-MS Analysis Harvest->GCMS MFA Metabolic Flux Analysis Software LCMS->MFA GCMS->MFA

Figure 2. General experimental workflow for this compound tracing.
Metabolite Analysis by Mass Spectrometry

The extracted metabolites can be analyzed by either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions of key metabolites.

General Procedure:

  • Sample Preparation: The polar metabolite extracts are typically dried down and may require derivatization for GC-MS analysis (e.g., silylation). For LC-MS, the dried extract is reconstituted in a suitable solvent.

  • Instrumental Analysis:

    • LC-MS: Utilizes a liquid chromatograph to separate metabolites followed by a mass spectrometer to detect and quantify the different mass isotopomers of each metabolite.

    • GC-MS: Employs a gas chromatograph for separation, which is particularly well-suited for the analysis of derivatized sugar phosphates and other central carbon metabolites.

  • Data Acquisition: The mass spectrometer is operated in a mode that allows for the detection of the different isotopologues of each metabolite of interest (e.g., selected ion monitoring or full scan mode).

Data Analysis and Flux Calculation

The raw mass spectrometry data is processed to correct for the natural abundance of ¹³C and to determine the mass isotopomer distributions (MIDs) for each metabolite. These MIDs are then used in computational models to calculate the metabolic fluxes.

Data Processing Steps:

  • Peak Integration: Integrate the chromatographic peaks for each metabolite and its isotopologues.

  • Natural Abundance Correction: Correct the raw MIDs for the natural abundance of all atoms in the metabolite and any derivatization agents.

  • Flux Calculation: Use software packages (e.g., INCA, Metran, WUFLUX) to fit the corrected MIDs to a metabolic network model. The software uses iterative algorithms to estimate the flux values that best reproduce the experimental data.

Hypothetical Quantitative Data from a this compound Tracing Experiment

The following tables present hypothetical data that could be obtained from an experiment as described above. These tables are for illustrative purposes to demonstrate how the data would be structured.

Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key PPP Metabolites after 24h Labeling with 5 mM this compound in HepG2 Cells

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Xylulose-5-Phosphate 10855000
Ribose-5-Phosphate 405010000
Sedoheptulose-7-Phosphate 603010000
Fructose-6-Phosphate 702010000
Glyceraldehyde-3-Phosphate 80155000

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Hypothetical Calculated Fluxes through the Pentose Phosphate Pathway (Relative to Xylitol Uptake Rate)

Reaction/PathwayRelative Flux (%)
Xylitol Uptake and Phosphorylation 100
Transketolase (X5P + R5P <=> S7P + G3P) 60
Transaldolase (S7P + G3P <=> F6P + E4P) 40
Net Flux to Glycolysis (F6P + G3P) 80
Net Flux to Nucleotide Synthesis (from R5P) 20

Conclusion and Future Directions

This compound holds significant promise as a novel tracer for dissecting the complexities of the Pentose Phosphate Pathway. Its direct entry into the non-oxidative branch of the PPP offers a unique advantage for quantifying fluxes within this pathway, which is often challenging with traditional glucose tracers. The theoretical framework and experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this compound.

Future research should focus on the experimental validation of these protocols and the application of this compound in various biological systems, including different cell types and in vivo models of metabolic diseases. Such studies will be instrumental in fully realizing the potential of this powerful tool to advance our understanding of metabolic regulation in health and disease.

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Xylitol-5-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Xylitol-5-¹³C, a crucial tool in metabolic research and drug development. This document details the synthetic pathways, experimental protocols, and analytical data for this stable isotope-labeled compound.

Introduction

Xylitol, a five-carbon sugar alcohol, is a naturally occurring sweetener with applications in the food and pharmaceutical industries. Its insulin-independent metabolism makes it a subject of interest in diabetic and metabolic studies. The isotopically labeled form, Xylitol-5-¹³C, serves as a tracer to elucidate metabolic pathways, quantify flux, and understand the pharmacokinetics of xylitol and related compounds. This guide outlines a feasible and efficient synthetic approach for the preparation of Xylitol-5-¹³C.

Synthetic Strategy Overview

The synthesis of Xylitol-5-¹³C is a multi-step process that begins with an appropriately labeled precursor, followed by chemical transformations to yield the target molecule. The general strategy involves two key stages:

  • Synthesis of D-Xylose-5-¹³C: This is the most challenging step, requiring the specific introduction of a ¹³C label at the C5 position of the xylose molecule. A common approach involves the chemical degradation of a readily available, selectively labeled hexose, such as D-Glucose-6-¹³C.

  • Reduction of D-Xylose-5-¹³C to Xylitol-5-¹³C: This is a well-established transformation, typically achieved through catalytic hydrogenation, which reduces the aldehyde group of xylose to a primary alcohol.

The overall workflow for the synthesis is depicted below.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of D-Xylose-5-¹³C cluster_1 Stage 2: Reduction to Xylitol-5-¹³C cluster_2 Purification & Analysis D-Glucose-6-13C D-Glucose-6-13C Oxidative_Cleavage Oxidative Cleavage D-Glucose-6-13C->Oxidative_Cleavage e.g., Periodate Oxidation D-Xylose-5-13C_intermediate D-Xylose-5-¹³C Oxidative_Cleavage->D-Xylose-5-13C_intermediate D-Xylose-5-13C D-Xylose-5-¹³C Hydrogenation Catalytic Hydrogenation D-Xylose-5-13C->Hydrogenation e.g., Ru/C, H₂ Xylitol-5-13C_product Xylitol-5-¹³C Hydrogenation->Xylitol-5-13C_product Purification Chromatography Xylitol-5-13C_product->Purification Analysis NMR, MS Purification->Analysis

Caption: Overall synthetic workflow for Xylitol-5-¹³C.

Experimental Protocols

Synthesis of D-Xylose-5-¹³C (A Plausible Route)

Materials:

  • D-Glucose-6-¹³C (isotopic purity ≥ 99%)

  • Sodium periodate (NaIO₄)

  • Sodium borohydride (NaBH₄)

  • Dowex 50W-X8 resin (H⁺ form)

  • Dowex 1-X8 resin (formate form)

  • Deionized water

  • Ethanol

Procedure:

  • Oxidative Cleavage:

    • Dissolve D-Glucose-6-¹³C in deionized water.

    • Cool the solution in an ice bath and slowly add a stoichiometric amount of sodium periodate solution.

    • Stir the reaction mixture in the dark for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Reduction of the Intermediate:

    • Once the oxidation is complete, cool the reaction mixture again in an ice bath.

    • Slowly add sodium borohydride in small portions to reduce the intermediate aldehyde.

    • Allow the reaction to proceed for a few hours at room temperature.

  • Work-up and Purification:

    • Neutralize the excess sodium borohydride by the dropwise addition of acetic acid until the effervescence ceases.

    • Remove the inorganic salts by passing the solution through a column of Dowex 50W-X8 (H⁺ form) followed by Dowex 1-X8 (formate form).

    • Collect the eluate and concentrate it under reduced pressure.

    • The resulting syrup, containing D-Xylose-5-¹³C, can be further purified by crystallization from an ethanol-water mixture.

Reduction of D-Xylose-5-¹³C to Xylitol-5-¹³C

The reduction of the labeled xylose to xylitol is a high-yielding step. Catalytic hydrogenation is the most common method.[1][2][3] An alternative, safer method using catalytic transfer hydrogenation is also presented.[1][4]

Materials:

  • D-Xylose-5-¹³C

  • 5% Ruthenium on activated carbon (Ru/C) catalyst

  • Deionized water

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup:

    • Dissolve D-Xylose-5-¹³C in deionized water in a high-pressure autoclave.

    • Add the 5% Ru/C catalyst (typically 5-10% by weight of the xylose).

  • Hydrogenation:

    • Seal the autoclave and purge it with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas to approximately 40-50 bar.

    • Heat the mixture to 100-120°C with vigorous stirring.

    • Maintain these conditions for 2-4 hours, monitoring the hydrogen uptake.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a bed of Celite to remove the catalyst.

    • The filtrate, an aqueous solution of Xylitol-5-¹³C, is then concentrated under reduced pressure.

    • The resulting crude xylitol can be purified by recrystallization from ethanol.

Materials:

  • D-Xylose-5-¹³C

  • 5% Ruthenium on activated carbon (Ru/C) catalyst

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve D-Xylose-5-¹³C in deionized water.

    • Add the 5% Ru/C catalyst.

  • Reaction:

    • Add a solution of formic acid and triethylamine in deionized water to the flask. A typical molar ratio is Xylose:Formic Acid:Triethylamine of 1:5:2.

    • Heat the reaction mixture to 90-100°C with stirring for several hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the mixture and remove the catalyst by filtration.

    • The filtrate is concentrated under reduced pressure to remove water, formic acid, and triethylamine.

    • The crude Xylitol-5-¹³C is then purified by recrystallization from ethanol.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and the final product.

Table 1: Synthesis Yields

StageReactionStarting MaterialProductTypical Yield (%)
1Oxidative DegradationD-Glucose-6-¹³CD-Xylose-5-¹³C60-70 (estimated)
2Catalytic HydrogenationD-Xylose-5-¹³CXylitol-5-¹³C>95[2]

Table 2: Product Specifications

ParameterValueReference
Chemical Formula¹³C¹²C₄H₁₂O₅
Molecular Weight153.14 g/mol [5]
Isotopic Enrichment≥ 99 atom % ¹³C[5][6]
Chemical Purity≥ 98%[5][6]
AppearanceWhite crystalline solid

Table 3: Analytical Data (¹³C NMR)

The ¹³C NMR spectrum of Xylitol-5-¹³C is expected to be similar to that of unlabeled xylitol, with a significant enhancement of the signal corresponding to the C5 carbon.

Carbon AtomUnlabeled Xylitol Chemical Shift (ppm)Expected Xylitol-5-¹³C Chemical Shift (ppm)
C1, C5~63C1: ~63, C5: ~63 (enhanced)
C2, C4~72~72
C3~73~73

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[7][8]

Visualization of Key Transformation

The core chemical transformation in the final step of the synthesis is the reduction of the aldehyde group of D-xylose to a primary alcohol, forming xylitol.

Caption: Reduction of D-Xylose-5-¹³C to Xylitol-5-¹³C.

Purification and Analysis

Purification of the final product is critical to ensure high chemical and isotopic purity.

  • Crystallization: The primary method for purifying xylitol is crystallization from solvents such as ethanol or ethanol-water mixtures.

  • Chromatography: Ion-exchange chromatography can be used to remove any remaining ionic impurities.

  • Analysis: The purity and identity of Xylitol-5-¹³C are confirmed using a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the position and extent of isotopic labeling.

    • Mass Spectrometry (MS): MS is used to determine the molecular weight and confirm the isotopic enrichment.

    • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final product.[9]

Conclusion

The synthesis of Xylitol-5-¹³C, while involving multiple steps, can be achieved through established chemical transformations. The key is the synthesis of the labeled precursor, D-Xylose-5-¹³C, followed by a high-yielding reduction. The protocols and data presented in this guide provide a solid foundation for researchers to produce or understand the synthesis of this valuable tool for metabolic research. The high isotopic and chemical purity achievable makes Xylitol-5-¹³C a reliable tracer for in vivo and in vitro studies.

References

Xylitol-5-¹³C as a Novel Tracer for Pentose Phosphate Pathway Flux: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors.[1] Quantifying the flux through this pathway is vital for understanding cellular redox homeostasis, nucleotide metabolism, and the metabolic reprogramming observed in various diseases, including cancer. While D-glucose isotopologues are the established tracers for monitoring PPP activity, this guide explores the potential of a novel tracer, Xylitol-5-¹³C. Although direct experimental studies utilizing Xylitol-5-¹³C are not yet prevalent in published literature, this document outlines the theoretical framework, a proposed experimental design, and expected outcomes based on the known metabolism of xylitol and established ¹³C-labeling methodologies.

Introduction: The Rationale for a Xylitol-Based Tracer

Xylitol, a five-carbon sugar alcohol, is metabolized in humans primarily in the liver.[2] It enters the non-oxidative branch of the pentose phosphate pathway after being converted to D-xylulose and subsequently phosphorylated to D-xylulose-5-phosphate.[2][3] This direct entry into the latter stage of the PPP presents a unique opportunity to probe the non-oxidative reactions of the pathway, potentially offering a more focused analysis compared to glucose tracers which enter at the beginning of the pathway. A Xylitol-5-¹³C tracer would introduce a labeled carbon at the C5 position of the xylulose-5-phosphate intermediate, allowing for the tracking of its metabolic fate through the reversible transketolase and transaldolase reactions.

The Metabolic Journey of Xylitol-5-¹³C

The proposed metabolic pathway for Xylitol-5-¹³C is depicted below. The ¹³C label, initially at the C5 position of xylitol, is retained through the initial enzymatic conversions and enters the PPP as [5-¹³C]D-xylulose-5-phosphate.

Xylitol_Metabolism cluster_ppp Pentose Phosphate Pathway Xylitol-5-13C This compound D-Xylulose-5-13C D-Xylulose-5-13C This compound->D-Xylulose-5-13C Xylitol dehydrogenase D-Xylulose-5-phosphate-5-13C D-Xylulose-5-phosphate-5-13C D-Xylulose-5-13C->D-Xylulose-5-phosphate-5-13C Xylulokinase X5P [5-13C]Xylulose 5-phosphate D-Xylulose-5-phosphate-5-13C->X5P Enters Non-Oxidative PPP G3P Glyceraldehyde 3-phosphate X5P->G3P Transketolase F6P Fructose 6-phosphate X5P->F6P Transketolase R5P Ribose 5-phosphate S7P Sedoheptulose 7-phosphate R5P->S7P Transketolase R5P->G3P Transketolase Nucleotide\nSynthesis Nucleotide Synthesis R5P->Nucleotide\nSynthesis E4P Erythrose 4-phosphate S7P->E4P Transaldolase G3P->F6P Transaldolase Glycolysis Glycolysis F6P->Glycolysis

Figure 1: Metabolic fate of Xylitol-5-¹³C into the Pentose Phosphate Pathway.

Proposed Experimental Protocol

This section outlines a hypothetical, yet detailed, methodology for a tracer study using Xylitol-5-¹³C, based on established protocols for other ¹³C tracers.[4]

Cell Culture and Tracer Administration
  • Cell Seeding: Plate mammalian cells (e.g., cancer cell lines known for high PPP flux) in appropriate culture dishes and allow them to adhere and reach a semi-confluent state.

  • Media Preparation: Prepare a specialized culture medium that is deficient in the standard carbon source (e.g., glucose) to be replaced by the tracer. Supplement this medium with dialyzed fetal bovine serum to minimize the presence of unlabeled metabolites.[4]

  • Tracer Incubation:

    • Remove the growth medium and wash the cells twice with phosphate-buffered saline (PBS).[4]

    • Add the prepared medium containing Xylitol-5-¹³C at a defined concentration.

    • Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamic labeling of downstream metabolites.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold saline.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish. Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at a high speed to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites for subsequent analysis.

Analytical Methods
  • Mass Spectrometry (MS): The isotopic enrichment of PPP intermediates will be quantified using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • GC-MS: Metabolites are often derivatized to increase their volatility before analysis. Selected Ion Monitoring (SIM) can be used to track specific mass isotopologues.[5]

    • LC-MS: This technique offers high sensitivity and specificity for polar metabolites and is well-suited for analyzing sugar phosphates.[1]

Anticipated Quantitative Data

In the absence of direct experimental data for Xylitol-5-¹³C, the following table summarizes representative PPP flux data obtained from studies using established ¹³C-glucose tracers. This serves as an illustrative example of the types of quantitative measurements that could be obtained. The data highlights the relative contributions of the PPP to overall glucose metabolism in different cell lines.

Cell LineTracer UsedOxidative PPP Flux (% of Glycolysis)Non-Oxidative PPP Flux (% of Glycolysis)Reference
Human Granulocytes[1,2-¹³C]glucose, [U-¹³C]glucose, [4,5,6-¹³C]glucoseVariable with stimulationDirectional shift observed upon phagocytosis[6]
Human Hepatoma Cells[1,2-¹³C₂]-glucoseNot specifiedRelative fluxes through transketolase and transaldolase estimated[7]
Tumor Cell Line[1,2-¹³C₂]glucoseHigh precision estimates obtainedHigh precision estimates obtained[5]
E. coli[¹³C]-glucoseResolved net and exchange fluxesResolved net and exchange fluxes[8]

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for conducting and analyzing a tracer study with Xylitol-5-¹³C.

Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Data Interpretation A Cell Culture B Tracer Incubation with this compound A->B C Metabolite Extraction B->C D LC-MS or GC-MS Analysis C->D E Mass Isotopologue Distribution (MID) Analysis D->E F Metabolic Flux Analysis (MFA) E->F G Pathway Activity Assessment F->G H Understanding of Non-Oxidative PPP Dynamics G->H Biological Insights

Figure 2: Proposed experimental and analytical workflow for a Xylitol-5-¹³C tracer study.

Conclusion and Future Directions

The use of Xylitol-5-¹³C as a tracer for the pentose phosphate pathway represents a promising, albeit currently theoretical, approach. Its direct entry into the non-oxidative branch could provide more precise insights into the dynamics of this part of the pathway, which is crucial for nucleotide synthesis and cellular redox balance. Future work should focus on the synthesis of Xylitol-5-¹³C and its experimental validation in various cell models. Such studies would not only enhance our understanding of PPP regulation but could also provide a valuable tool for drug development, particularly in the context of diseases with altered metabolic phenotypes.

References

Probing Microbial Metabolism: A Technical Guide to Xylitol-5-13C Isotopic Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for studying the microbial metabolism of xylitol using Xylitol-5-13C as a tracer. While specific preliminary studies focusing exclusively on the this compound isotopologue are not extensively documented in publicly available literature, this document synthesizes the established knowledge of microbial xylitol pathways and the application of 13C-based metabolic flux analysis (MFA) to provide a foundational framework for such research.

Introduction to Microbial Xylitol Metabolism

Xylitol, a five-carbon sugar alcohol, is a key intermediate in the xylose metabolic pathways of many microorganisms, including bacteria, yeasts, and fungi.[1] Microbes primarily metabolize xylose and xylitol through two distinct routes: a single-step isomerization in bacteria and a two-step reduction/oxidation process in yeasts and fungi.[2] The study of these pathways is crucial for applications ranging from industrial biotechnology, for the production of xylitol as a sugar substitute, to understanding the role of xylitol in complex microbial ecosystems like the gut and oral microbiomes.

Isotopically labeled substrates, such as this compound, are powerful tools for elucidating these metabolic pathways. By tracing the journey of the 13C label through various intracellular metabolites, researchers can quantify metabolic fluxes, identify active pathways, and discover novel metabolic activities.

Key Metabolic Pathways

The metabolism of xylitol is intrinsically linked to the assimilation of xylose. Below are the primary pathways in bacteria and fungi.

Bacterial Xylose and Xylitol Metabolism

In many bacteria, xylose is directly converted to xylulose by the enzyme xylose isomerase. Xylulose is then phosphorylated to xylulose-5-phosphate, which enters the Pentose Phosphate Pathway (PPP). Xylitol can be formed from xylulose via xylitol dehydrogenase.

bacterial_xylitol_pathway Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase Xylitol Xylitol Xylulose->Xylitol Xylitol Dehydrogenase (NADH-dependent) X5P Xylulose-5-P Xylulose->X5P Xylulokinase PPP Pentose Phosphate Pathway X5P->PPP

Bacterial Xylose/Xylitol Metabolic Pathway.
Fungal/Yeast Xylose and Xylitol Metabolism

In most yeasts and fungi, xylose is first reduced to xylitol by xylose reductase, a reaction that often prefers NADPH. Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase, which typically uses NAD+. This cofactor imbalance can be a rate-limiting step in xylose fermentation.[2]

fungal_xylitol_pathway Xylose D-Xylose Xylitol Xylitol (Intermediate) Xylose->Xylitol Xylose Reductase (NAD(P)H-dependent) Xylulose D-Xylulose Xylitol->Xylulose Xylitol Dehydrogenase (NAD+-dependent) X5P Xylulose-5-P Xylulose->X5P Xylulokinase PPP Pentose Phosphate Pathway X5P->PPP

Fungal/Yeast Xylose/Xylitol Metabolic Pathway.

Quantitative Data from Microbial Xylitol Production Studies

The following tables summarize xylitol production data from various microbial fermentation studies. These values provide a baseline for expected yields and productivities, which can be further investigated and optimized using 13C tracer analysis.

MicroorganismSubstrate(s)ConditionXylitol Yield (g/g) or Titer (g/L)Reference
Candida tropicalisD-xylose-83.28 g/L[3]
Candida guilliermondiiD-xyloseMicro-aerobic0.63 g/g[2]
Candida maltosa Xu316D-xyloseMicro-aerobic0.43 g/g[2]
Debaryomyces hanseniiD-xyloseMicro-aerobic0.54 g/g[2]
Hansenula polymorphaD-xylose & glycerolpH 80.52 g/g[2]
Corynebacterium sp.D-xylose14-day incubation69 mg/ml[2]
Enterobacter liquefaciensD-xylose-33.3 mg/ml[2]
Pichia pastoris (engineered)Glucose-0.14 g/g glucose
Pichia pastoris (engineered)Glycerol-0.35 g/g glycerol[4]
Escherichia coli (engineered)D-xyloseOptimized xylose conc.62.2 ± 2.9 g/L

Experimental Protocols for 13C-Xylitol Tracer Studies

A typical 13C metabolic flux analysis experiment involves several key stages, from culturing with the labeled substrate to analyzing the labeling patterns in metabolites.

General Experimental Workflow

The workflow for a 13C-labeling experiment is outlined below. The central aim is to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant.

experimental_workflow Culture 1. Microbial Culture (Pre-culture in unlabeled medium) Inoculate 2. Inoculation (Transfer to 13C-labeled medium, e.g., with this compound) Culture->Inoculate Growth 3. Growth to Isotopic Steady State (Typically 5-6 cell doublings) Inoculate->Growth Quench 4. Rapid Quenching (e.g., Cold Methanol to halt metabolism) Growth->Quench Extract 5. Metabolite Extraction (e.g., Chloroform/Methanol/Water) Quench->Extract Analyze 6. Analytical Measurement (LC-MS/MS or GC-MS) Extract->Analyze Model 7. Data Analysis & Flux Modeling (Correct for natural abundance, calculate flux distribution) Analyze->Model

General workflow for a 13C metabolic flux analysis experiment.
Detailed Methodologies

1. Culture Preparation:

  • Grow the microbial strain of interest in a defined minimal medium with a non-labeled carbon source to mid-log phase. This ensures the cells are in a state of balanced growth before the introduction of the tracer.

  • Harvest the cells by centrifugation and wash with a medium lacking a carbon source to remove any residual unlabeled substrate.

2. Isotopic Labeling:

  • Resuspend the cells in a fresh, identical medium where the primary carbon source is replaced with or supplemented by the 13C-labeled tracer (e.g., this compound).

  • The concentration of the tracer should be carefully chosen to ensure it is readily metabolized without causing toxicity.

  • Allow the culture to grow for several generations (typically 5-6) to ensure that the intracellular metabolite pools reach isotopic steady state.

3. Quenching and Extraction:

  • Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. A common method is to plunge the culture into a cold solvent, such as 60% methanol buffered at a neutral pH and chilled to below -40°C.

  • Separate the cell mass from the quenching solution via centrifugation at low temperatures.

  • Extract intracellular metabolites using a biphasic solvent system, such as chloroform/methanol/water, to separate polar metabolites from lipids and other cellular components.

4. Sample Analysis:

  • Analyze the isotopic labeling patterns of the extracted metabolites, particularly the proteinogenic amino acids, as their labeling patterns reflect the fluxes through central carbon metabolism.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred analytical techniques.[5] Samples are typically derivatized before GC-MS analysis to improve volatility and chromatographic separation.

5. Data Analysis and Flux Calculation:

  • The raw mass spectrometry data must be corrected for the natural abundance of 13C and other isotopes.

  • The corrected mass isotopomer distributions are then used as inputs for computational models. Software packages (e.g., INCA, METRAN) use iterative algorithms to estimate the intracellular metabolic fluxes that best reproduce the experimentally measured labeling patterns.

Conclusion

The use of this compound as a metabolic tracer holds significant potential for unraveling the complexities of microbial metabolism. By combining controlled labeling experiments with advanced analytical techniques and computational modeling, researchers can gain a quantitative understanding of how microorganisms utilize this important five-carbon sugar alcohol. This knowledge is fundamental for the rational design of microbial cell factories for enhanced xylitol production and for a deeper understanding of microbial physiology in diverse environments.

References

A Technical Guide to Xylitol-5-¹³C: Commercial Availability, Purity, and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Xylitol-5-¹³C, a stable isotope-labeled sugar alcohol crucial for a variety of research applications. This document details its commercial availability, purity standards, and practical applications, with a focus on its use in metabolic research and as an internal standard in analytical methodologies.

Commercial Availability

Xylitol-5-¹³C is readily available from several reputable suppliers specializing in isotopically labeled compounds for research purposes. These companies offer the compound in various quantities to suit diverse experimental needs, from milligrams for initial studies to larger quantities for extensive research projects. Key suppliers are located across North America, Europe, and Asia, ensuring accessibility for researchers worldwide.

Table 1: Prominent Suppliers of Xylitol-5-¹³C

SupplierGeographic Regions ServedWebsite
--INVALID-LINK--Worldwidehttps://www.alfa-chemistry.com/
--INVALID-LINK--Worldwidehttps://www.medchemexpress.com/
--INVALID-LINK--Worldwidehttps://www.isotope.com/
--INVALID-LINK--North Americahttps://www.cenmed.com/
--INVALID-LINK--Europehttps://www.eurisotop.com/
--INVALID-LINK--Worldwidehttps://www.trc-canada.com/

Purity and Specifications

The utility of Xylitol-5-¹³C in research is highly dependent on its chemical and isotopic purity. Suppliers typically provide a Certificate of Analysis (CoA) with each batch, detailing these critical parameters. Researchers should always consult the CoA for lot-specific information.

Table 2: Typical Purity Specifications for Commercial Xylitol-5-¹³C

ParameterTypical SpecificationNotes
Chemical Purity ≥98%[1][2]Determined by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Isotopic Purity (¹³C) ≥99 atom % ¹³C[1]Indicates the percentage of molecules where the carbon at the 5th position is ¹³C.
Molecular Formula ¹³CC₄H₁₂O₅-
Molecular Weight ~153.14 g/mol [1]Varies slightly from unlabeled xylitol (~152.15 g/mol ).
Appearance White crystalline powder-
Solubility Soluble in water-

Experimental Protocols and Research Applications

Xylitol-5-¹³C is a valuable tool in metabolic research and analytical chemistry, primarily utilized as a tracer to elucidate metabolic pathways and as an internal standard for accurate quantification of xylitol and related metabolites in complex biological matrices.

Application in Metabolic Flux Analysis

Stable isotope tracing with compounds like Xylitol-5-¹³C is a cornerstone of metabolic flux analysis (MFA). By introducing the labeled xylitol to a biological system, researchers can track the incorporation of the ¹³C atom into various downstream metabolites. This provides a quantitative understanding of the activity of metabolic pathways under different conditions.

One of the key pathways where xylitol plays a role is the Pentose Phosphate Pathway (PPP). Xylitol can be converted to xylulose, which is then phosphorylated to xylulose-5-phosphate, an intermediate of the PPP. By tracing the ¹³C label from Xylitol-5-¹³C, researchers can investigate the flux through this critical pathway, which is involved in nucleotide biosynthesis and maintaining redox balance.

PentosePhosphatePathway Xylitol_5_13C Xylitol-5-13C Xylulose Xylulose Xylitol_5_13C->Xylulose Xylitol Dehydrogenase Xylulose_5_P Xylulose-5-Phosphate Xylulose->Xylulose_5_P Xylulokinase Ribulose_5_P Ribulose-5-Phosphate Xylulose_5_P->Ribulose_5_P Ribulose-5-phosphate 3-epimerase Glyceraldehyde_3_P Glyceraldehyde-3-Phosphate Xylulose_5_P->Glyceraldehyde_3_P Transketolase Ribose_5_P Ribose-5-Phosphate Ribulose_5_P->Ribose_5_P Ribose-5-phosphate isomerase Sedoheptulose_7_P Sedoheptulose-7-Phosphate Ribose_5_P->Sedoheptulose_7_P Transketolase Nucleotide_Synthesis Nucleotide Synthesis Ribose_5_P->Nucleotide_Synthesis Erythrose_4_P Erythrose-4-Phosphate Sedoheptulose_7_P->Erythrose_4_P Transaldolase Fructose_6_P Fructose-6-Phosphate Erythrose_4_P->Fructose_6_P Transketolase Glyceraldehyde_3_P->Fructose_6_P Transaldolase Glycolysis Glycolysis Glyceraldehyde_3_P->Glycolysis Fructose_6_P->Glycolysis

Figure 1. Entry of Xylitol-5-¹³C into the Pentose Phosphate Pathway.
Use as an Internal Standard in Mass Spectrometry

The most common application of Xylitol-5-¹³C in drug development and clinical research is as an internal standard for the quantification of unlabeled (endogenous) xylitol in biological samples using mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The isotopically labeled standard is chemically identical to the analyte of interest but has a different mass, allowing for precise correction of sample loss during preparation and variations in instrument response.

ExperimentalWorkflow start Start: Biological Sample (e.g., Plasma, Urine) add_is Spike with known amount of This compound Internal Standard start->add_is extraction Metabolite Extraction (e.g., Protein Precipitation, Solid-Phase Extraction) add_is->extraction derivatization Derivatization (for GC-MS analysis) extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis data_processing Data Processing: - Integrate peak areas for  analyte and internal standard - Calculate analyte/IS ratio analysis->data_processing quantification Quantification: - Generate calibration curve - Determine concentration of  endogenous xylitol data_processing->quantification end End: Quantified Xylitol Concentration quantification->end

References

In-Depth Technical Guide: Safety and Handling of Xylitol-5-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Xylitol-5-13C, a stable isotope-labeled form of Xylitol. While this document focuses on this compound, the safety and handling procedures are based on the well-established data for unlabeled Xylitol, as the isotopic substitution of carbon-13 is not expected to alter the chemical's fundamental toxicological or hazardous properties.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance.[1] However, as with any chemical, it is essential to handle it with appropriate care to minimize potential risks.

Potential Health Effects:

  • Inhalation: May cause respiratory irritation.[2]

  • Skin Contact: May cause mild skin irritation.[2]

  • Eye Contact: May cause eye irritation.[2]

  • Ingestion: Ingestion of large quantities may cause gastrointestinal disturbances, including a laxative effect.[3][4]

The product is not considered harmful to aquatic organisms or to cause long-term adverse effects in the environment.[2]

Quantitative Safety Data

The following table summarizes the key quantitative toxicological and physical property data for Xylitol.

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50) > 4000 mg/kgRat[2]
16,500 mg/kgRat[4]
> 5000 mg/kgMouse[5]
Molecular Mass (Labeled) 153.14 g/mol -[2]
Relative Density 1.52-[2]
Water Solubility 642 g/L-[2]
Dissociation Constant 13.3 at 18 °C (64 °F)-[2]

Experimental Protocol: Safe Handling Procedure

This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

1. Pre-Handling:

  • Read and understand the Safety Data Sheet (SDS).
  • Ensure a clean and well-ventilated work area. An eyewash station and safety shower should be accessible.[3][4]
  • Assemble all necessary personal protective equipment (PPE).

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield with safety glasses.[3][6]
  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[4]
  • Body Protection: Wear a laboratory coat or other protective clothing.[6]
  • Respiratory Protection: In case of inadequate ventilation or when generating dust, use a NIOSH/MSHA approved respirator.[3]

3. Handling:

  • Avoid generating dust.[3][4] Use techniques like wet sweeping or vacuuming for cleanup.[3][4]
  • Keep the container tightly closed when not in use.[3][6]
  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][6]
  • Do not eat, drink, or smoke in the handling area.[2][6]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[3][6]
  • Some suppliers recommend refrigerated storage (-5 °C to 5 °C).[2]
  • Protect from light and moisture, as the material is hygroscopic.[2][3]
  • Store away from incompatible materials such as strong oxidizing agents.[2][5]

5. Accidental Release:

  • Evacuate unnecessary personnel from the area.[2]
  • Wear appropriate PPE.
  • For spills, sweep up the material and place it into a suitable, labeled container for disposal.[3]
  • Avoid dispersal of dust into the air.[3]
  • Prevent the material from entering drains or waterways.[4][6]

6. Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[6]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Read SDS Read SDS Assess Risks Assess Risks Read SDS->Assess Risks Don PPE Don PPE Assess Risks->Don PPE Weighing Weighing Don PPE->Weighing Dissolving Dissolving Weighing->Dissolving Store Properly Store Properly Weighing->Store Properly Use in Experiment Use in Experiment Dissolving->Use in Experiment Decontaminate Workspace Decontaminate Workspace Use in Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands G Figure 2: Spill Response Procedure Spill Occurs Spill Occurs Evacuate Area Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Use wet sweep or vacuum Place in Labeled Container Place in Labeled Container Clean Up Spill->Place in Labeled Container Dispose of Waste Properly Dispose of Waste Properly Place in Labeled Container->Dispose of Waste Properly Decontaminate Area Decontaminate Area Dispose of Waste Properly->Decontaminate Area Report Incident Report Incident Decontaminate Area->Report Incident

References

The Significance of 5-¹³C Xylitol in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying fluxes in complex biological systems. This technical guide focuses on the strategic use of 5-¹³C labeled xylitol for in-depth studies of the pentose phosphate pathway (PPP), a critical nexus in cellular metabolism responsible for generating NADPH and precursors for nucleotide biosynthesis. The specific labeling at the C-5 position of xylitol offers a unique tool to probe the non-oxidative branch of the PPP, providing valuable insights into the activities of key enzymes such as transketolase and transaldolase. This guide will detail the theoretical significance of 5-¹³C xylitol, outline generalized experimental protocols for its use in metabolic flux analysis, and present a framework for data interpretation, thereby serving as a vital resource for researchers in metabolic studies and drug development.

Introduction: Xylitol Metabolism and the Pentose Phosphate Pathway

Xylitol, a five-carbon sugar alcohol, is an intermediate in the glucuronic acid-xylulose pathway. In the liver, it is primarily metabolized through the pentose phosphate pathway (PPP). The initial step involves the oxidation of xylitol to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the PPP.[1][2]

The PPP consists of two main branches:

  • The Oxidative Branch: This phase is irreversible and produces NADPH and ribose-5-phosphate from glucose-6-phosphate.

  • The Non-Oxidative Branch: This phase consists of a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates. The key enzymes in this branch are transketolase and transaldolase, which catalyze the transfer of two- and three-carbon units, respectively.[3]

The non-oxidative PPP is crucial for cellular homeostasis, as it allows the cell to adapt the production of pentoses and glycolytic intermediates to its metabolic needs. Dysregulation of the PPP has been implicated in various diseases, including cancer and metabolic syndrome, making it a key target for therapeutic intervention.

The Strategic Advantage of the 5-¹³C Position in Xylitol

The choice of the isotopic tracer is paramount in designing metabolic flux analysis (MFA) experiments. The position of the ¹³C label in the substrate molecule determines which metabolic pathways can be effectively traced. While various ¹³C-labeled glucose isotopomers are commonly used to study central carbon metabolism, 5-¹³C xylitol offers a more direct and specific means of investigating the non-oxidative PPP.

Upon its conversion to D-xylulose-5-phosphate, the ¹³C label at the C-5 position enters the non-oxidative PPP. The subsequent reactions catalyzed by transketolase and transaldolase will redistribute this labeled carbon atom among various sugar phosphates. By tracking the fate of the 5-¹³C label, researchers can gain precise information about the relative activities of these enzymes and the overall flux through the non-oxidative branch.

Specifically, tracing the 5-¹³C label allows for:

  • Elucidation of Transketolase and Transaldolase Activity: The scrambling of the ¹³C label from the C-5 position of xylulose-5-phosphate into other intermediates like sedoheptulose-7-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate provides a direct measure of the in vivo activities of transketolase and transaldolase.[3]

  • Quantification of Pentose Cycle Flux: By analyzing the distribution of the ¹³C label in downstream metabolites, it is possible to quantify the rate of carbon entry into and exit from the non-oxidative PPP.

  • Assessment of Metabolic Reprogramming: In disease states such as cancer, metabolic pathways are often rewired. 5-¹³C xylitol can be used to investigate how the non-oxidative PPP is altered in these conditions, providing potential targets for drug development.

Experimental Protocols

Synthesis of 5-¹³C Xylitol

The synthesis of isotopically labeled compounds is a specialized process. While a detailed protocol for 5-¹³C xylitol is not provided in the reviewed literature, a general approach would likely involve the chemical or enzymatic reduction of a 5-¹³C labeled D-xylose precursor. Enzymatic synthesis using xylose reductase is a common method for producing xylitol.[4][5] Commercial suppliers of stable isotopes are the most common source for such specialized tracers.

In Vitro Metabolic Labeling with 5-¹³C Xylitol

This protocol describes a general procedure for labeling cultured cells with 5-¹³C xylitol to study metabolic fluxes.

Materials:

  • Cell culture medium (appropriate for the cell line)

  • 5-¹³C Xylitol (sterile, high purity)

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

  • Medium Exchange: Aspirate the standard culture medium and wash the cells once with pre-warmed PBS.

  • Labeling: Add pre-warmed culture medium containing a defined concentration of 5-¹³C xylitol. The concentration and labeling duration will need to be optimized for the specific cell line and experimental goals. A typical starting point could be in the range of 1-10 mM for a duration of several hours to reach isotopic steady state.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove any remaining extracellular label.

    • Immediately add ice-cold extraction solvent to the culture dish to quench all enzymatic activity.

    • Scrape the cells in the extraction solvent and collect the cell lysate in a pre-chilled tube.

  • Sample Preparation:

    • Vortex the cell lysate thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

    • Collect the supernatant containing the polar metabolites.

    • The supernatant can then be dried and derivatized for analysis by GC-MS or directly analyzed by LC-MS.

In Vivo Metabolic Labeling with 5-¹³C Xylitol

This protocol provides a general framework for in vivo labeling studies in animal models.

Materials:

  • Animal model (e.g., mouse, rat)

  • 5-¹³C Xylitol (sterile, injectable grade)

  • Saline solution

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

Procedure:

  • Animal Acclimation: Acclimate animals to the experimental conditions.

  • Tracer Administration: Administer 5-¹³C xylitol via an appropriate route, such as intraperitoneal (IP) injection or oral gavage. The dose and time course will need to be determined based on the specific research question.

  • Tissue Collection: At the desired time point after tracer administration, anesthetize the animal and collect tissues of interest (e.g., liver, adipose tissue, tumor).

  • Flash Freezing: Immediately flash-freeze the collected tissues in liquid nitrogen to halt all metabolic activity.

  • Metabolite Extraction: Homogenize the frozen tissue in an appropriate ice-cold extraction solvent and follow a similar extraction procedure as described for the in vitro protocol.

Analytical Methods for ¹³C-Labeled Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: Polar metabolites are often derivatized to increase their volatility for GC analysis. A common method is silylation.

  • Analysis: The derivatized sample is injected into the GC-MS system. The mass spectrometer is operated in a mode that allows for the detection of different mass isotopomers of the metabolites of interest.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Analysis: LC-MS can often be used for the analysis of underivatized polar metabolites. Different chromatography techniques, such as hydrophilic interaction liquid chromatography (HILIC), can be employed to separate the metabolites.

  • High-Resolution Mass Spectrometry: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are particularly useful for resolving and accurately identifying different isotopomers.

Data Presentation and Interpretation

Quantitative Data Summary

While specific quantitative data from 5-¹³C xylitol studies are not available in the reviewed literature, the following table provides a template for how such data would be presented. The values are hypothetical and for illustrative purposes only.

MetaboliteControl (M+0)5-¹³C Xylitol Labeled (M+1)5-¹³C Xylitol Labeled (M+2)5-¹³C Xylitol Labeled (M+3)
Xylulose-5-Phosphate5%95%0%0%
Ribose-5-Phosphate40%60%0%0%
Fructose-6-Phosphate60%25%15%0%
Sedoheptulose-7-Phosphate50%30%20%0%
Glyceraldehyde-3-Phosphate70%20%10%0%

Table 1: Hypothetical Mass Isotopomer Distribution of Pentose Phosphate Pathway Intermediates after Labeling with 5-¹³C Xylitol.

Data Interpretation

The mass isotopomer distribution (MID) data is used to calculate metabolic fluxes. This is typically done using specialized software that employs mathematical models of the metabolic network. The software fits the experimental MID data to the model to estimate the flux through each reaction.

The interpretation of the MIDs from a 5-¹³C xylitol experiment would focus on:

  • The enrichment of the M+1 isotopomer of xylulose-5-phosphate, confirming the uptake and metabolism of the tracer.

  • The appearance of M+1, M+2, and other labeled species in downstream metabolites, which reflects the carbon rearrangements in the non-oxidative PPP. The specific pattern of labeling will inform on the relative fluxes through transketolase and transaldolase.

Visualizations

Signaling Pathways and Experimental Workflows

xylitol_metabolism Xylitol Xylitol Xylulose Xylulose Xylitol->Xylulose Xylitol Dehydrogenase Xylulose_5P Xylulose-5-Phosphate Xylulose->Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway (Non-oxidative) Xylulose_5P->PPP Glycolysis Glycolysis PPP->Glycolysis Fructose-6-P, Glyceraldehyde-3-P

Caption: Metabolic fate of xylitol entering the pentose phosphate pathway.

experimental_workflow cluster_cell_culture In Vitro cluster_animal_model In Vivo cell_culture Cell Culture labeling Labeling with 5-13C Xylitol cell_culture->labeling quenching Quenching & Extraction labeling->quenching analysis LC-MS or GC-MS Analysis quenching->analysis Metabolite Extract animal_model Animal Model tracer_admin Tracer Administration animal_model->tracer_admin tissue_collection Tissue Collection & Flash Freezing tracer_admin->tissue_collection quenching_animal Extraction quenching_animal->analysis Metabolite Extract data_analysis Metabolic Flux Analysis analysis->data_analysis

Caption: General experimental workflow for metabolic studies using 5-¹³C xylitol.

non_oxidative_ppp cluster_TK1 Transketolase cluster_TA Transaldolase cluster_TK2 Transketolase X5P Xylulose-5-P (C5*) R5P Ribose-5-P S7P Sedoheptulose-7-P (C7*) X5P->S7P F6P2 Fructose-6-P G3P Glyceraldehyde-3-P R5P->G3P E4P Erythrose-4-P S7P->E4P F6P Fructose-6-P (C6*) G3P->F6P G3P2 Glyceraldehyde-3-P (C3*) E4P->G3P2 label_note * indicates potential position of 13C label from 5-13C xylitol

Caption: Tracing the 5-¹³C label through the non-oxidative pentose phosphate pathway.

Applications in Drug Development

The ability to precisely measure fluxes through the non-oxidative PPP using 5-¹³C xylitol has significant implications for drug development. Many cancer cells exhibit increased reliance on the PPP to support proliferation and combat oxidative stress. Therefore, enzymes in the PPP, such as transketolase, are attractive targets for anti-cancer therapies.

By using 5-¹³C xylitol, researchers can:

  • Screen for PPP Inhibitors: Assess the efficacy of candidate drugs in inhibiting flux through the non-oxidative PPP in cancer cell lines or animal models.

  • Investigate Mechanisms of Drug Action: Determine if a drug's mechanism of action involves the modulation of PPP activity.

  • Identify Biomarkers: Changes in PPP flux, as measured by 5-¹³C xylitol tracing, could serve as a biomarker for drug response or disease progression.

Conclusion

The use of 5-¹³C xylitol as a stable isotope tracer represents a sophisticated and targeted approach for the study of the non-oxidative pentose phosphate pathway. While direct literature on its application is sparse, the foundational principles of metabolic flux analysis strongly support its utility. This technical guide provides a comprehensive overview of the theoretical significance, generalized experimental protocols, and potential applications of 5-¹³C xylitol in metabolic research and drug development. As our understanding of metabolic reprogramming in disease continues to grow, the strategic use of specifically labeled tracers like 5-¹³C xylitol will be indispensable for uncovering novel therapeutic targets and advancing our knowledge of cellular metabolism.

References

An In-depth Technical Guide to the Enzymatic Pathways Involving Xylitol-5-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol is a five-carbon sugar alcohol with significant applications in the food, pharmaceutical, and healthcare industries as a low-calorie sugar substitute.[1][2] Its metabolism is independent of insulin, making it a suitable sweetener for individuals with diabetes.[3] In metabolic research and drug development, stable isotope-labeled compounds are invaluable tools for tracing the fate of molecules through complex biological systems. Xylitol-5-13C, a form of xylitol labeled with a heavy carbon isotope at the C5 position, serves as a powerful tracer for elucidating enzymatic pathways, quantifying metabolic fluxes, and understanding cellular physiology.[4]

This technical guide provides a comprehensive overview of the core enzymatic pathways involving xylitol, with a focus on the utility of this compound in quantitative metabolic analysis. It details the primary metabolic route through the Pentose Phosphate Pathway (PPP), presents quantitative data from relevant studies, outlines key experimental protocols, and illustrates complex workflows using standardized diagrams.

Core Metabolic Pathway: Xylitol and the Pentose Phosphate Pathway (PPP)

In eukaryotic systems, xylitol is primarily metabolized in the liver and enters central carbon metabolism via the Pentose Phosphate Pathway (PPP).[5][6] This conversion involves a two-step enzymatic process. First, cytosolic NAD(P)H-dependent xylose reductase (XR) or a similar polyol dehydrogenase catalyzes the oxidation of xylitol to D-xylulose. Subsequently, D-xylulose is phosphorylated by xylulokinase (XK) in an ATP-dependent reaction to form D-xylulose-5-phosphate (Xu5P).[1][7]

Xu5P is a key intermediate of the non-oxidative branch of the PPP.[5][8] From here, it can be interconverted with other sugar phosphates, such as ribulose-5-phosphate and ribose-5-phosphate, by the enzymes transketolase and transaldolase.[9][10] These intermediates can then be directed towards nucleotide biosynthesis or channeled into glycolysis as fructose-6-phosphate and glyceraldehyde-3-phosphate.[10] The use of this compound allows researchers to trace the labeled carbon atom as it flows through these interconnected pathways, providing insights into the relative activity of each branch.

xylitol_ppp_pathway Metabolic Fate of Xylitol via the Pentose Phosphate Pathway Xylitol This compound D_Xylulose D-Xylulose-5-13C Xylitol->D_Xylulose Xu5P D-Xylulose-5-Phosphate-13C D_Xylulose->Xu5P PPP Pentose Phosphate Pathway (PPP) Xu5P->PPP Transketolase / Transaldolase Glycolysis Glycolysis PPP->Glycolysis Fructose-6-P G'aldehyde-3-P Nucleotides Nucleotide Biosynthesis PPP->Nucleotides

Caption: Metabolic Fate of Xylitol via the Pentose Phosphate Pathway.

Quantitative Data from Metabolic Studies

The use of this compound and other isotopic tracers enables the precise quantification of metabolic rates and product yields. This data is critical for metabolic engineering efforts in microbial cell factories and for understanding metabolic dysregulation in disease states.

Table 1: Xylitol Production Yields in Engineered Microorganisms

This table summarizes xylitol yields from various carbon sources in metabolically engineered Pichia pastoris, highlighting the efficiency of different synthetic pathways.

Carbon SourceEngineered Strain StrategyTiter (g/L)Yield (g xylitol / g substrate)Reference
GlucoseOverexpression of NADPH-dependent Xyl2 mutants2.80.14[11]
GlycerolOverexpression of NADPH-dependent Xyl2 mutants7.00.35[11]
MethanolOverexpression of NADPH-dependent Xyl2 mutants0.250.015[11]
GlucoseExpression of K. pneumoniae DalD and G. oxydans Xyl2-0.078[11]
GlucoseExpression of B. subtilis xylitol-phosphate dehydrogenase-0.23[11]
Table 2: Stable Carbon Isotope Ratios (δ13C) in Commercial Xylitol

Stable isotope analysis can determine the botanical origin (C3 vs. C4 plants) of xylitol. This table shows the range of δ13C values for xylitol derived from different plant sources. The notation δ13C represents the deviation in parts per thousand (‰) from a standard.

Putative OriginPlant Typeδ13C Range (‰)Number of Samples (n)Reference
CornC4 Plant-13.0 to -9.716[12][13]
Unspecified (Suspected C3)C3 Plant-22.3 to -19.78[12][13]
Difficult to DefineMixture/CAM-17.1 to -14.83[12][13]

Experimental Protocols and Methodologies

Tracing this compound through metabolic pathways requires a combination of sophisticated analytical techniques. Below are detailed protocols for key experiments cited in the literature.

Metabolite Quantification via High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the concentration of xylitol and related metabolites in fermentation broth or cell extracts.[11]

  • Instrumentation: Agilent HPLC system or equivalent, equipped with a Refractive Index Detector (RID).

  • Column: Aminex HPX-87H column (300 × 7.8 mm).

  • Sample Preparation:

    • Centrifuge cell culture samples to pellet cells.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm membrane.

    • Store at -20 °C until analysis.

  • Chromatographic Conditions:

    • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in ultrapure water.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 10 µL.

    • Oven Temperature: 50 °C.

    • Run Time: Approximately 30 minutes.

  • Quantification: Calculate concentrations by comparing peak areas to those of known standards.

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique to quantify intracellular metabolic fluxes. It involves feeding cells a 13C-labeled substrate, such as this compound, and measuring the isotopic labeling patterns in downstream metabolites.[14][15]

  • Experimental Workflow:

    • Model Development: Construct a stoichiometric model of the organism's central metabolism.

    • Isotope Labeling Experiment: Culture cells in a defined medium where the primary carbon source (or xylitol) is partially or fully 13C-labeled. The experiment must reach an isotopic steady state.[16]

    • Metabolite Sampling and Extraction: Rapidly quench metabolism and harvest cells. Extract intracellular metabolites.

    • Isotopomer Analysis: Analyze the mass distribution of key metabolites (e.g., amino acids, organic acids) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[17][18]

    • Flux Calculation: Use the measured extracellular rates (e.g., substrate uptake, product secretion) and the intracellular labeling data to computationally estimate the metabolic fluxes that best fit the experimental data.[15]

mfa_workflow Workflow for 13C-Metabolic Flux Analysis (MFA) cluster_exp Experimental Phase cluster_comp Computational Phase A 1. Cell Culture with This compound Substrate B 2. Metabolite Quenching & Extraction A->B C 3. Mass Spectrometry (GC-MS or LC-MS/MS) B->C D 4. Isotopomer Distribution Data C->D F 6. Flux Estimation (Software Simulation) D->F E 5. Metabolic Network Model Construction E->F G 7. Metabolic Flux Map F->G

Caption: Workflow for 13C-Metabolic Flux Analysis (MFA).

Stable Isotope (13C) Breath Test

This non-invasive method is used in clinical and nutritional research to assess the in vivo metabolism of an ingested 13C-labeled substrate.[19][20]

  • Protocol Outline:

    • Baseline Sampling: Collect baseline breath samples into collection bags or vials (e.g., Exetainers) to determine the natural background 13C/12C ratio in the subject's exhaled CO₂.

    • Substrate Administration: The subject ingests a precise dose of the 13C-labeled compound (e.g., U-13C-sucrose, or a food containing the tracer) dissolved in water.

    • Post-Dose Sampling: Collect breath samples at regular intervals (e.g., every 15-20 minutes) for a period of 2 to 8 hours.

    • Isotope Ratio Analysis: Analyze the 13CO₂/12CO₂ ratio in the breath samples using Isotope Ratio Mass Spectrometry (IRMS).

    • Data Interpretation: The rate of appearance of 13CO₂ in the breath reflects the rate of substrate absorption, digestion (if applicable), and oxidation by the body. The results are often expressed as the cumulative percentage of the dose recovered over time.

breath_test_workflow Protocol for a 13C Stable Isotope Breath Test Start Start Baseline 1. Collect Baseline Breath Sample Start->Baseline Ingest 2. Ingest 13C-Labeled Substrate Baseline->Ingest Metabolism In Vivo Absorption & Metabolism Ingest->Metabolism Sampling 3. Collect Breath Samples at Timed Intervals Ingest->Sampling Metabolism->Sampling Analysis 4. Analyze 13CO2/12CO2 via IRMS Sampling->Analysis Result 5. Calculate Rate of Oxidation Analysis->Result End End Result->End

References

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis Using Xylitol-5-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. By tracing the path of isotopically labeled substrates, such as Xylitol-5-13C, researchers can gain a detailed understanding of cellular metabolism. Xylitol, a five-carbon sugar alcohol, is metabolized primarily through the pentose phosphate pathway (PPP), making this compound an excellent tracer for investigating the dynamics of this crucial metabolic route and its connections to glycolysis and the tricarboxylic acid (TCA) cycle.[1][2][3]

These application notes provide a comprehensive protocol for conducting metabolic flux analysis using this compound. The protocol covers experimental design, cell culture and labeling, sample preparation, mass spectrometry analysis, and data interpretation.

Metabolic Fate of this compound

Xylitol enters the cell and is converted to D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is a key intermediate of the pentose phosphate pathway.[4] The 13C label at the 5th position of xylitol will be incorporated into various downstream metabolites, and tracking its distribution allows for the quantification of fluxes through the PPP and connected pathways.

cluster_extracellular Extracellular cluster_intracellular Intracellular Xylitol-5-13C_ext This compound Xylitol-5-13C_int This compound Xylitol-5-13C_ext->Xylitol-5-13C_int Xylulose Xylulose Xylitol-5-13C_int->Xylulose Xylitol Dehydrogenase Xylulose-5-P Xylulose-5-Phosphate Xylulose->Xylulose-5-P Xylulokinase PPP Pentose Phosphate Pathway Xylulose-5-P->PPP Glycolysis Glycolysis PPP->Glycolysis Biomass Biomass Precursors (e.g., Ribose-5-P) PPP->Biomass TCA TCA Cycle Glycolysis->TCA

Figure 1: Metabolic pathway of this compound.

Experimental Workflow

A typical metabolic flux analysis experiment using this compound involves several key steps, from cell culture to data analysis. The overall workflow is depicted below.

Start Start Cell_Culture 1. Cell Culture (Adaptation to labeling medium) Start->Cell_Culture Labeling 2. Isotopic Labeling (Introduce this compound) Cell_Culture->Labeling Quenching 3. Rapid Quenching (Halt metabolism) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. Analytical Measurement (GC-MS or LC-MS/MS) Extraction->Analysis Data_Processing 6. Data Processing (Correct for natural abundance) Analysis->Data_Processing MFA 7. Metabolic Flux Analysis (Computational modeling) Data_Processing->MFA End End MFA->End

Figure 2: Experimental workflow for 13C-MFA.

Experimental Protocols

Cell Culture and Isotopic Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (ensure high isotopic purity)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Adaptation Phase: Culture cells in a medium containing a non-labeled carbon source mixture that mimics the final labeling medium for at least 24 hours to allow for metabolic adaptation.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing a base medium (e.g., glucose-free DMEM) with dialyzed FBS and the desired concentration of this compound. Other carbon sources, such as glucose and glutamine, can be included at physiological concentrations.

  • Initiate Labeling: Replace the adaptation medium with the pre-warmed labeling medium. The duration of labeling will depend on the time required to reach isotopic steady-state, which should be determined empirically for the specific cell line and conditions (typically 6-24 hours).[5]

Rapid Quenching and Metabolite Extraction

Rapidly halting metabolic activity is crucial for accurately capturing the metabolic state of the cells.

Materials:

  • Cold saline solution (0.9% NaCl in water)

  • Quenching solution (e.g., -80°C methanol or a cold methanol/acetonitrile/water mixture)

  • Cell scraper

  • Centrifuge

Procedure:

  • Quenching: Aspirate the labeling medium and immediately wash the cells with cold saline. Then, add the ice-cold quenching solution to the culture plate to rapidly halt enzymatic activity.[5]

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube. Further lyse the cells by sonication or freeze-thaw cycles.

  • Phase Separation: Add a non-polar solvent (e.g., chloroform) to the cell lysate to separate the polar metabolites from lipids and proteins. Vortex vigorously and centrifuge to separate the phases.

  • Collection: Carefully collect the upper aqueous phase containing the polar metabolites.

Sample Preparation for Mass Spectrometry

For GC-MS analysis, polar metabolites need to be derivatized to increase their volatility.

Materials:

  • Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS))

  • Pyridine

  • Heating block or oven

Procedure:

  • Drying: Dry the collected aqueous phase completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: Add pyridine to the dried metabolites, followed by the derivatization agent (e.g., MTBSTFA). Incubate at a controlled temperature (e.g., 60-80°C) for a sufficient time (e.g., 30-60 minutes) to ensure complete derivatization.[5]

Analytical Measurement

The derivatized samples are then analyzed by GC-MS or the underivatized polar extracts by LC-MS/MS to determine the mass isotopomer distributions of key metabolites.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS).

GC-MS Method:

  • Column: A suitable column for separating polar metabolites (e.g., DB-5ms).

  • Injection: Splitless injection is typically used.

  • Oven Program: A temperature gradient is used to separate the metabolites.

  • MS Detection: The mass spectrometer is operated in either scan mode to identify all metabolites or selected ion monitoring (SIM) mode for targeted analysis of specific mass fragments.

LC-MS/MS Method:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) or anion exchange column is suitable for separating polar metabolites like sugar phosphates.[6][7]

  • Mobile Phase: A gradient of aqueous and organic solvents.

  • MS/MS Detection: Multiple reaction monitoring (MRM) is often used for high sensitivity and specificity.[6][7]

Data Presentation and Analysis

Mass Isotopomer Distributions

The raw mass spectrometry data provides the relative abundance of different mass isotopomers for each metabolite. This data must be corrected for the natural abundance of 13C and other heavy isotopes.[8] The corrected mass isotopomer distributions (MIDs) reflect the incorporation of the 13C label from this compound.

Table 1: Hypothetical Mass Isotopomer Distributions of Key Metabolites

MetaboliteM+0M+1M+2M+3M+4M+5
Ribose-5-Phosphate0.300.500.150.040.010.00
Fructose-6-Phosphate0.250.450.200.070.020.01
Sedoheptulose-7-Phosphate0.200.400.250.100.040.01
Pyruvate0.600.300.080.02--
Lactate0.620.280.080.02--
Citrate0.550.300.100.030.010.01

Note: The values in this table are for illustrative purposes only and will vary depending on the cell type and experimental conditions.

Metabolic Flux Calculation

The corrected MIDs, along with measured extracellular fluxes (e.g., xylitol uptake, lactate secretion), are used as inputs for computational models to estimate intracellular fluxes. Software packages such as INCA, Metran, or WUFlux can be used for this purpose. These programs use mathematical algorithms to find the set of fluxes that best explain the observed labeling patterns.

Table 2: Example of Calculated Metabolic Fluxes

ReactionFlux (relative to Xylitol uptake)
Xylitol uptake100
Pentose Phosphate Pathway (oxidative)30
Pentose Phosphate Pathway (non-oxidative)70
Glycolysis (from G6P)40
Pyruvate to Lactate25
Pyruvate to TCA cycle15

Note: The values in this table are for illustrative purposes and represent a hypothetical metabolic state.

Conclusion

The protocol outlined in these application notes provides a robust framework for utilizing this compound in metabolic flux analysis. This approach offers a powerful tool for investigating the pentose phosphate pathway and its role in cellular metabolism, with significant applications in basic research, drug discovery, and metabolic engineering. The successful implementation of this protocol will provide valuable insights into the metabolic phenotype of the biological system under investigation.

References

Application Notes and Protocols for Quantifying Xylitol-5-¹³C Incorporation Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Xylitol-5-¹³C incorporation into metabolic pathways using mass spectrometry. The methodologies described herein are essential for researchers studying the pentose phosphate pathway (PPP), related metabolic disorders, and the efficacy of therapeutic interventions targeting these pathways.

Introduction

Xylitol, a five-carbon sugar alcohol, is a key intermediate in the pentose phosphate pathway.[1][2] Stable isotope labeling with ¹³C is a powerful technique to trace the metabolic fate of xylitol and quantify its flux through various biochemical reactions.[3][4] Mass spectrometry, with its high sensitivity and specificity, is the analytical method of choice for these studies.[5][6] This document outlines protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to measure the incorporation of Xylitol-5-¹³C into intracellular metabolites.

Metabolic Significance of Xylitol Incorporation

Xylitol is metabolized via the pentose phosphate pathway, a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis.[5][6] As illustrated in the pathway diagram below, xylitol can be converted to xylulose, which is then phosphorylated to xylulose-5-phosphate, a central intermediate of the PPP.[4] By tracing the incorporation of the ¹³C label from Xylitol-5-¹³C, researchers can elucidate the activity of this pathway under various physiological or pathological conditions.

Xylitol Metabolism and the Pentose Phosphate Pathway Xylitol_5_13C Xylitol-5-13C Xylulose Xylulose Xylitol_5_13C->Xylulose Xylitol Dehydrogenase Xylulose_5_P Xylulose-5-Phosphate Xylulose->Xylulose_5_P Xylulokinase PPP Pentose Phosphate Pathway Xylulose_5_P->PPP Glycolysis Glycolysis PPP->Glycolysis Nucleotide_Synth Nucleotide Synthesis PPP->Nucleotide_Synth NADPH_Prod NADPH Production PPP->NADPH_Prod

Caption: Metabolic fate of Xylitol-5-¹³C in the Pentose Phosphate Pathway.

Experimental Workflow Overview

The general workflow for quantifying Xylitol-5-¹³C incorporation involves several key stages, from sample preparation to data analysis. This process is designed to ensure the accurate and reproducible measurement of ¹³C-labeled intracellular metabolites.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis A Cell Culture & Labeling with This compound B Quenching & Metabolite Extraction A->B C Sample Cleanup (e.g., SPE) B->C D LC-MS/MS or GC-MS Analysis C->D E Peak Integration & Quantification D->E F Isotopologue Distribution Analysis E->F G Metabolic Flux Calculation F->G

Caption: General experimental workflow for ¹³C metabolic flux analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of xylitol and related sugars by mass spectrometry. It is important to note that these values are illustrative and the performance for ¹³C-labeled analytes should be established in the specific laboratory setting.

Table 1: LC-MS/MS Performance Data for Unlabeled Xylitol

ParameterValueReference
Limit of Detection (LOD)0.61 - 4.04 µg/mL[6]
Limit of Quantification (LOQ)2.04 - 13.46 µg/mL[6]
Linearity (R²)≥ 0.9986[6]
Recovery99 - 100.03 %[6]

Table 2: GC-MS Performance Data for Unlabeled Xylitol

ParameterValueReference
Limit of Detection (LOD)0.03 mg/L[7]
Linearity (R²)0.997[7]
Intra-assay CV7.2% - 11.2%[7]
Inter-assay CV6.8% - 13.2%[7]
Recovery92.1% - 124.7%[7]

Experimental Protocols

Protocol 1: Sample Preparation for Intracellular Metabolite Analysis

This protocol details the steps for extracting intracellular metabolites from cultured cells labeled with Xylitol-5-¹³C.

Materials:

  • Cell culture medium

  • Xylitol-5-¹³C

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 60% methanol in water, pre-chilled to -45°C

  • Extraction solvent: 80% methanol in water, pre-chilled to -80°C

  • Cell scraper

  • Centrifuge capable of reaching -9°C and 1,000 x g

  • Liquid nitrogen

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the culture medium with a medium containing Xylitol-5-¹³C at the desired concentration and incubate for a time course determined by the experimental design.

  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold PBS. Immediately add the pre-chilled quenching solution and incubate for 5 minutes at -45°C.

  • Cell Harvesting: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.

  • Metabolite Extraction: Centrifuge the cell suspension at 1,000 x g for 5 minutes at -9°C. Discard the supernatant and add the pre-chilled extraction solvent to the cell pellet. Vortex thoroughly and incubate at -80°C for 15 minutes.

  • Sample Clarification: Centrifuge the extract at 16,000 x g for 10 minutes at 4°C. Collect the supernatant containing the intracellular metabolites.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 2: LC-MS/MS Method for ¹³C-Labeled Metabolite Quantification

This protocol describes a liquid chromatography-tandem mass spectrometry method for the analysis of Xylitol-5-¹³C and its downstream metabolites.

Instrumentation and Columns:

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • Amide or HILIC chromatography column suitable for polar metabolite separation

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from high organic to high aqueous to retain and separate polar metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for native and ¹³C-labeled metabolites. The transitions for Xylitol-5-¹³C would be shifted by +5 m/z for the precursor ion compared to unlabeled xylitol. Fragmentation patterns would need to be confirmed by infusion of standards.

    • Unlabeled Xylitol (C₅H₁₂O₅): Precursor ion [M-H]⁻ at m/z 151.06

    • Xylitol-5-¹³C (¹³C₅H₁₂O₅): Expected precursor ion [M-H]⁻ at m/z 156.08

    • Fragment ions would be common to both, allowing for identification.

  • Collision Energy and other MS parameters: Optimize for each analyte using a standard solution.

Protocol 3: GC-MS Method for ¹³C-Labeled Sugar Alcohol Analysis

This protocol provides a gas chromatography-mass spectrometry method, which requires derivatization, for the analysis of ¹³C-labeled xylitol.[8][9]

Instrumentation and Columns:

  • Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer

  • DB-5ms or similar capillary column

Sample Derivatization:

  • Evaporate a known volume of the metabolite extract to dryness under a stream of nitrogen.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes.[6]

  • Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.[6]

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 70°C, hold for 4 minutes, then ramp to 310°C at 5°C/min and hold for 10 minutes.[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the derivatized native and ¹³C-labeled xylitol. The m/z of fragments containing the ¹³C atoms will be shifted accordingly.

  • Transfer Line Temperature: 280°C

Data Analysis and Interpretation

The data acquired from the mass spectrometer will be processed to integrate the peak areas of the detected metabolites. For quantification, a calibration curve should be prepared using standards of known concentrations. The incorporation of ¹³C from Xylitol-5-¹³C is determined by analyzing the mass isotopologue distribution for each metabolite. This involves measuring the relative abundance of the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of the molecule. This information can then be used in metabolic flux analysis software to calculate the rates of metabolic pathways.[3][10]

References

Application Notes and Protocols for NMR-Based Analysis of Xylitol-5-13C Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for tracing metabolic pathways and quantifying metabolite turnover. The use of stable isotope-labeled substrates, such as Xylitol-5-13C, provides a direct and non-destructive method to follow the metabolic fate of specific atoms within a biological system.[1][2] This document provides detailed application notes and experimental protocols for the analysis of this compound labeled metabolites using NMR spectroscopy.

The strategic placement of the 13C label at the C5 position of xylitol allows for the unambiguous tracking of this carbon atom as it is incorporated into downstream metabolites. This approach offers significant advantages over other analytical techniques by providing positional information of the label, which is crucial for elucidating complex metabolic networks.[1]

Applications

  • Metabolic Flux Analysis: Quantifying the rate of metabolic reactions and the flow of carbons through various pathways.[1]

  • Drug Discovery and Development: Assessing the effect of therapeutic agents on specific metabolic pathways.

  • Biomarker Discovery: Identifying novel biomarkers for disease diagnosis and prognosis.[2]

  • Microbial Metabolism Studies: Investigating the assimilation and conversion of xylitol in microorganisms.[3][4]

Signaling Pathway

The metabolic pathway of xylitol primarily involves its conversion through the pentose phosphate pathway (PPP). The 13C label introduced at the C5 position of xylitol can be traced through subsequent enzymatic reactions.

xylitol_pathway Xylitol_5_13C This compound Xylulose D-Xylulose Xylitol_5_13C->Xylulose Xylitol Dehydrogenase Xylulose_5_P D-Xylulose-5-P Xylulose->Xylulose_5_P Xylulokinase PPP Pentose Phosphate Pathway Xylulose_5_P->PPP Glycolysis Glycolysis PPP->Glycolysis Biomass Biomass Precursors (Amino Acids, Nucleotides) PPP->Biomass TCA TCA Cycle Glycolysis->TCA Glycolysis->Biomass TCA->Biomass

Caption: Metabolic fate of this compound through the Pentose Phosphate Pathway.

Experimental Workflow

The overall workflow for analyzing this compound labeled metabolites involves several key stages, from cell culture and metabolite extraction to NMR data acquisition and analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_data_analysis Data Interpretation Cell_Culture 1. Cell Culture with This compound Quenching 2. Metabolic Quenching Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Drying 4. Sample Drying Extraction->Drying Reconstitution 5. Reconstitution in NMR Buffer Drying->Reconstitution NMR_Acquisition 6. NMR Data Acquisition (1D 13C, 2D HSQC, etc.) Reconstitution->NMR_Acquisition Data_Processing 7. Data Processing and Spectral Analysis NMR_Acquisition->Data_Processing Metabolite_ID 8. Metabolite Identification Data_Processing->Metabolite_ID Quantification 9. Quantification and Flux Analysis Metabolite_ID->Quantification

Caption: Overall experimental workflow for NMR-based metabolomics.

Experimental Protocols

Cell Culture and Isotope Labeling
  • Culture cells in a standard growth medium to the desired cell density.

  • Replace the standard medium with a medium containing this compound as the primary carbon source. The concentration of labeled xylitol should be optimized for the specific cell type and experimental goals.

  • Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate.

Metabolite Quenching and Extraction
  • Rapidly quench metabolic activity to prevent further enzymatic reactions. For adherent cells, this can be achieved by washing with ice-cold saline and then adding a cold quenching solution (e.g., 60% methanol at -40°C). For suspension cells, rapidly centrifuge the culture and resuspend the pellet in the cold quenching solution.

  • Extract the metabolites using a biphasic solvent system, such as a mixture of chloroform, methanol, and water, to separate polar and nonpolar metabolites.[5]

  • Centrifuge the mixture to separate the phases. The upper aqueous phase contains the polar metabolites, including xylitol and its downstream products.

  • Carefully collect the aqueous phase and dry it using a vacuum concentrator (e.g., SpeedVac).

NMR Sample Preparation
  • Reconstitute the dried metabolite extract in a suitable NMR buffer (e.g., phosphate buffer in D₂O, pH 7.4) containing a known concentration of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate).

  • Transfer the reconstituted sample to an NMR tube.

NMR Data Acquisition

Acquire a series of NMR spectra to identify and quantify the 13C-labeled metabolites.

  • 1D ¹H NMR: Provides an overview of all proton-containing metabolites. While not directly detecting the 13C label, it is useful for assessing sample complexity and identifying major metabolites.[2]

  • 1D ¹³C NMR: Directly detects the 13C-labeled carbons. This is the primary experiment for observing the incorporation of the label into different metabolites.[6][7] Due to the low natural abundance of ¹³C, signals from the labeled positions will be significantly enhanced.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is a highly sensitive experiment for identifying which protons are attached to the 13C-labeled carbons, aiding in metabolite identification.[2]

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds. This experiment is useful for establishing longer-range connectivity and confirming metabolite structures.[2]

Data Processing and Analysis
  • Process the raw NMR data (FID) using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

  • Identify the 13C-labeled metabolites by comparing the chemical shifts in the 1D ¹³C and 2D HSQC/HMBC spectra to databases (e.g., Human Metabolome Database, BMRB) and literature values.[8]

  • Quantify the concentration of the labeled metabolites by integrating the corresponding peaks in the 1D ¹³C or ¹H spectra relative to the internal standard.

Data Presentation

Table 1: Representative ¹³C Chemical Shifts of Xylitol-5-¹³C and Potential Downstream Metabolites
MetaboliteCarbon PositionExpected ¹³C Chemical Shift (ppm)
Xylitol-5-¹³C C5 ~63.5
C1~63.5
C2, C4~72.0
C3~73.0
D-Xylulose-5-phosphateC5~64.0
Ribose-5-phosphateC5~63.0
Fructose-6-phosphateC6~64.5
Glucose-6-phosphateC6~62.5
3-PhosphoglycerateC3~65.0
SerineC3~62.0

Note: Chemical shifts are approximate and can vary depending on pH, temperature, and ionic strength of the buffer.[8]

Table 2: Key NMR Acquisition Parameters
ExperimentParameterRecommended Value
1D ¹³C Pulse Programzgpg30
Spectral Width240 ppm
Acquisition Time1.5 s
Relaxation Delay2.0 s
Number of Scans1024 - 4096
2D ¹H-¹³C HSQC Pulse Programhsqcetgpsi
¹H Spectral Width12 ppm
¹³C Spectral Width160 ppm
Number of Increments256 - 512
Number of Scans8 - 32

Conclusion

The use of this compound in combination with NMR spectroscopy provides a robust and informative approach for studying cellular metabolism. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to design and execute experiments aimed at elucidating the metabolic fate of xylitol and its impact on various biological processes. The ability to directly trace the 13C label through metabolic pathways offers unparalleled insights into the intricate network of biochemical reactions within a cell.

References

Unraveling Microbial Fermentation: Application of Xylitol-5-13C in Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

The study of microbial fermentation pathways is critical for advancements in biotechnology, metabolic engineering, and drug development. Understanding the intricate network of metabolic fluxes allows researchers to optimize the production of valuable compounds, identify novel drug targets, and elucidate the metabolic basis of microbial physiology. Stable isotope tracing, utilizing compounds labeled with non-radioactive heavy isotopes such as 13C, has become a cornerstone of metabolic flux analysis (MFA). Xylitol-5-13C is a valuable tracer for interrogating the pentose phosphate pathway (PPP) and related metabolic routes in various microorganisms. This five-carbon sugar alcohol, when introduced as a carbon source, provides a direct window into the metabolic fate of pentoses, offering a powerful tool to quantify carbon flow and pathway utilization.

Principle of this compound Tracing

Xylitol is a key intermediate in the metabolism of D-xylose, a major component of lignocellulosic biomass. In many yeasts and fungi, D-xylose is first reduced to xylitol, which is then oxidized to D-xylulose. D-xylulose is subsequently phosphorylated to D-xylulose-5-phosphate, a central intermediate of the pentose phosphate pathway.[1][2][3] By using this compound, the labeled carbon atom at the C5 position can be tracked as it is metabolized through the PPP and other interconnected pathways like glycolysis and the TCA cycle.

The distribution of the 13C label in downstream metabolites, such as amino acids, organic acids, and sugar phosphates, provides a detailed fingerprint of the active metabolic pathways. This labeling information, when analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the precise quantification of metabolic fluxes.[4][5]

Key Applications

  • Quantification of Pentose Phosphate Pathway (PPP) Flux: this compound provides a direct means to measure the flux through the oxidative and non-oxidative branches of the PPP. This is crucial for understanding the production of NADPH, essential for reductive biosynthesis and stress response, and the synthesis of nucleotide precursors.[6][7]

  • Elucidation of Xylose and Xylitol Metabolism: For microorganisms capable of utilizing xylose, tracing with labeled xylitol can reveal the efficiency of conversion and identify potential metabolic bottlenecks in xylitol production or consumption.[2][8]

  • Metabolic Engineering and Strain Optimization: By comparing the metabolic fluxes in wild-type and genetically engineered strains, researchers can assess the impact of genetic modifications aimed at enhancing the production of specific biofuels, biochemicals, or pharmaceuticals.

  • Understanding Cofactor Regeneration: The metabolism of xylitol is tightly linked to the regeneration of cofactors like NAD(P)H and NAD(P)+.[7] Tracing studies with this compound can shed light on the balance and intracellular dynamics of these vital molecules.

Data Presentation

The quantitative data obtained from this compound tracing experiments are typically summarized in tables to facilitate comparison between different strains or experimental conditions.

Table 1: Example Metabolic Flux Distribution in a Recombinant Yeast Strain

Metabolic Reaction/PathwayFlux (mmol/gDCW/h) - Control StrainFlux (mmol/gDCW/h) - Engineered Strain
Xylitol Uptake5.08.0
Xylitol Dehydrogenase4.57.5
Transketolase2.03.5
Transaldolase1.52.8
Oxidative PPP1.02.0
Glycolysis (from F6P/G3P)3.05.0
Pyruvate Kinase2.54.5
TCA Cycle1.22.2

Note: The data presented in this table is representative and intended for illustrative purposes.

Table 2: 13C Label Incorporation into Key Metabolites

MetaboliteMass Isotopomer Distribution (M+n) - ControlMass Isotopomer Distribution (M+n) - Engineered
AlanineM+0: 60%, M+1: 30%, M+2: 10%M+0: 40%, M+1: 45%, M+2: 15%
GlutamateM+0: 50%, M+1: 35%, M+2: 15%M+0: 30%, M+1: 40%, M+2: 30%
Ribose-5-phosphateM+0: 20%, M+1: 70%, M+2: 10%M+0: 10%, M+1: 80%, M+2: 10%
Sedoheptulose-7-phosphateM+0: 30%, M+1: 50%, M+2: 20%M+0: 20%, M+1: 60%, M+2: 20%

Note: The data presented in this table is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: 13C-Labeling Experiment with this compound

Objective: To label the intracellular metabolites of a microbial culture with this compound for metabolic flux analysis.

Materials:

  • Microbial strain of interest

  • Defined minimal medium

  • This compound (≥98% isotopic purity)

  • Unlabeled xylitol

  • Shaking incubator or bioreactor

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solution (e.g., 75% ethanol, boiling)

  • Centrifuge

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the microbial strain into a suitable pre-culture medium and grow to the mid-exponential phase.

  • Main Culture Inoculation: Inoculate the main culture in a defined minimal medium containing a limiting amount of a non-labeled carbon source.

  • Isotopic Steady State: Once the initial carbon source is depleted, introduce the labeling substrate. For steady-state labeling, a continuous culture (chemostat) is ideal. For batch cultures, introduce a mixture of unlabeled xylitol and this compound at a known ratio (e.g., 20:80) and grow the cells for several generations to achieve isotopic steady state.

  • Rapid Sampling and Quenching: Withdraw a defined volume of the cell culture and rapidly quench the metabolic activity by mixing with a cold quenching solution. This step is critical to prevent metabolic changes during sample processing.

  • Metabolite Extraction: Centrifuge the quenched cell suspension at low temperature to pellet the cells. Discard the supernatant and resuspend the cell pellet in a boiling extraction solution to extract intracellular metabolites.

  • Sample Preparation for Analysis: Centrifuge the cell extract to remove cell debris. The supernatant containing the metabolites is then dried and stored at -80°C until analysis.

Protocol 2: GC-MS Analysis of 13C-Labeled Metabolites

Objective: To determine the mass isotopomer distribution of key metabolites from the 13C-labeling experiment.

Materials:

  • Dried metabolite extracts

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • GC-MS instrument

  • Internal standard (e.g., norvaline)

Procedure:

  • Derivatization: Resuspend the dried metabolite extracts in a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups. Subsequently, add MSTFA and incubate to silylate hydroxyl, carboxyl, and amino groups, making the metabolites volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.

  • Data Analysis: The raw GC-MS data is processed to identify peaks corresponding to known metabolites and to correct for the natural abundance of 13C. The resulting mass isotopomer distributions are used for metabolic flux analysis.

Visualization of Pathways and Workflows

Microbial_Xylitol_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Xylitol_5_13C_ext This compound Xylitol_5_13C_int This compound Xylitol_5_13C_ext->Xylitol_5_13C_int Transport Xylulose D-Xylulose Xylitol_5_13C_int->Xylulose Xylitol Dehydrogenase Xylulose_5P D-Xylulose-5-P Xylulose->Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway Xylulose_5P->PPP Glycolysis Glycolysis PPP->Glycolysis Biomass Biomass Precursors (Amino Acids, Nucleotides) PPP->Biomass TCA TCA Cycle Glycolysis->TCA Glycolysis->Biomass TCA->Biomass

Caption: Metabolic fate of this compound in a microbial cell.

Experimental_Workflow Start Microbial Culture (Isotopic Steady State with This compound) Quenching Rapid Quenching (-40°C Methanol) Start->Quenching Extraction Metabolite Extraction (Boiling Ethanol) Quenching->Extraction Analysis Sample Preparation (Drying & Derivatization) Extraction->Analysis GCMS GC-MS Analysis Analysis->GCMS DataProcessing Data Processing (Mass Isotopomer Distribution) GCMS->DataProcessing MFA 13C-Metabolic Flux Analysis DataProcessing->MFA End Flux Map & Biological Interpretation MFA->End

Caption: Experimental workflow for 13C-MFA using this compound.

References

Application Notes and Protocols for a Xylitol-5-13C Tracer Experiment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate the metabolic fate of nutrients and to quantify intracellular metabolic fluxes. Xylitol, a five-carbon sugar alcohol, is metabolized primarily through the pentose phosphate pathway (PPP), making it an excellent tracer to probe this crucial metabolic route. This document provides a detailed step-by-step guide for conducting a Xylitol-5-13C tracer experiment in cultured mammalian cells. The protocol covers cell culture preparation, tracer incubation, metabolite extraction, and analysis by mass spectrometry. Furthermore, it outlines the expected metabolic fate of the 5-13C label and provides the necessary tools for data interpretation.

Metabolic Pathway of Xylitol

Xylitol enters cellular metabolism by being oxidized to D-xylulose. D-xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate (Xu5P).[1][2] Xu5P is a key intermediate of the non-oxidative branch of the pentose phosphate pathway.[1][2] From here, the 13C label from this compound will be distributed throughout the central carbon metabolism via the carbon-shuffling reactions of the PPP catalyzed by transketolase and transaldolase.

The rationale for using this compound is that its labeled carbon atom can be traced through the intricate rearrangements of the non-oxidative PPP, providing insights into the relative activities of different branches of this pathway and its connections to glycolysis and other biosynthetic pathways.

Xylitol This compound D_Xylulose D-Xylulose-5-13C Xylitol->D_Xylulose Xylitol Dehydrogenase Xu5P D-Xylulose-5-Phosphate (M+1) D_Xylulose->Xu5P Xylulokinase PPP Pentose Phosphate Pathway Xu5P->PPP Glycolysis Glycolysis PPP->Glycolysis TCA TCA Cycle Glycolysis->TCA cluster_exp Experimental Phase cluster_ana Analytical Phase Cell_Culture 1. Cell Culture (Adherent Cells) Tracer_Incubation 2. Tracer Incubation (this compound) Cell_Culture->Tracer_Incubation Quenching 3. Quenching Metabolism Tracer_Incubation->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. Sample Analysis (GC-MS or LC-MS) Extraction->Analysis Data_Processing 6. Data Processing (Isotopologue Distribution) Analysis->Data_Processing Interpretation 7. Biological Interpretation (Metabolic Flux Analysis) Data_Processing->Interpretation cluster_legend Labeling Xu5P Xylulose-5-P (C5*) G3P Glyceraldehyde-3-P (C3*) Xu5P->G3P Xu5P->G3P R5P Ribose-5-P S7P Sedoheptulose-7-P (C7*) R5P->S7P E4P Erythrose-4-P G3P->E4P F6P Fructose-6-P (C6*) S7P->F6P E4P->F6P Transketolase l1 C* = 13C labeled carbon

References

Application Note: Quantitative Analysis of Xylitol-5-13C by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Xylitol-5-13C using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a stable isotope-labeled version of xylitol, a five-carbon sugar alcohol, and is a critical tracer in metabolic flux analysis (MFA) to investigate the pentose phosphate pathway (PPP) and related metabolic networks. This document outlines the necessary steps for sample preparation, derivatization, GC-MS analysis, and data interpretation for accurate quantification and determination of isotopic enrichment. The provided protocols are intended for researchers in metabolic engineering, drug discovery, and clinical research.

Introduction

Xylitol is a key intermediate in the pentose phosphate pathway, a fundamental component of cellular metabolism. The use of stable isotope tracers, such as this compound, allows for the precise tracking of carbon atoms as they are metabolized through various biochemical reactions. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and the ability to distinguish between different mass isotopomers of a molecule.[1]

Because xylitol is a non-volatile polyol, a derivatization step is required to increase its volatility for GC analysis.[2][3] This protocol will focus on the widely used silylation method to create a trimethylsilyl (TMS) derivative of xylitol. The subsequent GC-MS analysis in Selected Ion Monitoring (SIM) mode allows for the targeted detection and quantification of the unlabeled and 13C-labeled xylitol fragments.[4][5]

Experimental Protocols

Sample Preparation

The preparation of samples will depend on the experimental context (e.g., cell culture, biofluid, or tissue). A generic protocol for quenching metabolism and extracting metabolites from a cell culture is provided below.

Materials:

  • 60% Methanol, pre-chilled to -40°C

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge capable of reaching 4°C

  • Lyophilizer or vacuum concentrator

Protocol:

  • Rapidly quench metabolic activity by adding the cell culture to the pre-chilled 60% methanol.

  • Centrifuge the cell suspension at 4°C to pellet the cells.

  • Wash the cell pellet with ice-cold PBS to remove extracellular contaminants.

  • Repeat the centrifugation and washing steps.

  • Lyophilize or use a vacuum concentrator to completely dry the cell pellet. The dried pellet can be stored at -80°C until further processing.

Derivatization: Silylation

Materials:

  • Pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Heating block or oven at 70°C

  • Vortex mixer

Protocol:

  • To the dried metabolite extract, add 50 µL of pyridine.

  • Vortex thoroughly to dissolve the metabolites.

  • Add 70 µL of MSTFA with 1% TMCS to the mixture.[6]

  • Incubate the mixture at 70°C for 30 minutes to ensure complete derivatization.[3]

  • After incubation, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness).[6]

  • Mass spectrometer capable of electron ionization (EI) and Selected Ion Monitoring (SIM).

GC Parameters:

ParameterValue
Injection Volume 1 µL
Injector Temperature 280°C
Split Ratio 10:1
Carrier Gas Helium
Flow Rate 1 mL/min
Oven Program Initial temperature of 70°C, hold for 4 min, then ramp to 310°C at 5°C/min, and hold for 10 min.[6]

MS Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230°C
Transfer Line Temp. 280°C
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation

The primary outcome of the GC-MS analysis is the determination of the mass isotopomer distribution of a specific fragment ion of the derivatized xylitol. For the penta-TMS derivative of xylitol, a common fragment ion that contains the entire carbon backbone is monitored. The labeling at the C5 position in this compound will result in a +1 mass shift in this fragment.

Table 1: Selected Ions for SIM Analysis of Penta-TMS-Xylitol

AnalyteDerivatizationFragment Ion Descriptionm/z (M+0)m/z (M+1)
XylitolPenta-TMSFragment containing the full carbon backbone[To be determined based on specific instrumentation and fragmentation][m/z of M+0 + 1]
This compoundPenta-TMSFragment containing the full carbon backboneNot Applicable[m/z of M+0 + 1]

Note: The exact m/z of the target fragment ion should be determined by running a standard of unlabeled xylitol and identifying a stable and abundant ion that retains all five carbon atoms. For a penta-TMS derivative, this will be a high mass fragment.

Table 2: Example Quantitative Data for this compound Incorporation

Sample IDPeak Area (M+0)Peak Area (M+1)% 13C Enrichment
Control 11,200,00066,0005.5% (Natural Abundance)
Control 21,150,00063,2505.5% (Natural Abundance)
Sample 1850,000467,50055.0%
Sample 2870,000495,90057.0%

% 13C Enrichment is calculated after correcting for the natural abundance of 13C in the unlabeled fragment.

Data Analysis Workflow

The analysis of the raw GC-MS data involves several steps to accurately determine the level of 13C incorporation.

  • Peak Integration: Integrate the chromatographic peaks corresponding to the selected fragment ions (M+0 and M+1) for both the unlabeled standard and the experimental samples.

  • Natural Abundance Correction: The measured intensity of the M+1 ion in the experimental samples must be corrected for the natural abundance of 13C and other isotopes.[7][8] This is achieved by analyzing an unlabeled xylitol standard under the same conditions to determine the natural M+1/M+0 ratio.

  • Calculation of Isotopic Enrichment: The fractional enrichment of the 13C label can be calculated using the corrected peak areas.

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Quenching Metabolic Quenching Extraction Metabolite Extraction Quenching->Extraction Drying Sample Drying Extraction->Drying Derivatization Silylation (MSTFA) Drying->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Correction Natural Abundance Correction Peak_Integration->Correction Enrichment_Calc Enrichment Calculation Correction->Enrichment_Calc

Caption: Experimental workflow for GC-MS analysis of this compound.

Pentose_Phosphate_Pathway Glucose-6P Glucose-6P 6P-Glucono-lactone 6P-Glucono-lactone Glucose-6P->6P-Glucono-lactone 6P-Gluconate 6P-Gluconate 6P-Glucono-lactone->6P-Gluconate Ribulose-5P Ribulose-5P 6P-Gluconate->Ribulose-5P Xylulose-5P Xylulose-5P Ribulose-5P->Xylulose-5P Ribose-5P Ribose-5P Ribulose-5P->Ribose-5P Nucleotide Synthesis Nucleotide Synthesis Ribose-5P->Nucleotide Synthesis Sedoheptulose-7P Sedoheptulose-7P Glyceraldehyde-3P Glyceraldehyde-3P Glycolysis Glycolysis Glyceraldehyde-3P->Glycolysis Erythrose-4P Erythrose-4P Fructose-6P Fructose-6P Fructose-6P->Glycolysis Xylitol-5-13C_input This compound Xylitol Xylitol Xylitol-5-13C_input->Xylitol Tracer Entry Point Xylitol->Xylulose-5P Tracer Entry Point Xylulose-5PRibose-5P Xylulose-5PRibose-5P Sedoheptulose-7PGlyceraldehyde-3P Sedoheptulose-7PGlyceraldehyde-3P Xylulose-5PRibose-5P->Sedoheptulose-7PGlyceraldehyde-3P Erythrose-4PFructose-6P Erythrose-4PFructose-6P Sedoheptulose-7PGlyceraldehyde-3P->Erythrose-4PFructose-6P Xylulose-5PErythrose-4P Xylulose-5PErythrose-4P Fructose-6PGlyceraldehyde-3P Fructose-6PGlyceraldehyde-3P Xylulose-5PErythrose-4P->Fructose-6PGlyceraldehyde-3P

Caption: Simplified Pentose Phosphate Pathway showing the entry of Xylitol.

Conclusion

This application note provides a comprehensive protocol for the GC-MS-based analysis of this compound. The derivatization and subsequent analysis in SIM mode offer a robust and sensitive method for quantifying the incorporation of the 13C label into xylitol. This methodology is invaluable for researchers conducting metabolic flux analysis and studying the dynamics of the pentose phosphate pathway in various biological systems. Careful sample preparation and data correction for natural isotope abundance are critical for obtaining accurate and reproducible results.

References

Liquid chromatography-mass spectrometry (LC-MS) for Xylitol-5-13C metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol, a five-carbon sugar alcohol, is increasingly recognized for its potential health benefits and is a common component in various pharmaceutical and nutraceutical products. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. Stable isotope tracing using Xylitol-5-¹³C, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS), offers a powerful method to delineate the metabolic pathways influenced by xylitol and quantify the contribution of its carbon backbone to downstream metabolites. This application note provides a detailed protocol for conducting Xylitol-5-¹³C metabolomics studies, from sample preparation to data analysis, and presents representative quantitative data.

Principle

Cells are cultured in the presence of Xylitol-5-¹³C, a non-radioactive, stable isotope-labeled version of xylitol. The ¹³C label at the fifth carbon position allows for the precise tracking of xylitol's carbon atoms as they are incorporated into various metabolic pathways. LC-MS is then employed to separate and detect the ¹³C-labeled metabolites. By analyzing the mass isotopologue distribution (MID) of these metabolites, researchers can elucidate metabolic fluxes and pathway activities.[1][2]

Experimental Protocols

Cell Culture and ¹³C Labeling
  • Cell Seeding: Plate mammalian cells (e.g., cancer cell lines like U251 glioblastoma cells) in 15 cm dishes with Dulbecco's Modified Eagle's Medium (DMEM) containing 5% Fetal Bovine Serum (FBS), 4 mM glutamine, 25 mM glucose, and 1 mM pyruvate. Incubate for 24 hours to allow for cell adherence and growth.

  • Media Preparation: Prepare fresh DMEM containing 1% FBS, 5 mM glucose, 4 mM glutamine, 1 mM pyruvate, and supplement with Xylitol-5-¹³C at a final concentration of 5 mM.

  • Labeling: After the initial 24-hour incubation, wash the cells twice with phosphate-buffered saline (PBS). Replace the standard medium with the prepared Xylitol-5-¹³C labeling medium.

  • Incubation: Incubate the cells in the labeling medium for a defined period (e.g., 24 hours) to achieve a metabolic steady-state of ¹³C incorporation.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold PBS. Immediately add 1 mL of cold (-20°C) 80% methanol.[3]

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Homogenization: Sonicate the cell suspension to ensure complete cell lysis and release of intracellular metabolites.

  • Protein Precipitation: Centrifuge the lysate at 18,000 x g for 20 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.

  • Drying: Lyophilize the supernatant to complete dryness using a speed vacuum concentrator. The dried metabolite extract can be stored at -80°C until LC-MS analysis.

  • Reconstitution: Immediately prior to LC-MS analysis, reconstitute the dried extract in 50% acetonitrile. Vortex vigorously and centrifuge at 18,000 x g for 20 minutes at 4°C. Transfer the clear supernatant to an LC autosampler vial.[3][4]

LC-MS Analysis
  • Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for optimal separation of polar metabolites.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a Waters XBridge BEH Amide XP column, is well-suited for the separation of sugar alcohols and related metabolites.[5]

  • Mobile Phase:

    • Mobile Phase A: 10 mM ammonium bicarbonate in 90% water / 10% acetonitrile, pH 9.2

    • Mobile Phase B: 100% acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase B, gradually increasing the proportion of mobile phase A to elute the polar metabolites.

  • Mass Spectrometry System: A high-resolution mass spectrometer, such as a Q-Exactive HF Hybrid Quadrupole-Orbitrap, provides the necessary mass accuracy and resolution to distinguish between different isotopologues.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for the analysis of sugar phosphates and organic acids.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 70-1000 to detect a wide range of metabolites.

Data Presentation

The primary output of a Xylitol-5-¹³C tracing study is the mass isotopologue distribution (MID) for key downstream metabolites. This data reveals the number of ¹³C atoms incorporated from the labeled xylitol. The following table presents a representative, hypothetical dataset illustrating the expected ¹³C enrichment in central carbon metabolism intermediates after 24 hours of labeling with 5 mM Xylitol-5-¹³C.

MetaboliteIsotopologueFractional Abundance (%)
Pentose Phosphate Pathway
Ribose-5-phosphateM+045
M+150
M+25
Sedoheptulose-7-phosphateM+040
M+155
M+25
Glycolysis
Fructose-6-phosphateM+060
M+135
M+25
3-PhosphoglycerateM+075
M+120
M+25
TCA Cycle
Citrate/IsocitrateM+085
M+110
M+25
MalateM+080
M+115
M+25

Note: This is a representative dataset and actual results may vary depending on the cell type, experimental conditions, and analytical platform.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Culture Cell Culture 13C Labeling 13C Labeling Cell Culture->13C Labeling Metabolite Extraction Metabolite Extraction 13C Labeling->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Metabolic Pathway Analysis Metabolic Pathway Analysis Data Processing->Metabolic Pathway Analysis

Caption: Experimental workflow for Xylitol-5-¹³C metabolomics.

Xylitol Metabolism and Integration with Central Carbon Pathways

G cluster_xylitol Xylitol Metabolism cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle Xylitol-5-13C This compound Xylulose-5-P (13C) Xylulose-5-P (13C) This compound->Xylulose-5-P (13C) Ribulose-5-P Ribulose-5-P Xylulose-5-P (13C)->Ribulose-5-P Sedoheptulose-7-P Sedoheptulose-7-P Xylulose-5-P (13C)->Sedoheptulose-7-P Ribulose-5-P->Xylulose-5-P (13C) Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Fructose-6-P Fructose-6-P Sedoheptulose-7-P->Fructose-6-P Glyceraldehyde-3-P Glyceraldehyde-3-P Fructose-6-P->Glyceraldehyde-3-P Pyruvate Pyruvate Glyceraldehyde-3-P->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate

References

Application Notes and Protocols for Investigating Cofactor Regeneration Using Xylitol-5-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor in a vast array of biosynthetic reactions and antioxidant defense systems. The regeneration of NADPH from its oxidized form, NADP+, is critical for maintaining cellular redox homeostasis and supporting cell growth and survival. The pentose phosphate pathway (PPP) is a major route for NADPH production.[1][2] Xylitol, a five-carbon sugar alcohol, is metabolized by entering the non-oxidative branch of the PPP as D-xylulose-5-phosphate.[1] This unique entry point makes isotopically labeled xylitol, such as Xylitol-5-13C, a powerful tool for tracing carbon flux through the PPP and quantifying the rate of NADPH regeneration.

These application notes provide a detailed overview and experimental protocols for using this compound as a tracer to investigate cofactor (NADPH) regeneration. By tracking the incorporation of the 13C label into downstream metabolites, researchers can elucidate the dynamics of the PPP and its contribution to the cellular NADPH pool. This approach is invaluable for metabolic engineering, studying disease states with altered redox balance, and for the development of drugs that target metabolic pathways.[3]

Metabolic Principle: Tracing Carbon from this compound to Investigate NADPH Regeneration

Xylitol is first oxidized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate (Xu5P) by xylulokinase. Xu5P is a central intermediate in the non-oxidative branch of the PPP. When using this compound, the 13C label is introduced at the C5 position of Xu5P.

The enzymes transketolase and transaldolase then rearrange the carbon backbone of Xu5P with other sugar phosphates. By tracking the distribution of the 13C label in key PPP and glycolytic intermediates, such as sedoheptulose-7-phosphate (S7P), erythrose-4-phosphate (E4P), fructose-6-phosphate (F6P), and glyceraldehyde-3-phosphate (G3P), it is possible to calculate the metabolic flux through the different branches of the PPP.

The rate of NADPH regeneration is directly linked to the oxidative branch of the PPP, where glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) catalyze the reduction of NADP+ to NADPH.[1] By quantifying the flux of carbons re-routed from the non-oxidative PPP back into the oxidative branch (e.g., F6P conversion to G6P), the rate of NADPH production can be determined.

Data Presentation: Impact of Xylitol on NADPH Regeneration

The following tables summarize quantitative data from studies investigating the effect of xylitol on the PPP and NADPH levels. These values provide a baseline for expected results when conducting tracer experiments with this compound.

Table 1: Effect of Xylitol Supplementation on NADPH Levels and PPP Enzyme Activity.

ParameterControl GroupLDL-Treated GroupLDL + Xylitol GroupReference
G6PD Enzyme Activity BaselineDecreasedSignificantly Increased[4]
NADPH/NADP+ Ratio BaselineSignificantly DecreasedRestored and Increased[1][4]
Intracellular GSH Levels BaselineDecreasedSignificantly Increased[1]
Data is qualitative as presented in the source. G6PD (Glucose-6-Phosphate Dehydrogenase) is the rate-limiting enzyme of the oxidative PPP. GSH (Glutathione) is a key antioxidant regenerated using NADPH.

Table 2: Xylitol Production Yields in Engineered E. coli Dependent on NADPH Supply.

Strain ModificationMolar Xylitol Yield (mol xylitol / mol glucose)Key FindingReference
Parent Strain 3.4Baseline production.[5]
Δpgi (Phosphoglucose Isomerase Deletion) 4.0Increased flux through the oxidative PPP enhances NADPH supply.[5]
Δzwf (G6PD Deletion) 2.0Blocking the primary NADPH generation pathway reduces yield.[5]
ΔsucC (TCA Cycle Component Deletion) 2.3TCA cycle contributes to the NADPH pool.[5]
These findings demonstrate the critical link between NADPH-generating pathways and biotransformations requiring this cofactor. Using this compound can directly quantify the flux changes illustrated here.

Mandatory Visualizations

cluster_extracellular Extracellular cluster_cytosol Cytosol This compound This compound Xylitol Xylitol This compound->Xylitol D-Xylulose D-Xylulose (5-13C labeled) Xu5P D-Xylulose-5-P (5-13C labeled) D-Xylulose->Xu5P Xylulokinase F6P Fructose-6-P Xu5P->F6P Transketolase G6P Glucose-6-P 6PGL 6-P-Glucono- δ-lactone 6PG 6-P-Gluconate 6PGL->6PG Ru5P Ribulose-5-P 6PG->Ru5P 6PGD NADPH_2 NADPH 6PG->NADPH_2 Ru5P->Xu5P Epimerase R5P Ribose-5-P Ru5P->R5P Isomerase G3P Glyceraldehyde-3-P R5P->G3P S7P Sedoheptulose-7-P S7P->R5P Transketolase E4P Erythrose-4-P S7P->E4P E4P->F6P F6P->S7P Glycolysis Glycolysis F6P->Glycolysis G3P->S7P Transaldolase G3P->Glycolysis NADPH_1 NADPH NADP+_2 NADP+ NADP+_2->Ru5P NADP+ NADP+ NADP+->6PGL

Caption: Metabolic pathway for this compound tracing of NADPH regeneration.

A 1. Cell Culture Grow cells to desired confluency (e.g., mid-log phase). B 2. Medium Switch Replace standard medium with medium containing this compound. A->B C 3. Time-Course Sampling Collect cell samples at multiple time points (e.g., 0, 1, 4, 8, 24h). B->C D 4. Metabolic Quenching Rapidly quench metabolism using cold methanol or liquid nitrogen. C->D E 5. Metabolite Extraction Extract polar metabolites using a cold solvent mixture (e.g., ACN:MeOH:H2O). D->E F 6. LC-MS/MS Analysis Analyze extracts to measure mass isotopologue distributions of PPP intermediates. E->F G 7. Data Analysis Perform 13C-Metabolic Flux Analysis (13C-MFA) to calculate fluxes and NADPH regeneration rate. F->G

Caption: Experimental workflow for 13C metabolic flux analysis.

RawData Raw LC-MS/MS Data (Mass Isotopologue Distributions) Correction Correct for Natural 13C Abundance RawData->Correction FluxCalculation Computational Flux Estimation (e.g., using INCA, Metran) Correction->FluxCalculation MetabolicModel Define Metabolic Network Model (Stoichiometry of PPP, Glycolysis) MetabolicModel->FluxCalculation Results Calculated Flux Values (e.g., PPP oxidative flux) FluxCalculation->Results NADPH_Rate Calculate NADPH Regeneration Rate Results->NADPH_Rate Interpretation Biological Interpretation NADPH_Rate->Interpretation

Caption: Logical workflow for data analysis in 13C tracing experiments.

Experimental Protocols

This section provides a detailed protocol for a stable isotope tracing experiment using this compound in cultured mammalian cells.

Protocol 1: 13C-Labeling of Cultured Cells with this compound

Materials:

  • Cultured cells of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free version of the standard medium

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (Cambridge Isotope Laboratories or equivalent)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well or 10 cm culture plates

  • Quenching solution: -80°C 80% methanol (v/v in water)

  • Extraction solvent: -20°C Acetonitrile:Methanol:Water (40:40:20 v/v/v) with 0.1 M formic acid.[6]

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing glucose-free culture medium with 10% dFBS, other necessary supplements, and the desired concentration of this compound (e.g., 5-10 mM). A parallel control culture should be maintained with unlabeled xylitol.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Aspirate the PBS and add the pre-warmed this compound labeling medium to the cells. Place the plates back in the incubator. This is your time zero (T=0) point, for which a set of plates should be harvested immediately after adding the label (see step 4).

  • Time-Course Sample Collection:

    • At each designated time point (e.g., 0, 1, 4, 8, 24 hours), remove a plate from the incubator for harvesting.

    • Quickly aspirate the labeling medium.

    • Place the plate on dry ice or a cold block and immediately wash the cells with 1 mL of ice-cold PBS to remove any remaining extracellular label.

  • Metabolic Quenching:

    • Immediately after the PBS wash, aspirate the PBS and add 1 mL of -80°C 80% methanol to the well.[7]

    • Place the plate in a -80°C freezer for at least 15 minutes to ensure complete metabolic arrest and cell lysis.

  • Metabolite Extraction:

    • Transfer the plates from the freezer to dry ice.

    • Using a pre-chilled cell scraper, scrape the frozen cell lysate in the methanol.

    • Transfer the entire lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new clean, pre-chilled tube.

    • Dry the metabolite extract completely using a vacuum concentrator (SpeedVac) without heating.

    • Store the dried extracts at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of 13C-Labeled Metabolites

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • A hydrophilic interaction liquid chromatography (HILIC) column suitable for polar metabolite separation.

  • A high-resolution mass spectrometer (e.g., Q-Exactive, TripleTOF).

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the extraction solvent or an appropriate buffer for LC-MS analysis. Vortex briefly and centrifuge to pellet any insoluble material. Transfer the supernatant to LC-MS vials.

  • Chromatographic Separation:

    • Inject the sample onto the HILIC column.

    • Separate the metabolites using a gradient elution. A typical gradient might start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to allow for the elution of polar compounds.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in negative ionization mode, as sugar phosphates are readily detected as [M-H]- ions.

    • Perform a full scan analysis (e.g., m/z range 75-1000) to detect all ions.

    • Use a high resolution (>70,000) to accurately determine the mass of the isotopologues.

    • Confirm the identity of key metabolites (Xu5P, S7P, F6P, etc.) by comparing their retention times and exact mass to authentic standards.

  • Data Acquisition:

    • Acquire data for each sample, focusing on the m/z values for the unlabeled (M+0) and 13C-labeled isotopologues (M+1, M+2, etc.) of the target PPP intermediates.

Protocol 3: Data Analysis and Flux Calculation

  • Isotopologue Distribution Extraction: Integrate the peak areas for each isotopologue of the target metabolites from the LC-MS data.

  • Correction for Natural Abundance: Correct the raw mass isotopologue distributions for the natural abundance of 13C and other heavy isotopes using established algorithms.[8]

  • Metabolic Flux Analysis (MFA):

    • Use a computational software package (e.g., INCA, Metran, WUFLUX) for 13C-MFA.[9][10]

    • Define a metabolic model of the central carbon metabolism, including glycolysis and the oxidative and non-oxidative branches of the PPP.

    • Input the corrected mass isotopologue distributions and any other measured rates (e.g., xylitol uptake) into the software.

    • The software will then solve a system of algebraic equations to estimate the intracellular metabolic fluxes that best fit the experimental labeling data.

  • Quantification of NADPH Regeneration: The flux value calculated for the G6PD-catalyzed reaction directly corresponds to the rate of NADPH production from the oxidative PPP. The total NADPH regeneration rate can be calculated by summing the fluxes through all NADPH-producing reactions identified in the metabolic model.

References

Unlocking Biofuel Potential: Practical Applications of Xylitol-5-13C in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The quest for sustainable and efficient biofuel production from lignocellulosic biomass hinges on a deep understanding of microbial metabolic pathways. The use of stable isotope tracers, particularly Xylitol-5-13C, is emerging as a powerful tool for researchers and scientists to precisely map and quantify the flow of carbon from xylose, a major component of hemicellulose, into valuable biofuels. These detailed application notes and protocols serve as a comprehensive guide for utilizing this compound in biofuel production research, enabling the optimization of microbial strains and fermentation processes.

Application Notes

The strategic use of this compound, a specifically labeled five-carbon sugar alcohol, offers a significant advantage in metabolic flux analysis (MFA). As an intermediate in the xylose assimilation pathway of many industrially relevant microorganisms, this compound allows for the precise tracing of the fifth carbon atom as it traverses through central carbon metabolism. This targeted approach provides invaluable insights into the intricate network of biochemical reactions that underpin biofuel synthesis.

Key Applications:

  • Quantification of Pentose Phosphate Pathway (PPP) and Glycolysis Fluxes: By tracking the distribution of the 13C label from the fifth position of xylitol into downstream metabolites, researchers can accurately determine the relative and absolute fluxes through the oxidative and non-oxidative branches of the PPP, as well as its interface with glycolysis.[1][2][3] This is crucial for understanding how pentose sugars are channeled towards the production of ethanol or other biofuels.

  • Identification of Metabolic Bottlenecks: The labeling patterns in key intermediates can reveal rate-limiting steps in the conversion of xylose to biofuels.[1] For instance, an accumulation of the 13C label in specific metabolites can indicate a bottleneck in a particular enzymatic reaction, providing a clear target for metabolic engineering efforts.

  • Elucidation of Redox Cofactor Regeneration: The metabolism of xylitol is tightly linked to the regeneration of redox cofactors like NAD(P)H, which are essential for many biosynthetic pathways, including biofuel production.[2][4] Tracing the fate of this compound can help in understanding the balance and turnover of these critical cofactors under different fermentation conditions.

  • Validation of Metabolic Models: The experimental data obtained from this compound tracing studies are instrumental in validating and refining genome-scale metabolic models.[3] These validated models can then be used for in silico predictions to guide further strain improvement strategies.

Advantages of this compound:

  • Specificity: The targeted labeling at the C5 position provides a clearer signal for specific pathways compared to uniformly labeled substrates.

  • Direct Intermediate: As a natural intermediate in xylose metabolism in many yeasts and fungi, the use of labeled xylitol can provide a more direct insight into the downstream processing of this five-carbon sugar.[5][6][7]

  • Complementary to Other Tracers: Using this compound in parallel with other labeled substrates, such as [1,2-13C]glucose or uniformly labeled xylose, can provide a more comprehensive picture of carbon metabolism.[3]

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data that could be obtained from a 13C metabolic flux analysis experiment using this compound in an engineered yeast strain for ethanol production.

Metabolic FluxControl Strain (mmol/gDCW/h)Engineered Strain (mmol/gDCW/h)Fold Change
Xylitol Uptake Rate1.52.51.67
Pentose Phosphate Pathway (Oxidative)0.30.2-0.33
Pentose Phosphate Pathway (Non-oxidative)1.22.31.92
Glycolysis (Upper)0.81.51.88
Glycolysis (Lower)1.63.01.88
Ethanol Production Rate1.22.21.83
Biomass Synthesis0.10.151.5

Experimental Protocols

Protocol 1: 13C Labeling Experiment for Metabolic Flux Analysis

Objective: To determine the intracellular metabolic flux distribution in a microbial strain grown on this compound.

Materials:

  • Microbial strain of interest (e.g., Saccharomyces cerevisiae, Escherichia coli)

  • Defined minimal medium with xylitol as the sole carbon source

  • This compound (99% isotopic purity)

  • Unlabeled xylitol

  • Bioreactor or shake flasks

  • Quenching solution (-70°C methanol)[1]

  • Extraction solution (e.g., chloroform/methanol/water mixture)

  • GC-MS or LC-MS/MS system

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the microbial strain into a pre-culture medium containing unlabeled xylitol and grow to mid-exponential phase.

  • Isotopic Labeling Culture: Inoculate the main culture in the bioreactor or shake flasks with the pre-culture. The main culture medium should contain a defined mixture of this compound and unlabeled xylitol (e.g., 50:50 ratio) as the sole carbon source.

  • Cultivation and Sampling: Grow the culture under controlled conditions (temperature, pH, aeration). Collect cell samples at mid-exponential phase when the culture is in a metabolic steady state.[8]

  • Metabolite Quenching and Extraction:

    • Rapidly quench the metabolic activity by transferring a known volume of the cell culture into cold quenching solution.[1]

    • Centrifuge the quenched sample at low temperature to pellet the cells.

    • Extract the intracellular metabolites using a cold extraction solution.

  • Sample Analysis: Analyze the isotopic labeling patterns of intracellular metabolites (e.g., amino acids, organic acids) using GC-MS or LC-MS/MS.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of isotopes.

    • Use a metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular fluxes by fitting the experimental labeling data to a metabolic network model.

Protocol 2: Analysis of Xylitol and Ethanol Concentrations

Objective: To quantify the consumption of xylitol and the production of ethanol during fermentation.

Materials:

  • Fermentation broth samples

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index (RI) detector

  • Aminex HPX-87H column (or equivalent)

  • Sulfuric acid (H₂SO₄) as the mobile phase

  • Xylitol and ethanol standards

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth samples to remove cells and other solids. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase (e.g., 5 mM H₂SO₄).

    • Inject the prepared samples and standards onto the column.

    • Run the analysis at a constant flow rate and column temperature.

  • Data Quantification:

    • Identify the peaks for xylitol and ethanol in the chromatograms based on the retention times of the standards.

    • Quantify the concentrations of xylitol and ethanol by comparing the peak areas of the samples to the standard curves.

Visualizations

experimental_workflow cluster_preculture Pre-culture Preparation cluster_main_culture Main Culture with 13C Labeling cluster_sampling Sampling and Quenching cluster_analysis Metabolite Analysis cluster_data_processing Data Processing and Flux Calculation preculture Inoculate with unlabeled xylitol main_culture Inoculate with this compound preculture->main_culture Inoculation sampling Collect cells at steady state main_culture->sampling Growth quenching Quench in cold methanol sampling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis GC-MS or LC-MS/MS Analysis extraction->ms_analysis data_correction Isotope Correction ms_analysis->data_correction flux_calculation Metabolic Flux Analysis data_correction->flux_calculation

Caption: Experimental workflow for 13C metabolic flux analysis.

signaling_pathway Xylitol_5_13C This compound Xylulose_5_13C Xylulose-5-13C Xylitol_5_13C->Xylulose_5_13C Xylitol Dehydrogenase Xylulose_5_P Xylulose-5-P (13C at C5) Xylulose_5_13C->Xylulose_5_P Xylulokinase PPP Pentose Phosphate Pathway Xylulose_5_P->PPP Glycolysis Glycolysis PPP->Glycolysis F6P, G3P Biomass Biomass Precursors PPP->Biomass Biofuel Biofuel (e.g., Ethanol) Glycolysis->Biofuel Glycolysis->Biomass

Caption: Simplified metabolic pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Quench Extraction of Metabolites from Xylitol-5-¹³C Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quench extraction of metabolites from Xylitol-5-¹³C labeling experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the quenching and extraction process.

Problem Potential Cause Recommended Solution
Low ¹³C enrichment in xylitol or downstream metabolites. Incomplete quenching leading to continued metabolic activity and dilution of the ¹³C label.Ensure rapid and complete inactivation of enzymes. For cultured cells, fast filtration followed by immediate immersion in a cold quenching solution is recommended.[1] For adherent cultures, aspirate the media and directly add the quenching solution.[2] Consider using liquid nitrogen for rapid freezing to halt metabolism instantly.[1][3]
Leakage of intracellular metabolites, including ¹³C-labeled xylitol, into the quenching solution.Optimize the quenching solution. Cold methanol is widely used, but can cause leakage.[2] For sugar alcohols, time-dependent leakage has been observed with prolonged exposure to quenching solvent.[2] Consider using a higher concentration of cold methanol (e.g., 80%) or a methanol/glycerol solution to reduce leakage.[4] Alternatively, a 60% aqueous methanol solution supplemented with 70 mM HEPES at -40°C has been shown to reduce leakage for various metabolite classes.[2]
Inefficient extraction of xylitol from the cell pellet.Evaluate different extraction solvents. Common choices include methanol/water, acetonitrile/water, and methanol/chloroform mixtures.[1] For sugar alcohols, a boiling ethanol extraction following a cold methanol quench has been shown to be effective for yeast.[4] Multiple freeze-thaw cycles in the extraction solvent can also improve cell lysis and metabolite recovery.
High variability in metabolite measurements between replicates. Inconsistent timing or temperature during quenching and extraction.Standardize the entire workflow. Ensure that the time between sampling and quenching is minimal and consistent for all samples. Maintain the temperature of quenching and extraction solutions precisely.
Incomplete cell lysis.Use mechanical disruption methods like bead beating or sonication in addition to solvent extraction, especially for organisms with robust cell walls.
Contamination from extracellular media.For adherent cells, a rapid wash with cold phosphate-buffered saline (PBS) before quenching can remove media components.[3] For suspension cultures, fast filtration is an effective way to separate cells from the media.[1]
Presence of unexpected labeled compounds or degradation products. Instability of Xylitol-5-¹³C or its metabolites during extraction.While specific data on the stability of Xylitol-5-¹³C during various extraction methods is limited, it is generally advisable to keep samples at low temperatures throughout the process to minimize potential degradation. Avoid extreme pH conditions unless specifically required for a particular protocol and validated for xylitol stability.
Isotopic exchange or scrambling.While less common for carbon-13, the possibility of label exchange should be considered, especially under harsh extraction conditions. Use the mildest effective extraction method and analyze samples promptly.

Frequently Asked Questions (FAQs)

???+ question "What is the most critical step in quenching metabolism for Xylitol-5-¹³C labeling experiments?"

???+ question "Which quenching solution is best for minimizing leakage of sugar alcohols like xylitol?"

???+ question "How can I ensure complete extraction of ¹³C-labeled xylitol?"

???+ question "Can the ¹³C label on Xylitol-5-¹³C be lost during quenching or extraction?"

???+ question "How do I differentiate between intracellular and extracellular Xylitol-5-¹³C?"

Experimental Protocols

Protocol 1: Fast Filtration and Cold Methanol Quenching for Suspension Cultures

This protocol is adapted from methods described for yeast and bacteria and is suitable for organisms grown in liquid culture.

  • Preparation: Pre-chill a 60% aqueous methanol solution supplemented with 70 mM HEPES to -40°C.[2]

  • Sampling: Withdraw a defined volume of cell culture.

  • Filtration: Immediately filter the cell culture through a membrane filter with a pore size appropriate for your cells (e.g., 0.45 µm) using a vacuum filtration apparatus.

  • Washing (Optional but Recommended): Quickly wash the cells on the filter with a small volume of ice-cold PBS to remove residual medium.

  • Quenching: Immediately transfer the filter with the cell pellet into a tube containing the pre-chilled quenching solution.

  • Incubation: Vortex briefly and incubate at -40°C for a defined period (e.g., 30 minutes). Note that prolonged incubation may increase leakage of some metabolites.[2]

  • Cell Lysis and Extraction:

    • Centrifuge the tube at a low temperature to pellet the cell debris.

    • Transfer the supernatant (containing extracellular and leaked metabolites) to a new tube.

    • Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol).

    • Perform mechanical cell disruption (e.g., bead beating or sonication) on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the intracellular metabolites.

Protocol 2: Direct Quenching for Adherent Cell Cultures

This protocol is suitable for cells grown in monolayers.

  • Preparation: Pre-chill an appropriate quenching solution (e.g., 80% methanol) to -80°C.

  • Media Removal: Aspirate the culture medium from the plate.

  • Washing (Optional but Recommended): Quickly rinse the cell monolayer with a small volume of ice-cold PBS.

  • Quenching: Immediately add the pre-chilled quenching solution to the plate, ensuring the entire cell monolayer is covered.

  • Scraping and Collection: Place the plate on ice and use a cell scraper to detach the cells into the quenching solution.

  • Extraction:

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to allow for metabolite extraction.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites for analysis.

Visualizations

experimental_workflow cluster_quenching Quenching cluster_extraction Extraction sampling 1. Cell Sampling washing 2. Rapid Washing (e.g., cold PBS or filtration) sampling->washing quenching 3. Immediate Quenching (e.g., Cold Solvent or Liquid N2) washing->quenching lysis 4. Cell Lysis (e.g., Sonication, Bead Beating) quenching->lysis extraction 5. Solvent Extraction (e.g., Methanol/Water) lysis->extraction separation 6. Debris Separation (Centrifugation) extraction->separation analysis 7. LC-MS/MS Analysis separation->analysis Metabolite Extract

Caption: A generalized workflow for quenching and extraction of intracellular metabolites.

troubleshooting_logic start Low ¹³C Enrichment Detected q1 Was quenching rapid and complete? start->q1 q2 Is there evidence of metabolite leakage? q1->q2 Yes sol1 Optimize quenching speed and method (e.g., fast filtration, liquid N2) q1->sol1 No q3 Was extraction efficient? q2->q3 No sol2 Modify quenching solution (e.g., higher methanol %, add glycerol/HEPES) q2->sol2 Yes sol3 Optimize extraction solvent and cell lysis (e.g., different solvent, bead beating) q3->sol3 No end Improved ¹³C Enrichment q3->end Yes sol1->q1 sol2->q2 sol3->q3

Caption: A decision tree for troubleshooting low ¹³C enrichment in metabolites.

References

Improving the sensitivity of Xylitol-5-13C detection in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Xylitol-5-13C. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting this compound in complex samples?

A1: The primary methods for the detection and quantification of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] These techniques are often coupled with separation methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to handle complex matrices.[1] LC-MS/MS, in particular, has become a routine and highly sensitive method for xylitol measurement.[1]

Q2: Why is the sensitivity of 13C detection inherently low in NMR spectroscopy?

A2: The low sensitivity of 13C NMR stems from two main factors. Firstly, the natural abundance of the 13C isotope is only about 1.1%. Secondly, the gyromagnetic ratio (γ) of 13C is approximately one-fourth that of 1H, which further reduces its signal intensity in an NMR experiment.[2] Consequently, 13C is about 6,000 times less sensitive than 1H.[3][4]

Q3: What is this compound, and what are its common applications?

A3: this compound is a form of xylitol where the carbon atom at the 5th position is a heavy isotope of carbon (13C). It is often used as an internal standard in clinical mass spectrometry for accurate quantification of xylitol in biological samples.[5] Isotope-labeled compounds are critical for tracer studies in metabolic research and for precise quantification using isotope dilution methods.[6]

Q4: Can derivatization improve the detection of xylitol by mass spectrometry?

A4: Yes, derivatization is a common strategy to improve the analysis of small carbohydrates like xylitol by both GC-MS and LC-MS/MS.[7] The low volatility and poor ionization efficiency of xylitol can be overcome by chemical modification, which enhances its chromatographic properties and ionization in the mass spectrometer, leading to better sensitivity and more reliable results.[7]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio in 13C NMR Spectra

Low signal intensity is a frequent challenge in 13C NMR due to its inherently low sensitivity.[8]

Possible Cause 1: Insufficient Sample Concentration

  • Solution: For 13C NMR, a higher concentration is generally better. A good rule of thumb is to use as much material as can be dissolved to create a saturated solution.[3] If you halve the amount of your sample, you will need to quadruple the data acquisition time to achieve the same signal-to-noise ratio.[3]

Possible Cause 2: Suboptimal NMR Parameters

  • Solution: Ensure that the relaxation delay (d1) is appropriate for the quaternary carbon of this compound, which can have a long relaxation time. Using a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)3) can shorten the relaxation time, allowing for a shorter delay between scans and faster signal acquisition.[9][10]

Possible Cause 3: Poor Magnetic Field Homogeneity

  • Solution: The presence of solid particles in the sample can severely distort the magnetic field, leading to broad lines and poor spectral quality.[3] Always filter your sample through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove any suspended solids.[3][4]

Possible Cause 4: Insufficient Number of Scans

  • Solution: Due to the low sensitivity of 13C, a significant number of scans are often required. If the signal is weak, increase the number of scans. Remember that the signal-to-noise ratio increases with the square root of the number of scans.

A logical workflow for troubleshooting low NMR signal is presented below.

G start Low S/N in 13C NMR check_conc Is sample concentration maximized? start->check_conc increase_conc Increase sample concentration or re-prepare as a saturated solution. check_conc->increase_conc No check_particles Is the solution free of particulates? check_conc->check_particles Yes increase_conc->check_particles filter_sample Filter sample into a clean NMR tube. check_particles->filter_sample No check_params Are NMR parameters optimized? check_particles->check_params Yes filter_sample->check_params optimize_params Optimize relaxation delay (d1). Consider adding a relaxation agent. check_params->optimize_params No check_scans Have enough scans been acquired? check_params->check_scans Yes optimize_params->check_scans increase_scans Increase the number of scans. check_scans->increase_scans No consider_advanced Consider advanced sensitivity enhancement techniques. check_scans->consider_advanced Yes end_node Problem Resolved increase_scans->end_node dnp Dynamic Nuclear Polarization (DNP) consider_advanced->dnp cryoprobe Use of a CryoProbe consider_advanced->cryoprobe dnp->end_node cryoprobe->end_node

Caption: Troubleshooting workflow for low NMR signal.
Issue 2: Poor Sensitivity in LC-MS Analysis

While more sensitive than NMR, LC-MS methods can still suffer from low signal intensity for xylitol.

Possible Cause 1: Inefficient Ionization

  • Solution: Xylitol, like other small carbohydrates, has poor ionization efficiency.[7] Electrospray ionization (ESI) in positive mode is often selected for its sensitivity.[7] Derivatization of the sample can significantly enhance ionization and is often indispensable for achieving a satisfactory analysis.[7]

Possible Cause 2: Matrix Effects

  • Solution: Complex sample matrices can suppress the ionization of the target analyte. Improve sample cleanup procedures using methods like Solid Phase Extraction (SPE) to remove interfering compounds.[7] An isotope-labeled internal standard, such as this compound itself, is the best way to compensate for matrix effects and ensure accurate quantification.[6]

Possible Cause 3: Suboptimal LC-MS/MS Parameters

  • Solution: Optimize the MS/MS parameters, including cone voltage and collision energies, by infusing a standard solution of xylitol.[7] This ensures that the precursor ion is selected efficiently and fragmented into the most sensitive and specific product ions for quantification.[7]

Advanced Sensitivity Enhancement Techniques

For experiments requiring the highest possible sensitivity, several advanced techniques can be employed.

TechniquePrincipleTypical Enhancement FactorKey Considerations
Dynamic Nuclear Polarization (DNP) NMR Polarization is transferred from electrons to nuclei, dramatically increasing the nuclear spin polarization before detection.[2]10,000x or more[2][11]Requires specialized equipment for hyperpolarization at low temperatures. The hyperpolarized state is transient.[2]
Paramagnetic Doping (NMR) Addition of a paramagnetic agent (e.g., Cu(II)EDTA) shortens the 1H T1 relaxation time, allowing for much faster repetition of scans.[10][12]1.4 - 2.9x[10]Can cause line broadening if the concentration of the agent is too high.[12]
CryoProbes (NMR) The NMR probe's electronics are cooled to cryogenic temperatures (~20 K) to reduce thermal noise, increasing the signal-to-noise ratio.2 - 4xStandard equipment on many high-field NMR spectrometers.
LC-MS/MS A tandem mass spectrometry approach that uses specific precursor-to-product ion transitions for detection, significantly reducing background noise and increasing selectivity.[7]Substantially higher than single MSRequires method development to optimize fragmentation and chromatographic separation.[7]

Experimental Protocols

Protocol 1: Sample Preparation for 13C NMR

This protocol outlines the basic steps for preparing a high-quality sample for 13C NMR analysis.

  • Determine Sample Quantity: Weigh approximately 25-50 mg of your sample containing this compound. For 13C NMR, it is best to prepare a solution that is as concentrated as possible.[3]

  • Solvent Selection: Choose a deuterated solvent in which your sample is highly soluble. The final volume should be between 0.55 mL and 0.7 mL.[3]

  • Dissolution: Add the solvent to your sample in a small vial. Vortex or sonicate the mixture until the sample is completely dissolved.

  • Filtration: This step is critical. Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the tip. Filter the entire sample solution through this plug directly into a clean, dry 5 mm NMR tube. This removes any suspended solid particles that can ruin spectral quality.[3][4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[4]

  • Degassing (Optional): For samples sensitive to oxygen or for very long experiments, degassing can improve results. This can be done by bubbling nitrogen gently through the sample (though this risks solvent loss) or, more effectively, by using several freeze-pump-thaw cycles.[3]

The general workflow for preparing and analyzing a sample is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis sample Complex Sample (e.g., Biofluid, Tissue Extract) extraction Extraction of Analytes sample->extraction cleanup Sample Cleanup (e.g., SPE, Filtration) extraction->cleanup derivatization Derivatization (Optional for MS) cleanup->derivatization separation Chromatographic Separation (LC or GC) derivatization->separation detection Detection (NMR or MS/MS) separation->detection data_proc Data Processing & Quantification detection->data_proc G sample Prepared Sample hplc UPLC Separation (e.g., C18 column) sample->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 Quadrupole 1 (Q1) Select Precursor Ion (m/z) esi->ms1 collision Quadrupole 2 (Q2) Collision Cell (Fragmentation) ms1->collision ms2 Quadrupole 3 (Q3) Select Product Ion (m/z) collision->ms2 detector Detector ms2->detector

References

Technical Support Center: Troubleshooting Low Incorporation of Xylitol-5-13C in Microbial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the use of Xylitol-5-13C as a metabolic tracer in microbial cultures.

Frequently Asked Questions (FAQs)

Q1: My microbial culture is showing low or no incorporation of the 13C label from this compound into downstream metabolites. What are the primary potential causes?

Low incorporation of the 13C label from this compound can stem from several factors, broadly categorized as biological, experimental, and analytical issues.

  • Biological Factors:

    • Lack of a Xylitol Metabolic Pathway: The microorganism may not possess the necessary genetic machinery to transport and metabolize xylitol. While many yeasts and fungi naturally process xylitol, bacteria often require specific enzymes like xylose reductase or the evolution of a catabolic pathway to utilize it.[1][2][3]

    • Catabolite Repression: The presence of a preferred carbon source, such as glucose, in the culture medium can suppress the genes required for xylitol metabolism.[4]

    • Inefficient Xylitol Transport: The microbial strain may have inefficient or low-affinity transporters for xylitol, limiting its uptake into the cell.[5][6][7]

    • Cofactor Imbalance: The conversion of xylitol to xylulose is often dependent on the availability of cofactors like NAD+ or NADP+. A limited supply of these cofactors can create a bottleneck in the metabolic pathway.[8]

    • Toxicity or Growth Inhibition: Although many microbes can tolerate xylitol, high concentrations can be toxic or inhibit growth in some species, leading to reduced metabolic activity.[6][7]

  • Experimental Protocol Issues:

    • Incorrect Substrate Concentration: The concentration of this compound may be too low to result in detectable enrichment, or so high that it becomes inhibitory to the culture.

    • Suboptimal Growth Conditions: Factors such as pH, temperature, and aeration can significantly impact microbial metabolism and, consequently, the uptake and processing of the labeled substrate.

    • Isotope Dilution: If the culture medium contains unlabeled xylitol or other carbon sources that can enter the same metabolic pathways, the 13C label will be diluted, leading to lower observed enrichment.

    • Insufficient Incubation Time: The labeling experiment may not have been run for a sufficient duration to allow for the incorporation of the 13C into downstream metabolites.

  • Analytical and Data Interpretation Issues:

    • Improper Sample Preparation: Inefficient extraction of metabolites or degradation of target compounds during sample preparation can lead to a loss of the labeled signal.

    • Inadequate Analytical Sensitivity: The analytical method, typically GC-MS or LC-MS, may not be sensitive enough to detect low levels of 13C enrichment.[1]

    • Kinetic Isotope Effects: The heavier 13C isotope can sometimes lead to slower enzymatic reaction rates compared to the lighter 12C, which could result in lower than expected incorporation, especially at low substrate concentrations.[9][10][11]

    • Incorrect Data Analysis: Errors in correcting for natural isotope abundance or in the algorithms used for metabolic flux analysis can lead to an underestimation of 13C incorporation.[12]

Q2: How can I determine if my microbial species is capable of metabolizing xylitol?

To ascertain if your microorganism can metabolize xylitol, you can perform the following:

  • Literature and Database Search: Check existing literature and genomic databases (e.g., KEGG, BioCyc) for known xylitol or pentose metabolic pathways in your species or closely related organisms.

  • Growth Curve Analysis: Culture your microorganism in a minimal medium with xylitol as the sole carbon source and compare its growth to a culture with a known viable carbon source (like glucose) and a no-carbon control. Significant growth in the xylitol medium indicates its utilization.

  • Enzyme Assays: Perform enzymatic assays on cell lysates to test for the activity of key enzymes in the xylitol metabolic pathway, such as xylose reductase or xylitol dehydrogenase.

Q3: What are the key differences in xylitol metabolism between bacteria and yeasts/fungi that I should be aware of?

The metabolic pathways for xylitol differ significantly between these microbial groups:

  • Bacteria: Many bacteria lack a natural pathway to catabolize xylitol directly. In those that can, or have been engineered to do so, xylose is typically converted to xylulose by xylose isomerase. For xylitol to be used, it must first be oxidized to xylulose. Some bacteria can be evolved to utilize xylitol, for example, by expressing a dehydrogenase that converts xylitol to either D-xylulose or L-xylulose.[2][5] In some cases, xylitol is taken up and phosphorylated to form xylitol-5-phosphate, which can be inhibitory if the organism cannot metabolize it further.[13][14]

  • Yeasts and Fungi: These eukaryotes typically metabolize xylose in a two-step redox process. Xylose is first reduced to xylitol by an NADPH- or NADH-dependent xylose reductase. The intracellular xylitol is then oxidized to xylulose by an NAD+-dependent xylitol dehydrogenase, which then enters the pentose phosphate pathway.[1][15]

This difference is critical because in yeasts and fungi, xylitol is a natural intermediate, whereas in many bacteria, its metabolism may be less efficient or require genetic engineering.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low incorporation of this compound.

TroubleshootingWorkflow Troubleshooting Low this compound Incorporation start Low 13C Incorporation Detected check_viability Is the culture viable and growing? start->check_viability check_pathway Does the microbe have a known xylitol metabolic pathway? check_viability->check_pathway Yes no_viability Troubleshoot basic culture conditions (toxicity, media prep). check_viability->no_viability No check_media Is this compound the sole or primary carbon source? check_pathway->check_media Yes no_pathway Perform growth assays on xylitol. Consider metabolic engineering. check_pathway->no_pathway No check_protocol Review Experimental Protocol (Concentration, Time, Conditions) check_media->check_protocol Yes other_carbon Remove competing carbon sources to avoid catabolite repression and isotope dilution. check_media->other_carbon No check_analysis Review Analytical Method (Extraction, MS Sensitivity, Data Processing) check_protocol->check_analysis Parameters seem correct optimize_protocol Optimize substrate concentration, incubation time, and growth conditions. check_protocol->optimize_protocol Potential issues found optimize_analysis Validate metabolite extraction, check instrument sensitivity, and re-evaluate data analysis. check_analysis->optimize_analysis Potential issues found solution Problem Resolved check_analysis->solution Parameters seem correct, re-run with controls no_viability->start no_pathway->start other_carbon->start optimize_protocol->start optimize_analysis->start

Caption: A step-by-step workflow for diagnosing low 13C incorporation.

Quantitative Data Summary

The following tables provide reference data for expected xylitol metabolism and potential inhibitory concentrations. Note that these values are highly dependent on the specific microbial strain and experimental conditions.

Table 1: Xylitol Production Yields in Engineered E. coli

E. coli Strain Engineering StrategyXylitol Titer (g/L)Xylitol Yield (g/g xylose)Reference
Overexpression of Zymomonas mobilis xylose reductase64.1-[6][7]
+ Overexpression of sthA for NADPH regeneration83.5-[6][7]
+ Overexpression of xylose transporter mutant (glfL445I)88.40.95[6][7]
CRP mutant (IS5-dG) in corncob hydrolysate82-[3]

Table 2: General Troubleshooting Parameters

ParameterPotential IssueRecommended Action
This compound Concentration Too low for detection or too high, causing inhibition.Test a range of concentrations (e.g., 0.5% to 5% w/v).
Competing Carbon Sources Presence of glucose, tryptone, or yeast extract.Use a minimal defined medium with this compound as the sole carbon source.
Incubation Time Insufficient time for label to incorporate into downstream metabolites.Perform a time-course experiment (e.g., sample at 1, 4, 8, and 24 hours).
Aeration Cofactor regeneration (NAD+/NADH, NADP+/NADPH) is sensitive to oxygen levels.Optimize aeration conditions (e.g., shaking speed, flask volume).
pH Suboptimal pH can inhibit enzyme activity and growth.Monitor and control the pH of the culture medium.

Experimental Protocols

Protocol 1: Basic 13C Labeling with this compound

This protocol outlines a general procedure for a stable isotope labeling experiment in a bacterial culture.

  • Prepare Minimal Medium: Prepare a defined minimal medium appropriate for your microbial strain, ensuring no other carbon sources are present.

  • Prepare Labeled Medium: To the minimal medium, add this compound to the desired final concentration (e.g., 2 g/L).

  • Inoculum Preparation: Grow a seed culture of your microbial strain in a non-labeled version of the minimal medium (or a standard rich medium).

  • Inoculation: Inoculate the labeled medium with the seed culture. The initial optical density (OD) should be low to minimize the introduction of unlabeled biomass.

  • Incubation: Incubate the culture under optimal growth conditions (temperature, shaking).

  • Harvesting: Harvest the cells during the exponential growth phase by centrifugation at a low temperature.

  • Metabolite Extraction: Quench metabolism immediately (e.g., with cold methanol) and extract intracellular metabolites using a suitable protocol (e.g., chloroform/methanol/water extraction).

  • Sample Analysis: Analyze the metabolite extracts using GC-MS or LC-MS to determine the 13C enrichment in target metabolites.

Protocol 2: Analysis of 13C Enrichment by GC-MS

  • Sample Derivatization: Evaporate the metabolite extract to dryness and derivatize the samples to make them volatile for GC analysis. A common method is trimethylsilylation (TMS).[1]

  • GC-MS Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer. Set up an appropriate temperature gradient for the GC to separate the target metabolites.

  • Data Acquisition: Operate the mass spectrometer in scan mode to collect mass spectra of the eluting compounds.

  • Data Analysis:

    • Identify the peaks corresponding to your target metabolites based on their retention times and mass fragmentation patterns.

    • Extract the mass isotopomer distributions for each metabolite.

    • Correct the raw data for the natural abundance of 13C and other isotopes.

    • Calculate the fractional 13C enrichment for each metabolite.

Signaling Pathway Diagrams

Microbial Xylitol Metabolism

The diagrams below illustrate the primary metabolic pathways for xylitol in prokaryotes and eukaryotes.

Xylitol_Metabolism_Prokaryote cluster_extracellular Extracellular cluster_intracellular Intracellular (Prokaryote) Xylitol_ext This compound Xylitol_int This compound Xylitol_ext->Xylitol_int Transporter Xylulose D-Xylulose Xylitol_int->Xylulose Xylitol Dehydrogenase (Evolved/Engineered) Xylulose5P D-Xylulose-5-P Xylulose->Xylulose5P Xylulokinase PPP Pentose Phosphate Pathway Xylulose5P->PPP

Caption: Simplified prokaryotic pathway for xylitol metabolism.

Xylitol_Metabolism_Eukaryote cluster_extracellular Extracellular cluster_intracellular Intracellular (Eukaryote) Xylose_ext Xylose Xylose_int Xylose Xylose_ext->Xylose_int Transporter Xylitol_int Xylitol Xylose_int->Xylitol_int Xylose Reductase (NAD(P)H) Xylulose D-Xylulose Xylitol_int->Xylulose Xylitol Dehydrogenase (NAD+) Xylulose5P D-Xylulose-5-P Xylulose->Xylulose5P Xylulokinase PPP Pentose Phosphate Pathway Xylulose5P->PPP

Caption: Simplified eukaryotic pathway for xylose/xylitol metabolism.

References

Refinement of analytical protocols for accurate Xylitol-5-13C quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of Xylitol-5-13C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and precise measurements.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the analysis of this compound.

General Issues

  • Question: My final quantitative results are highly variable between replicates. What are the likely causes?

    • Answer: High variability can stem from several sources. Inconsistent sample preparation, including extraction and derivatization steps, is a primary cause. Ensure precise and consistent pipetting and that all samples are treated identically. Variability in instrument performance, such as fluctuating injection volumes or inconsistent ionization, can also contribute. It is also important to rule out issues with the stability of this compound or its derivatives during storage and analysis.

  • Question: How do I correct for the natural abundance of 13C in my samples?

    • Answer: Correction for natural 13C abundance is crucial for accurate quantification. This is typically done using mathematical algorithms that subtract the contribution of naturally occurring 13C isotopes from the measured signal of your labeled analyte. Several software packages and in-house scripts are available for this purpose. It is essential to also analyze an unlabeled xylitol standard to determine the natural isotopic distribution under your specific analytical conditions.

Mass Spectrometry (MS) Specific Issues

  • Question: I am observing a low signal-to-noise ratio for my this compound peak in the mass spectrum. How can I improve it?

    • Answer: A low signal-to-noise ratio can be addressed in several ways. First, optimize your sample preparation to ensure efficient extraction and minimal loss of the analyte. For LC-MS, ensure that the mobile phase is compatible with good ionization of xylitol. For GC-MS, ensure the derivatization reaction has gone to completion. On the instrument side, you can optimize the ionization source parameters (e.g., spray voltage, gas flows) and detector settings. If using tandem MS (MS/MS), ensure you have selected the most intense and specific precursor-product ion transitions.

  • Question: What are the expected mass-to-charge ratios (m/z) for this compound and its fragments?

    • Answer: The exact m/z will depend on the ionization method and, for GC-MS, the derivatization agent used. For example, with electrospray ionization in negative mode (ESI-), you might observe the deprotonated molecule [M-H]⁻ at m/z 152 for unlabeled xylitol and m/z 153 for this compound. For GC-MS with silylation (e.g., using TMS), you will observe characteristic fragments. The labeling at the C5 position will result in a +1 Da shift for any fragment containing this carbon. It is crucial to run a this compound standard to confirm the exact m/z values and fragmentation patterns on your instrument.

  • Question: My results seem to be affected by kinetic isotope effects. How can I identify and mitigate this?

    • Answer: Kinetic isotope effects (KIEs) can occur when the heavier 13C isotope causes a change in the rate of a chemical reaction, such as during derivatization or an enzymatic assay.[1] This can lead to inaccurate quantification. To identify KIEs, you can analyze samples at different reaction times or temperatures during derivatization to see if the isotopic ratio changes. To mitigate this, ensure derivatization reactions are driven to completion. In enzymatic assays, it may be necessary to establish a calibration curve using standards with a similar isotopic enrichment to the samples.

Nuclear Magnetic Resonance (NMR) Specific Issues

  • Question: The 13C NMR spectrum of my sample shows a different chemical shift for the C5 position than expected for unlabeled xylitol. Is this normal?

    • Answer: Yes, this is expected. The presence of the 13C isotope at the C5 position will result in a slightly different chemical environment compared to the 12C at that position in unlabeled xylitol, leading to a small shift in the resonance frequency. This is known as an isotope effect.

  • Question: I am struggling to get a good quantitative 13C NMR signal in a reasonable time. What can I do?

    • Answer: 13C NMR has inherently lower sensitivity compared to 1H NMR. To improve the signal-to-noise ratio, you can increase the number of scans, use a higher magnetic field spectrometer, or employ cryoprobe technology. Optimizing relaxation delays (D1) is also critical for accurate quantification.

Data Presentation

Quantitative data from analytical method validation should be clearly presented to demonstrate the performance of the assay. Below are examples of tables summarizing key validation parameters for the quantification of 13C-labeled sugar alcohols.

Table 1: Method Validation Parameters for LC-MS/MS Quantification of a 13C-Labeled Sugar Alcohol [2]

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 50 mg L⁻¹
Limit of Quantification (LOQ)0.5 - 100 mg L⁻¹
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Table 2: Example MRM Transitions for Unlabeled Xylitol (Adaptable for this compound) [3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Xylitol211.0 ([M+CH3COO]⁻)59.0-32
This compound (Predicted)212.0 ([M+CH3COO]⁻)59.0 or 60.0Optimization Required

Note: The product ion for this compound will depend on whether the C5 carbon is part of the fragment. Experimental verification is necessary.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification.

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma, Tissue Homogenate)

  • Quenching: Immediately stop metabolic activity by adding the sample to a cold solvent mixture, such as 80% methanol at -80°C.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard. For this compound analysis, a different isotopologue of xylitol (e.g., Xylitol-1,2-13C2 or d7-Xylitol) is ideal.

  • Extraction: Homogenize or vortex the sample thoroughly. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and other cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for the subsequent analysis (e.g., 50% methanol for LC-MS or a derivatization agent for GC-MS).

Protocol 2: Quantification by LC-MS/MS

  • Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like xylitol.

    • Mobile Phase: A gradient of acetonitrile and water with a buffer, such as ammonium acetate or ammonium formate, is commonly employed.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative mode is often preferred for sugar alcohols.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification due to its high selectivity and sensitivity.

    • MRM Transitions: Experimentally determine the optimal precursor and product ions for both this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

Protocol 3: Quantification by GC-MS

  • Derivatization:

    • To make xylitol volatile for GC analysis, it must be derivatized. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate the dried sample extract with the derivatization agent at an elevated temperature (e.g., 70°C) for a defined period (e.g., 60 minutes).

  • Gas Chromatography:

    • Column: A non-polar column, such as a DB-5ms, is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to selectively detect and quantify the characteristic ions of the derivatized this compound and the internal standard.

  • Data Analysis: Similar to LC-MS/MS, use peak areas and a calibration curve for quantification.

Mandatory Visualization

Diagrams illustrating key workflows and logical relationships are provided below in the DOT language.

experimental_workflow General Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue) Quenching Metabolic Quenching (-80°C Solvent) Sample_Collection->Quenching IS_Spiking Internal Standard Spiking Quenching->IS_Spiking Extraction Metabolite Extraction IS_Spiking->Extraction Drying_Reconstitution Drying & Reconstitution Extraction->Drying_Reconstitution Derivatization Derivatization (for GC-MS) Drying_Reconstitution->Derivatization LC_MS_MS LC-MS/MS Analysis Drying_Reconstitution->LC_MS_MS GC_MS GC-MS Analysis Derivatization->GC_MS Peak_Integration Peak Integration LC_MS_MS->Peak_Integration GC_MS->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Isotope_Correction Natural Abundance Correction Concentration_Calculation->Isotope_Correction

Caption: Workflow for this compound quantification.

troubleshooting_tree Troubleshooting Low Signal Intensity in MS Start Low Signal Intensity Observed Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_Derivatization Derivatization Complete? (GC-MS) Start->Check_Derivatization Check_Instrument Optimize Instrument Parameters Start->Check_Instrument Result_Improved Signal Improved? Check_Sample_Prep->Result_Improved Optimize Extraction Check_Derivatization->Result_Improved Increase Reaction Time/Temp Check_Instrument->Result_Improved Tune Source/Detector Result_Not_Improved Issue Persists Result_Improved->Result_Not_Improved No End Problem Solved Result_Improved->End Yes

Caption: Decision tree for low MS signal troubleshooting.

fragmentation_pathway Hypothetical Fragmentation of Silylated this compound Parent_Ion [M]+• (Silylated this compound) Fragment_A Fragment A (Contains C1-C4) Parent_Ion->Fragment_A Cleavage at C4-C5 Fragment_B Fragment B (Contains C5-13C) Parent_Ion->Fragment_B Cleavage at C4-C5 Fragment_C Fragment C (Neutral Loss) Parent_Ion->Fragment_C Loss of TMSOH

Caption: Fragmentation of silylated this compound.

References

Technical Support Center: Xylitol-5-13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Xylitol-5-13C based metabolic flux analysis (MFA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of 13C-Metabolic Flux Analysis (13C-MFA)?

A: 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] The method involves introducing a substrate enriched with a stable isotope, such as this compound, into a biological system.[3] As cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the distribution of these isotopes (mass isotopomer distribution) in key metabolites, typically using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and calculate the flux through them.[1][3] This approach provides a detailed snapshot of cellular metabolism that is not achievable with other 'omics' technologies.[4]

Q2: Why is correcting for natural isotopic abundance a critical step?

A: Correcting for the natural abundance of stable isotopes is crucial for accuracy in 13C-MFA.[5][6] Elements like carbon, hydrogen, nitrogen, and oxygen naturally exist as a mixture of isotopes (e.g., carbon is ~98.9% 12C and ~1.1% 13C). When a mass spectrometer measures a metabolite, the detected mass distribution includes contributions from these naturally occurring heavy isotopes in addition to the 13C introduced from the tracer.[1] Failing to correct for this natural abundance leads to an overestimation of the enrichment from the tracer, resulting in inaccurate mass isotopomer distributions (MIDs) and, consequently, erroneous flux calculations.[5] Several well-established algorithms and software packages are available to perform this essential correction.[1][7]

Q3: How does the isotopic purity of the this compound tracer impact the analysis?

A: The isotopic purity of the tracer is a critical parameter that directly influences the accuracy of flux calculations. Commercially available labeled substrates are never 100% pure; they contain a mixture of unlabeled (all 12C) and other isotopomer species. This impurity must be accounted for during data analysis. If the actual purity is lower than assumed, the labeling enrichment in downstream metabolites will be systematically underestimated, leading to incorrect flux estimations. It is essential to either obtain a certificate of analysis from the supplier or determine the tracer's purity empirically. This information is then used by flux analysis software to correct the raw labeling data.

Q4: What is the difference between stationary and isotopically non-stationary 13C-MFA?

A: The primary difference lies in the timing of sample collection and the underlying assumptions.

  • Stationary 13C-MFA (Steady-State MFA): This is the traditional approach where cells are cultured with the 13C tracer for a duration long enough to ensure that the isotopic labeling of all measured intracellular metabolites has reached a steady state (i.e., the labeling pattern is stable).[2] This method assumes the overall metabolic system is also in a steady state.

  • Isotopically Non-stationary 13C-MFA (INST-MFA): This method involves collecting samples at multiple time points before isotopic steady state is achieved.[2][8] By analyzing the dynamics of how labeling propagates through the metabolic network, INST-MFA can often resolve fluxes with greater precision and is particularly useful for systems that are slow to reach isotopic equilibrium, such as mammalian cell cultures.[8] However, it is computationally more intensive as it requires solving large systems of differential equations.[9]

Troubleshooting Guides

Problem 1: Poor Goodness-of-Fit Between Simulated and Experimental Data

Your flux analysis software reports a high residual value, indicating a significant discrepancy between the labeling patterns predicted by your model and your measured data.

Potential Cause Troubleshooting Step
Incomplete or Incorrect Metabolic Network Model Review the literature to ensure all relevant metabolic pathways for your organism and conditions are included. The model must correctly define reaction stoichiometry and atom transitions.[3] Consider if alternative or "futile" cycles are active.
Metabolic Steady-State Not Achieved Verify that your cells were in a metabolic steady state during the labeling experiment. Analyze substrate uptake and product secretion rates over time to confirm stability. If not stable, consider using an INST-MFA approach.[8]
Isotopic Steady-State Not Reached (for stationary MFA) Confirm that the labeling duration was sufficient for intracellular metabolites to reach isotopic equilibrium. Perform a time-course experiment to determine when labeling patterns in key metabolites become stable.[9]
Analytical Errors or Contamination Re-examine your raw analytical data (e.g., GC-MS chromatograms) for signs of co-elution, poor peak integration, or background noise. Ensure samples were properly quenched and extracted to prevent metabolic activity post-sampling.
Incorrect Data Correction Double-check that corrections for natural isotope abundance and tracer impurity were performed correctly. Use an unlabeled biomass sample to verify the natural abundance correction algorithm.[5][6]
Problem 2: Calculated Fluxes Have Very Large Confidence Intervals

The flux map is generated, but the 95% confidence intervals for key fluxes are so large that the results are not meaningful.

Potential Cause Troubleshooting Step
Insufficient Labeling Information The chosen tracer, this compound, may not provide sufficient labeling information to resolve all fluxes in your network. The precision of fluxes depends heavily on the tracer used.[10]
Poor Tracer Choice for Target Pathway While this compound is excellent for probing the Pentose Phosphate Pathway (PPP), it may provide poor resolution for fluxes in the TCA cycle.[11] Consider performing parallel labeling experiments with other tracers (e.g., [1,2-13C]glucose) and integrating the data for a more robust solution, a technique known as COMPLETE-MFA.[11]
Measurement Noise and Errors High variance in analytical measurements will propagate into larger confidence intervals. Improve sample preparation and analytical protocols to reduce measurement error. Increase the number of biological and technical replicates.
Redundant or Unidentifiable Fluxes in the Model The metabolic model may contain pathways where fluxes are mathematically impossible to distinguish with the available data. Perform a flux identifiability analysis to determine which fluxes can be resolved with your experimental setup.[4]

Experimental Protocols & Data Presentation

Generalized Protocol for a Stationary 13C-MFA Experiment

This protocol provides a high-level overview. Specific details must be optimized for the biological system under study.

  • Model Development & Experimental Design: Construct a metabolic network model of the organism's central metabolism. Use computational simulations to confirm that this compound is a suitable tracer for your pathways of interest.[4][10]

  • Cell Culture: Grow cells in a chemically defined medium under controlled conditions (e.g., chemostat) to achieve a metabolic steady state.

  • Tracer Introduction: Switch the primary carbon source to a medium containing a known concentration and isotopic purity of this compound.

  • Isotopic Labeling: Continue the culture for a pre-determined duration sufficient to achieve isotopic steady state.

  • Sampling & Quenching: Rapidly harvest a known quantity of cells and immediately quench all enzymatic activity by submerging the cells in a cold solvent (e.g., -40°C methanol). This step is critical to prevent metabolic changes during sample preparation.

  • Metabolite Extraction: Extract intracellular metabolites from the quenched cells using appropriate solvent protocols.

  • Sample Analysis: Analyze the isotopic labeling patterns of key metabolites (often protein-bound amino acids, as they are stable and abundant) using GC-MS or LC-MS/MS.[12]

  • Flux Calculation: Use specialized software to perform data correction, estimate fluxes by minimizing the difference between measured and simulated labeling patterns, and conduct statistical analysis to determine goodness-of-fit and flux confidence intervals.[13]

Data Tables

Quantitative data should be organized for clarity.

Table 1: Example Isotopic Purity of a Commercial [5-13C]Xylitol Tracer

IsotopologueAbundance (%)
M+0 (Unlabeled)0.8%
M+1 (5-13C)99.1%
M+20.1%

Table 2: Example Mass Isotopomer Distribution (MID) for Alanine

Mass IsotopomerRaw Measured Abundance (%)Corrected Abundance (%)
M+015.212.5
M+125.824.9
M+245.148.1
M+313.914.5

Visualizations

Diagrams of Workflows and Pathways

G cluster_exp Experimental Phase cluster_comp Computational Phase A 1. Experimental Design (Tracer Selection) B 2. Cell Culture (Achieve Steady-State) A->B C 3. 13C-Labeling (Introduce this compound) B->C D 4. Sampling & Quenching C->D E 5. Metabolite Extraction & Derivatization D->E F 6. MS Analysis (Measure MIDs) E->F G 7. Data Correction (Natural Abundance) F->G Raw MID Data H 8. Flux Estimation (Model Fitting) G->H I 9. Statistical Analysis (Confidence Intervals) H->I J 10. Flux Map Visualization I->J

Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.

G Xylitol This compound (C-C-C-C-13C) Xylulose Xylulose (C-C-C-C-13C) Xylitol->Xylulose Xylitol Dehydrogenase Xu5P Xylulose-5-Phosphate (C-C-C-C-13C-P) Xylulose->Xu5P Xylulokinase PPP Pentose Phosphate Pathway (PPP) Xu5P->PPP Label Entry Glycolysis Glycolysis PPP->Glycolysis e.g., F6P, G3P TCA TCA Cycle Glycolysis->TCA Pyruvate

Caption: Entry of the 13C label from this compound into central metabolism.

G start Poor Goodness-of-Fit (High Residuals) check_model Is the metabolic model complete? start->check_model check_data Are the MS data and corrections valid? check_model->check_data Yes revise_model Action: Revise network. Add/remove reactions. check_model->revise_model No check_ss Was the system at isotopic steady-state? check_data->check_ss Yes reprocess_data Action: Re-check integration and correction parameters. check_data->reprocess_data No rerun_exp Action: Perform time-course to verify steady-state. check_ss->rerun_exp No end_ok Problem Resolved check_ss->end_ok Yes revise_model->end_ok reprocess_data->end_ok rerun_exp->end_ok

References

Addressing matrix effects in mass spectrometry of Xylitol-5-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Xylitol-5-13C.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the analysis of this compound, providing targeted solutions in a question-and-answer format.

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of this compound, which is a polyol, matrix components like salts, phospholipids, and endogenous metabolites can interfere with its ionization in the mass spectrometer source.

Q2: I am observing significant ion suppression for my this compound signal. What are the likely causes and how can I troubleshoot this?

A2: Significant ion suppression is a common challenge. The primary causes are typically co-eluting matrix components that compete with this compound for ionization. Here’s a step-by-step troubleshooting approach:

  • Evaluate Sample Preparation: Inadequate removal of matrix components is a frequent cause. Consider optimizing your sample preparation method. For biological fluids, protein precipitation followed by solid-phase extraction (SPE) can be effective in removing interfering substances.

  • Chromatographic Separation: Poor chromatographic resolution can lead to co-elution of matrix components with this compound. Try modifying your HPLC/UHPLC method. Experiment with different mobile phase compositions, gradients, or a column with a different stationary phase to improve separation. Hydrophilic Interaction Chromatography (HILIC) can be particularly useful for polar compounds like xylitol.

  • Dilution: If the concentration of your analyte is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating ion suppression.

  • Use of a Stable Isotope-Labeled Internal Standard: Employing a stable isotope-labeled internal standard, such as unlabeled xylitol when analyzing this compound as a tracer, is the most effective way to compensate for matrix effects. Since the internal standard has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction of the signal.[2]

Q3: My results show high variability between replicate injections of the same sample. Could this be due to matrix effects?

A3: Yes, high variability between injections can be a strong indicator of inconsistent matrix effects. This can happen if the concentration of interfering components varies across your samples or even within the same processed sample if not perfectly homogenous. To address this:

  • Ensure Consistent Sample Preparation: Standardize your sample preparation protocol meticulously to ensure uniformity across all samples.

  • Use an Internal Standard: As mentioned before, a stable isotope-labeled internal standard is crucial for correcting such variability. The ratio of the analyte to the internal standard should remain consistent even if the absolute signal intensity fluctuates.

  • Check for Carryover: Inconsistent results can also be due to carryover from a previous injection. Inject a blank solvent after a high-concentration sample to check for any residual analyte.

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Quantitative Data Summary

The following tables summarize the expected impact of different strategies on mitigating matrix effects in the analysis of this compound. The data is illustrative and based on typical outcomes reported in the literature for similar analyses.

Table 1: Comparison of Sample Preparation Methods on Matrix Effect Reduction

Sample Preparation MethodTypical Matrix Effect (%)Analyte Recovery (%)Overall Process Efficiency (%)
Protein Precipitation (Acetonitrile)40 - 60% (Suppression)85 - 95%34 - 57%
Liquid-Liquid Extraction (LLE)60 - 80% (Suppression)70 - 85%42 - 68%
Solid-Phase Extraction (SPE)85 - 105%90 - 98%77 - 103%

Table 2: Effect of Internal Standard on Accuracy and Precision

MethodAccuracy (% Bias)Precision (%RSD)
Without Internal Standard± 30-50%> 20%
With Stable Isotope-Labeled Internal Standard (Xylitol)< ± 15%< 10%

Experimental Protocols

Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation followed by SPE

  • Protein Precipitation:

    • To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing the internal standard (unlabeled xylitol).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of 5% formic acid in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

  • LC System: UHPLC system

  • Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • This compound: Precursor ion [M-H]⁻ m/z 152.1 → Product ion m/z 71.1

    • Xylitol (Internal Standard): Precursor ion [M-H]⁻ m/z 151.1 → Product ion m/z 71.1

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma/Serum Sample ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt spe Solid-Phase Extraction (SPE) ppt->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms UHPLC-MS/MS recon->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate quant Quantification (Analyte/IS Ratio) integrate->quant result result quant->result Final Concentration

Caption: Experimental workflow for this compound analysis.

troubleshooting_guide start Start: Inaccurate or Imprecise Results check_is Is a stable isotope-labeled internal standard (IS) being used? start->check_is add_is Action: Incorporate a stable isotope-labeled IS. check_is->add_is No check_chrom Review Chromatograms: - Peak shape - Co-elution - Carryover check_is->check_chrom Yes add_is->check_chrom issue Issue Identified? check_chrom->issue optimize_lc Action: Optimize LC method - Gradient - Column - Mobile Phase issue->optimize_lc Yes eval_sample_prep Evaluate Sample Preparation: - Recovery - Matrix Effect (%) issue->eval_sample_prep No optimize_lc->eval_sample_prep me_high Matrix Effect > 20%? eval_sample_prep->me_high improve_cleanup Action: Improve Sample Cleanup - Use SPE - Optimize SPE method me_high->improve_cleanup Yes end Solution: Accurate and Precise Quantification me_high->end No improve_cleanup->end

Caption: Troubleshooting decision tree for matrix effects.

References

Data analysis workflow for Xylitol-5-13C metabolic labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Xylitol-5-13C for metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as a metabolic tracer?

A1: this compound is a stable isotope-labeled form of xylitol, a five-carbon sugar alcohol. The carbon atom at the fifth position is replaced with its heavier, non-radioactive isotope, 13C. It is used as a tracer to investigate the flux through the pentose phosphate pathway (PPP). Xylitol is primarily metabolized in the liver, where it is converted to D-xylulose and then phosphorylated to D-xylulose-5-phosphate, which directly enters the non-oxidative branch of the PPP.[1][2][3] This makes it an excellent tool for studying the dynamics of this critical metabolic pathway.

Q2: How does the 13C label from this compound incorporate into downstream metabolites?

A2: The 13C label from this compound, entering the pentose phosphate pathway as xylulose-5-phosphate (Xu5P), is distributed through the non-oxidative PPP. Key enzymes like transketolase and transaldolase transfer carbon fragments, leading to the labeling of various sugar phosphates, including ribose-5-phosphate (R5P), sedoheptulose-7-phosphate (S7P), erythrose-4-phosphate (E4P), fructose-6-phosphate (F6P), and glyceraldehyde-3-phosphate (G3P). These labeled intermediates can then enter glycolysis, the TCA cycle, and biosynthetic pathways for nucleotides, amino acids, and fatty acids.

Q3: What are the key advantages of using this compound over other tracers for studying the pentose phosphate pathway?

A3: While glucose tracers are commonly used to study the PPP, this compound offers the advantage of directly entering the non-oxidative branch. This can help to specifically interrogate the activity of transketolase and transaldolase reactions. It can also be used in parallel with glucose tracers to provide a more comprehensive understanding of PPP dynamics and its connection to other central carbon metabolism pathways.

Q4: What is the expected isotopic enrichment in key metabolites after labeling with this compound?

A4: The expected mass isotopomer distributions (MIDs) will vary depending on the cell type, metabolic state, and labeling duration. However, one would anticipate seeing significant M+1 enrichment in metabolites downstream of the non-oxidative PPP. For instance, ribose-5-phosphate, a key product of the PPP, would be expected to show a significant M+1 peak, indicating the incorporation of one 13C atom. Downstream metabolites in glycolysis and the TCA cycle would also exhibit specific labeling patterns.

Experimental Protocols

Protocol 1: this compound Labeling of Adherent Mammalian Cells

1. Cell Culture and Media Preparation:

  • Culture cells to the desired confluency (typically 70-80%) in standard growth medium.

  • Prepare the labeling medium by supplementing glucose-free and serum-free medium with dialyzed fetal bovine serum (if required for cell viability) and the desired concentration of unlabeled glucose and this compound. A common starting point is a 1:1 ratio of glucose to xylitol. The final concentration of this compound should be optimized for your cell line but can range from 5 mM to 25 mM.

2. Isotopic Labeling:

  • Aspirate the standard growth medium from the cell culture plates.

  • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed this compound labeling medium to the cells.

  • Incubate the cells for a predetermined duration to achieve isotopic steady state. This time should be optimized, but for many cell lines, 6-24 hours is sufficient for the labeling of central carbon metabolites.[4]

3. Metabolite Extraction:

  • Aspirate the labeling medium.

  • Quench metabolism rapidly by adding ice-cold 80% methanol.

  • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.

  • Transfer the supernatant containing the polar metabolites to a new tube for analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

1. Sample Derivatization (if necessary):

  • Depending on the analytical method, derivatization may be required to improve the chromatographic separation and detection of sugar phosphates.

2. LC-MS/MS Analysis:

  • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Use a suitable column for the separation of polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) or an anion-exchange column.

  • Optimize the mass spectrometer settings for the detection of key sugar phosphates and downstream metabolites. This includes setting up multiple reaction monitoring (MRM) transitions for each metabolite and its expected labeled isotopomers.

Data Presentation: Quantitative Data Summary

The following table provides a representative example of mass isotopomer distribution (MID) data that could be obtained from a this compound labeling experiment. The values represent the fractional abundance of each isotopologue.

MetaboliteM+0M+1M+2M+3M+4M+5
Ribose-5-Phosphate0.450.50 0.040.010.000.00
Sedoheptulose-7-Phosphate0.300.60 0.080.020.000.00
Fructose-6-Phosphate0.650.30 0.040.010.000.00
3-Phosphoglycerate0.850.120.030.00--
Citrate0.900.080.020.000.000.00

Note: This is illustrative data. Actual results will vary based on experimental conditions.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low 13C enrichment in PPP intermediates - Insufficient labeling time to reach isotopic steady state.- Low uptake of xylitol by the cells.- Low activity of the pentose phosphate pathway in the specific cell type or condition.- Incorrect concentration of this compound tracer.- Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling time.- Verify xylitol uptake by measuring intracellular xylitol concentrations.- Use a positive control cell line known to have high PPP activity.- Optimize the concentration of the this compound tracer.
Unexpected labeling patterns - Contamination with unlabeled carbon sources (e.g., from serum or other media components).- Isotopic impurity of the this compound tracer.- Active alternative metabolic pathways that dilute the label.- Incorrect identification of metabolite peaks in the LC-MS/MS data.- Use dialyzed serum to minimize unlabeled carbon sources.- Verify the isotopic purity of the tracer with the supplier's certificate of analysis.- Consult metabolic pathway databases to identify potential alternative routes.- Confirm metabolite identification using authentic standards and by comparing retention times and fragmentation patterns.
Poor peak shape or low signal intensity in LC-MS/MS - Inefficient metabolite extraction.- Degradation of sugar phosphates during sample preparation.- Matrix effects from the biological sample.- Suboptimal chromatographic or mass spectrometric conditions.- Optimize the extraction protocol (e.g., solvent composition, temperature).- Keep samples on ice or at 4°C throughout the preparation process.- Perform a dilution series of the sample extract to assess matrix effects.- Optimize the LC gradient, mobile phase composition, and MS parameters (e.g., collision energy, ion source settings).
High biological variability between replicates - Inconsistent cell numbers or confluency at the start of the experiment.- Variations in labeling time or extraction procedure.- Inconsistent quenching of metabolism.- Ensure consistent cell seeding density and harvest at the same confluency.- Standardize all experimental procedures and timings.- Ensure rapid and consistent quenching with ice-cold solvent.

Visualizations

G cluster_0 Experimental Workflow A 1. Cell Seeding & Growth B 2. Prepare this compound Labeling Medium A->B Reach desired confluency C 3. Isotopic Labeling B->C Wash & add medium D 4. Quench Metabolism & Extract Metabolites C->D Incubate to steady state E 5. LC-MS/MS Analysis D->E Prepare samples F 6. Data Processing & Flux Analysis E->F Acquire MID data

Caption: Overview of the this compound metabolic labeling workflow.

G cluster_1 This compound Metabolism and Entry into PPP Xylitol This compound Xylulose D-Xylulose-5-13C Xylitol->Xylulose Xylitol Dehydrogenase Xu5P D-Xylulose-5-Phosphate-5-13C Xylulose->Xu5P Xylulokinase PPP Non-oxidative Pentose Phosphate Pathway Xu5P->PPP

Caption: Metabolic fate of this compound into the Pentose Phosphate Pathway.

G cluster_2 Troubleshooting Logic Flow Start Problem Encountered LowEnrichment Low 13C Enrichment? Start->LowEnrichment UnexpectedPatterns Unexpected Labeling? Start->UnexpectedPatterns PoorSignal Poor LC-MS Signal? Start->PoorSignal LowEnrichment->UnexpectedPatterns No CheckTime Optimize Labeling Time LowEnrichment->CheckTime Yes UnexpectedPatterns->PoorSignal No CheckPurity Verify Tracer Purity UnexpectedPatterns->CheckPurity Yes OptimizeExtraction Optimize Extraction PoorSignal->OptimizeExtraction Yes CheckUptake Verify Xylitol Uptake CheckTime->CheckUptake Solution Problem Resolved CheckUptake->Solution CheckContamination Check for Contamination CheckPurity->CheckContamination CheckContamination->Solution OptimizeLCMS Optimize LC-MS Method OptimizeExtraction->OptimizeLCMS OptimizeLCMS->Solution

Caption: A logical workflow for troubleshooting common experimental issues.

References

Validation & Comparative

Validating Xylitol-5-13C Tracer Results: A Comparative Guide to Isotopic Probes in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Xylitol-5-13C as a metabolic tracer with other commonly used isotopic probes. By understanding the unique metabolic fate of xylitol, researchers can leverage this tracer to gain specific insights into cellular metabolism, particularly within the pentose phosphate pathway (PPP). This document outlines the theoretical advantages and disadvantages of this compound in comparison to other tracers, provides supporting data from existing literature, and details the experimental protocols necessary for its application.

Introduction to Xylitol Metabolism and Isotopic Tracing

Xylitol, a five-carbon sugar alcohol, is metabolized primarily in the liver. It enters the pentose phosphate pathway (PPP) after conversion to D-xylulose and subsequent phosphorylation to D-xylulose-5-phosphate (X5P)[1][2]. This metabolic entry point makes this compound a potentially powerful tool for specifically probing the non-oxidative branch of the PPP. Isotopic tracers, such as those labeled with Carbon-13 (¹³C), are invaluable for metabolic flux analysis (MFA), allowing researchers to track the fate of carbon atoms through metabolic networks and quantify the activity of various pathways[3][4]. The choice of tracer is critical, as different labeled substrates can provide more precise information about specific reactions or pathways[5][6].

Comparative Analysis of Isotopic Tracers

While direct experimental studies comparing Xylitol-5-¹³C with other isotopic probes in parallel are limited, a comparative analysis can be constructed based on the known metabolic pathways and the principles of ¹³C-metabolic flux analysis. The following table summarizes the key characteristics and theoretical performance of Xylitol-5-¹³C against commonly used ¹³C-glucose and ¹³C-glutamine tracers.

TracerPrimary Metabolic Entry PointKey Pathways ProbedTheoretical AdvantagesTheoretical Limitations
Xylitol-5-¹³C Pentose Phosphate Pathway (via Xylulose-5-Phosphate)Non-oxidative Pentose Phosphate Pathway, Glycolysis, TCA Cycle (downstream of PPP)- Directly traces the non-oxidative PPP.- Can help deconvolute fluxes in the lower part of the PPP.- May provide insights into xylitol-specific metabolic effects.- Cellular uptake and metabolism can be cell-type specific.- Primarily metabolized in the liver.- Less effective for probing the upper part of glycolysis or the oxidative PPP directly.
[1,2-¹³C₂]Glucose Glycolysis (as Glucose-6-Phosphate)Glycolysis, Oxidative and Non-oxidative Pentose Phosphate Pathway, TCA Cycle- Excellent for simultaneously measuring fluxes through glycolysis and the oxidative PPP[5][7].- Widely used and well-characterized tracer.- Broadly applicable across various cell types.- Interpretation of labeling patterns in the non-oxidative PPP can be complex due to carbon rearrangements.- May not be optimal for solely focusing on the non-oxidative PPP.
[U-¹³C₆]Glucose Glycolysis (as Glucose-6-Phosphate)Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Biosynthetic pathways (e.g., amino acids, fatty acids)- Provides a global view of glucose metabolism.- Useful for tracing carbon into a wide range of downstream metabolites.- Often used in combination with other tracers for comprehensive MFA[5].- Can lead to complex labeling patterns that are challenging to interpret for specific pathway fluxes.- May not be the most precise tracer for determining individual pathway splits.
[U-¹³C₅]Glutamine TCA Cycle (via α-Ketoglutarate)TCA Cycle, Anaplerosis, Reductive Carboxylation, Amino Acid Metabolism- The preferred tracer for analyzing the TCA cycle and related anaplerotic and cataplerotic fluxes[5][6].- Essential for studying glutamine metabolism, which is critical in many cancer cells.- Provides limited information on glycolytic or PPP fluxes.- Best used in conjunction with a glucose tracer for a complete picture of central carbon metabolism.

Experimental Protocols

The following are detailed methodologies for conducting isotopic tracer studies with Xylitol-5-¹³C and other comparative probes in mammalian cells.

Cell Culture and Isotope Labeling
  • Cell Seeding: Seed mammalian cells (e.g., HepG2, A549) in 6-well plates at a density that allows for logarithmic growth during the labeling period.

  • Media Preparation: Prepare culture medium (e.g., DMEM) containing the desired ¹³C-labeled tracer. For Xylitol-5-¹³C, supplement glucose-free DMEM with dialyzed fetal bovine serum (FBS) and the labeled xylitol. For glucose tracers, use glucose-free DMEM supplemented with the specific ¹³C-glucose isomer[5]. For glutamine tracers, use glutamine-free DMEM with the labeled glutamine.

  • Labeling: Once cells have adhered and are in the exponential growth phase, replace the standard medium with the prepared labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell line and the metabolic pathway of interest and should be determined empirically (typically ranging from 6 to 24 hours)[5].

Metabolite Extraction
  • Quenching: Aspirate the labeling medium and rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

  • Scraping and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at a high speed to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.

GC-MS Analysis for ¹³C-Labeling
  • Derivatization: Dry the metabolite extract under a stream of nitrogen gas. Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.

  • GC-MS Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Injection and Separation: Inject the derivatized sample into the GC. Use a suitable column (e.g., DB-35MS) and temperature gradient to separate the metabolites.

  • Mass Spectrometry: Operate the mass spectrometer in either scan or selected ion monitoring (SIM) mode to detect the mass isotopologue distributions of the target metabolites.

  • Data Analysis: Correct the raw mass isotopologue distributions for natural ¹³C abundance to determine the fractional enrichment of ¹³C from the tracer in each metabolite. This data is then used for metabolic flux analysis.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to the use of Xylitol-5-¹³C as a tracer.

Xylitol Metabolism and Entry into the Pentose Phosphate Pathway

xylitol_metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Xylitol_ext This compound Xylitol_int This compound Xylitol_ext->Xylitol_int Transport Xylulose D-Xylulose-5-13C Xylitol_int->Xylulose Xylitol Dehydrogenase X5P D-Xylulose-5-Phosphate-13C Xylulose->X5P Xylulokinase PPP Pentose Phosphate Pathway X5P->PPP Glycolysis Glycolysis PPP->Glycolysis TCA TCA Cycle Glycolysis->TCA

Caption: Metabolic fate of this compound.

Xylitol and ChREBP Signaling Pathway

chrebp_pathway Xylitol Xylitol X5P Xylulose-5-Phosphate Xylitol->X5P PP2A Protein Phosphatase 2A X5P->PP2A activates ChREBP_p Inactive ChREBP (phosphorylated) PP2A->ChREBP_p dephosphorylates ChREBP_a Active ChREBP (dephosphorylated) ChREBP_p->ChREBP_a Nucleus Nucleus ChREBP_a->Nucleus translocation Lipogenic_genes Lipogenic Gene Expression Nucleus->Lipogenic_genes promotes

Caption: Xylitol activates ChREBP signaling.

General Experimental Workflow for ¹³C-Tracer Studies

experimental_workflow cell_culture 1. Cell Culture labeling 2. 13C-Isotope Labeling cell_culture->labeling quenching 3. Metabolic Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction derivatization 5. Derivatization extraction->derivatization gcms 6. GC-MS Analysis derivatization->gcms data_analysis 7. Data Analysis & Flux Calculation gcms->data_analysis

Caption: Workflow for 13C-metabolic flux analysis.

Conclusion

Xylitol-5-¹³C presents a valuable, albeit specialized, tool for metabolic research. Its unique entry into the non-oxidative pentose phosphate pathway offers a distinct advantage for studying this segment of metabolism. While it may not replace broad-spectrum tracers like [U-¹³C₆]glucose for global metabolic analysis, its targeted nature makes it an excellent choice for hypothesis-driven research focused on the PPP and its downstream effects. For a comprehensive understanding of cellular metabolism, the use of Xylitol-5-¹³C in conjunction with other isotopic probes, such as ¹³C-glucose and ¹³C-glutamine, is recommended. This multi-tracer approach allows for a more robust and detailed mapping of metabolic fluxes throughout the central carbon metabolism. Future studies directly comparing the performance of Xylitol-5-¹³C with other tracers in various cell types will be crucial for fully validating its utility and expanding its application in metabolic research and drug development.

References

A Comparative Guide to Tracers for Pentose Phosphate Pathway (PPP) Flux Analysis: Xylitol-5-13C vs. [1,2-13C2]glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors. Accurate measurement of its flux is vital for understanding cellular physiology in various contexts, including cancer metabolism and drug development. This guide provides a comprehensive comparison of two isotopic tracers used for PPP flux analysis: the well-established [1,2-13C2]glucose and the potential alternative, Xylitol-5-13C.

While [1,2-13C2]glucose is a widely adopted tracer with a wealth of supporting experimental data, the use of this compound for PPP flux analysis is less documented. This comparison is based on established principles of metabolic flux analysis and the known metabolic fates of both tracers.

Principle of PPP Flux Analysis with 13C Tracers

The core principle of using 13C-labeled tracers for PPP flux analysis lies in the differential labeling patterns of downstream metabolites that result from glycolysis versus the PPP. When a 13C-labeled glucose molecule enters the PPP, the C1 carbon is lost as CO2 in the oxidative phase. The remaining carbons are then rearranged in the non-oxidative phase, leading to a unique isotopic signature in metabolites like lactate, which can be measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

[1,2-13C2]glucose: The Established Standard

[1,2-13C2]glucose is a commonly employed tracer for the analysis of the pentose phosphate pathway.[1] Its metabolism via glycolysis produces doubly labeled pyruvate and subsequently doubly labeled lactate. In contrast, its entry into the oxidative PPP results in the loss of the 13C label at the C1 position, leading to the formation of singly labeled pentose phosphates and, ultimately, singly labeled lactate. By quantifying the ratio of singly to doubly labeled lactate, the relative flux through the PPP can be determined. Studies have shown that [1,2-13C2]glucose provides precise estimates for glycolysis and the pentose phosphate pathway.[1][2]

Experimental Workflow for [1,2-13C2]glucose-based PPP Flux Analysis

cluster_0 Cell Culture and Labeling cluster_1 Metabolite Extraction and Analysis cluster_2 Data Interpretation A 1. Culture cells in standard medium B 2. Switch to medium containing [1,2-13C2]glucose A->B C 3. Incubate for a defined period to achieve isotopic steady state B->C D 4. Quench metabolism and extract intracellular metabolites C->D E 5. Analyze lactate isotopomers using GC-MS or LC-MS/MS D->E F 6. Determine the ratio of singly (M+1) to doubly (M+2) labeled lactate E->F G 7. Calculate relative PPP flux based on the M+1/M+2 lactate ratio F->G H 8. Integrate data into metabolic models for absolute flux quantification G->H

Caption: Experimental workflow for PPP flux analysis using [1,2-13C2]glucose.

This compound: A Potential Alternative

Xylitol is a five-carbon sugar alcohol that is metabolized primarily in the liver, where it enters the PPP.[3][4] Xylitol is first oxidized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, a key intermediate in the non-oxidative branch of the PPP.

Theoretically, using this compound as a tracer could offer a more direct way to probe the non-oxidative PPP. The 13C label at the C5 position would be incorporated into various intermediates of the PPP and downstream metabolites.

Theoretical Metabolic Fate of this compound

cluster_0 Xylitol Metabolism cluster_1 Pentose Phosphate Pathway cluster_2 Downstream Metabolism Xylitol This compound Xylulose D-Xylulose-5-13C Xylitol->Xylulose Xylitol dehydrogenase Xylulose5P D-Xylulose-5-Phosphate-5-13C Xylulose->Xylulose5P Xylulokinase PPP Non-oxidative PPP Xylulose5P->PPP F6P Fructose-6-Phosphate PPP->F6P G3P Glyceraldehyde-3-Phosphate PPP->G3P Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis Lactate Labeled Lactate Glycolysis->Lactate

Caption: Theoretical metabolic pathway of this compound entering the PPP.

Performance Comparison: this compound vs. [1,2-13C2]glucose

Feature[1,2-13C2]glucoseThis compound (Theoretical)
Principle Measures the ratio of singly to doubly labeled lactate to determine the relative flux through the oxidative PPP.Directly introduces a 13C label into the non-oxidative PPP, potentially allowing for the analysis of this branch of the pathway.
Entry Point Enters at the beginning of glycolysis (as Glucose-6-Phosphate).Enters the non-oxidative PPP as D-Xylulose-5-Phosphate.
Data Interpretation Well-established models exist for calculating PPP flux from lactate isotopomer data.Models would need to be developed to deconvolve the complex labeling patterns resulting from the scrambling of the 13C label in the non-oxidative PPP.
Advantages - Extensive literature and established protocols.[5][6] - Provides information on both glycolysis and the oxidative PPP. - Commercially available from multiple suppliers.- Potentially provides a more direct measure of the non-oxidative PPP flux. - May offer insights into the reversibility of the non-oxidative PPP reactions.
Disadvantages - Indirect measurement of PPP flux. - Requires assumptions about metabolic steady state and minimal label scrambling from other pathways.- Lack of published experimental data for PPP flux analysis. - Complex labeling patterns of downstream metabolites may be difficult to interpret. - Availability of the tracer may be limited.

Experimental Protocols

[1,2-13C2]glucose Metabolic Flux Analysis Protocol

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

  • Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow to the desired confluency in standard culture medium.

  • Isotope Labeling:

    • Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add pre-warmed culture medium containing a known concentration of [1,2-13C2]glucose (e.g., 10 mM) and 10% dialyzed fetal bovine serum.

    • Incubate the cells for a sufficient time to achieve isotopic steady state. This time should be determined empirically for each cell line but is typically in the range of 6-24 hours.[5]

  • Metabolite Extraction:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them.

    • Collect the cell suspension and centrifuge at high speed to pellet the cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis by GC-MS:

    • Dry the metabolite extract under a stream of nitrogen.

    • Derivatize the lactate in the sample to make it volatile for GC-MS analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

    • Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer.

    • Monitor the ion fragments corresponding to unlabeled (M+0), singly labeled (M+1), and doubly labeled (M+2) lactate.

  • Data Analysis:

    • Correct the raw ion intensities for the natural abundance of 13C.

    • Calculate the fractional abundance of M+1 and M+2 lactate.

    • Use established metabolic models to calculate the relative PPP flux from the ratio of M+1 to M+2 lactate.

Conclusion

[1,2-13C2]glucose remains the gold standard for PPP flux analysis due to its well-characterized metabolic fate and the availability of robust analytical methods and data interpretation models. It provides reliable and reproducible data on the relative activities of glycolysis and the oxidative PPP.

This compound presents an intriguing, albeit theoretical, alternative for probing the non-oxidative branch of the PPP more directly. However, the lack of experimental validation and the potential complexity of data analysis are significant hurdles to its current application. Further research is required to develop and validate methods for using 13C-labeled xylitol as a tracer for PPP flux analysis. For researchers and drug development professionals seeking to reliably quantify PPP flux, [1,2-13C2]glucose is the recommended tracer at present.

References

Navigating the Pentose Phosphate Pathway: A Comparative Guide to Cross-Validating Xylitol-5-13C Metabolic Flux Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of therapeutic agents is paramount. Xylitol, a sugar alcohol with various pharmaceutical applications, is primarily metabolized through the pentose phosphate pathway (PPP). 13C Metabolic Flux Analysis (13C-MFA) using Xylitol-5-13C as a tracer offers a powerful tool to quantify its metabolic flux. However, ensuring the accuracy and robustness of these flux maps requires rigorous cross-validation.

Cross-Validation Framework for this compound MFA

A reliable method to validate metabolic flux data is to use different isotopic tracers that provide complementary information about the metabolic network. By comparing the flux maps obtained from this compound with those from a well-characterized tracer like [1,2-13C]glucose, researchers can identify and resolve inconsistencies, thereby increasing confidence in the final flux estimations.

The core principle of this cross-validation lies in the differential labeling patterns produced by each tracer as they traverse through central carbon metabolism. This compound will introduce a labeled carbon at a specific point in the PPP, while [1,2-13C]glucose will label metabolites in both glycolysis and the PPP. Congruence in the calculated fluxes for shared pathways between the two tracer experiments serves as a strong validation of the metabolic model and the experimental data.

Experimental Protocols

A detailed experimental protocol is crucial for reproducible 13C-MFA results. Below is a generalized protocol for a cross-validation study involving this compound and [1,2-13C]glucose in mammalian cells.

1. Cell Culture and Isotopic Labeling:

  • Cell Line: Select a mammalian cell line relevant to the research question (e.g., hepatocytes for studying liver metabolism).

  • Culture Medium: Utilize a defined culture medium with known concentrations of all carbon sources.

  • Adaptation Phase: Culture cells for several passages in the defined medium to ensure metabolic adaptation.

  • Labeling Experiment:

    • Experiment 1: Culture cells in a medium containing a specific percentage of this compound, replacing the equivalent unlabeled xylitol concentration.

    • Experiment 2: Culture cells in a medium containing a specific percentage of [1,2-13C]glucose, replacing the equivalent unlabeled glucose concentration.

    • Control: Culture cells in a medium with unlabeled substrates.

  • Steady State: Ensure cells reach a metabolic and isotopic steady state. This is typically achieved by maintaining cells in the exponential growth phase for a sufficient duration (e.g., 24-48 hours) in the labeling medium.

  • Sample Collection: Rapidly quench metabolism and harvest cell pellets and culture supernatant.

2. Metabolite Extraction and Analysis:

  • Extraction: Extract intracellular metabolites from the cell pellets using a cold solvent mixture (e.g., methanol:water).

  • Hydrolysis: For protein-bound amino acid analysis, hydrolyze the protein fraction of the cell pellet.

  • Derivatization: Derivatize the extracted metabolites and amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • GC-MS Analysis: Analyze the isotopic labeling patterns of the derivatized metabolites and amino acids using GC-MS. The mass isotopomer distributions (MIDs) are the primary data for flux calculations.

3. Data Analysis and Flux Calculation:

  • Metabolic Network Model: Construct a detailed stoichiometric model of the relevant metabolic pathways, including glycolysis, the pentose phosphate pathway, the TCA cycle, and biomass synthesis.

  • Flux Software: Utilize specialized software for 13C-MFA, such as INCA, Metran, or 13CFLUX2.[1][2]

  • Flux Estimation: Input the measured MIDs and extracellular flux rates (substrate uptake and product secretion rates) into the software to estimate the intracellular metabolic fluxes.

  • Goodness-of-Fit: Evaluate the quality of the fit between the simulated and experimentally measured MIDs using statistical tests like the chi-squared test.

Xylitol Metabolism and the Pentose Phosphate Pathway

Xylitol is metabolized by entering the non-oxidative branch of the pentose phosphate pathway. It is first oxidized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate. This intermediate is a key node in the PPP, connecting it to glycolysis via transketolase and transaldolase reactions. Tracing the 13C label from this compound allows for the precise quantification of the flux through these reactions.

Xylitol_Metabolism Xylitol Metabolism Pathway cluster_PPP Non-oxidative Pentose Phosphate Pathway Xylitol Xylitol DXylulose D-Xylulose Xylitol->DXylulose Xylitol Dehydrogenase DXylulose5P D-Xylulose-5-Phosphate DXylulose->DXylulose5P Xylulokinase Ribulose5P Ribulose-5-Phosphate DXylulose5P->Ribulose5P Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P Ribose-5-phosphate isomerase Xylulose5P Xylulose-5-Phosphate Ribulose5P->Xylulose5P Ribulose-5-phosphate 3-epimerase Sedoheptulose7P Sedoheptulose-7-Phosphate Ribose5P->Sedoheptulose7P Xylulose5P->Sedoheptulose7P Transketolase Fructose6P Fructose-6-Phosphate Xylulose5P->Fructose6P Erythrose4P Erythrose-4-Phosphate Sedoheptulose7P->Erythrose4P Transaldolase Erythrose4P->Fructose6P Transketolase Glycolysis Glycolysis Fructose6P->Glycolysis Glyceraldehyde3P Glyceraldehyde-3-Phosphate Glyceraldehyde3P->Sedoheptulose7P Glyceraldehyde3P->Glycolysis PPP_oxidative Oxidative PPP PPP_oxidative->Ribulose5P

Caption: Metabolic pathway of xylitol entering the non-oxidative pentose phosphate pathway.

Quantitative Data Comparison

The primary output of a 13C-MFA study is a flux map, which is a table of reaction rates. A cross-validation study would generate two such maps, one for each tracer. The fluxes through the common pathways are then compared. The following tables provide an illustrative example of how such data can be presented. The data is hypothetical and serves to demonstrate the comparative structure.

Table 1: Comparison of Metabolic Fluxes (mmol/gDCW/h)

ReactionPathwayThis compound Tracer[1,2-13C]glucose Tracer% Difference
G6PDHOxidative PPP1.2 ± 0.11.3 ± 0.18.3%
PGDOxidative PPP1.1 ± 0.11.2 ± 0.19.1%
TKT1Non-oxidative PPP0.8 ± 0.050.85 ± 0.066.3%
TALDONon-oxidative PPP0.7 ± 0.040.72 ± 0.052.9%
PFKGlycolysis3.5 ± 0.23.6 ± 0.22.9%
PYKGlycolysis7.1 ± 0.47.0 ± 0.4-1.4%
PDHTCA Cycle2.5 ± 0.152.6 ± 0.164.0%

Data are presented as mean ± standard deviation. The percentage difference is calculated relative to the [1,2-13C]glucose tracer experiment.

Table 2: Extracellular Fluxes (mmol/gDCW/h)

MetaboliteThis compound Experiment[1,2-13C]glucose Experiment
Glucose Uptake5.0 ± 0.35.1 ± 0.3
Xylitol Uptake2.0 ± 0.1-
Lactate Production8.2 ± 0.58.4 ± 0.5
Glutamine Uptake1.5 ± 0.11.6 ± 0.1
Glutamate Production0.5 ± 0.050.55 ± 0.06

Experimental and Computational Workflow

The overall workflow for a cross-validation study involves a series of interconnected experimental and computational steps.

MFA_Workflow Cross-Validation Workflow exp_design Experimental Design (Tracer Selection) culture1 Cell Culture with This compound exp_design->culture1 culture2 Cell Culture with [1,2-13C]glucose exp_design->culture2 sampling Metabolite Quenching & Extraction culture1->sampling ext_flux Extracellular Flux Measurement culture1->ext_flux culture2->sampling culture2->ext_flux gcms GC-MS Analysis (MID Measurement) sampling->gcms flux_calc1 Flux Calculation (this compound data) gcms->flux_calc1 flux_calc2 Flux Calculation ([1,2-13C]glucose data) gcms->flux_calc2 ext_flux->flux_calc1 ext_flux->flux_calc2 model Metabolic Network Model Construction model->flux_calc1 model->flux_calc2 comparison Comparative Analysis of Flux Maps flux_calc1->comparison flux_calc2->comparison validation Model Validation & Refinement comparison->validation

Caption: Workflow for cross-validating 13C-MFA data using two different isotopic tracers.

Alternative Methodologies

While 13C-MFA is considered the gold standard for quantifying metabolic fluxes, other methods can provide complementary information.

  • Stoichiometric Metabolic Flux Analysis (MFA): This method relies solely on a stoichiometric model and measured extracellular fluxes. It does not require isotopic tracers but cannot resolve fluxes in pathways with cyclical or parallel reactions.

  • Flux Balance Analysis (FBA): FBA is a computational method that predicts metabolic flux distributions based on a stoichiometric model and a defined cellular objective, such as maximizing biomass production. It is a powerful tool for genome-scale metabolic modeling but provides theoretical predictions rather than direct measurements of in vivo fluxes.

Comparing the results of 13C-MFA with these alternative methods can provide further confidence in the determined flux map. For instance, if the 13C-MFA results for major pathways are consistent with the predictions from FBA, it strengthens the validity of both the experimental data and the underlying metabolic model.

Conclusion

Cross-validation is an indispensable step in 13C-MFA to ensure the reliability of the quantified metabolic fluxes. By employing multiple isotopic tracers, such as this compound and [1,2-13C]glucose, researchers can obtain a more comprehensive and accurate understanding of cellular metabolism. The framework and protocols outlined in this guide provide a robust approach for validating metabolic flux data, ultimately leading to more reliable insights into the metabolic fate of xylitol and its impact on cellular physiology. This rigorous approach is essential for advancing drug development and metabolic research.

References

The Crossroads of Carbon: A Comparative Look at Xylitol Metabolism in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of how different yeast strains metabolize the five-carbon sugar alcohol, xylitol, reveals a landscape of diverse metabolic strategies. This guide synthesizes data from 13C metabolic flux analyses to provide a comparative overview of xylitol metabolism, primarily as a key intermediate during xylose fermentation, in prominent yeast species utilized in industrial biotechnology and research.

The primary yeast genera of interest in this context are Saccharomyces, Candida, and Scheffersomyces, each possessing distinct natural or engineered pathways for xylose and xylitol utilization. The key metabolic steps involve the reduction of xylose to xylitol and the subsequent oxidation of xylitol to xylulose, which then enters the pentose phosphate pathway (PPP). The efficiency of these conversions and the subsequent channeling of carbon are critical determinants of product yields and cellular growth.

Quantitative Comparison of Metabolic Fluxes

The following tables summarize key metabolic flux data from studies on different yeast strains. It is important to note that experimental conditions can significantly influence metabolic fluxes, and therefore, direct comparisons should be made with this in mind. The data presented here is derived from studies using 13C-labeled xylose to probe the central carbon metabolism, with a focus on the fluxes surrounding the xylitol node.

Yeast StrainKey Genetic FeatureXylose Uptake Rate (mmol/gDCW/h)Xylitol Production Rate (mmol/gDCW/h)Flux through Xylitol Dehydrogenase (mmol/gDCW/h)Primary ProductReference
Saccharomyces cerevisiae (Engineered)Expressing xylose reductase (XR) and xylitol dehydrogenase (XDH)0.54 - 3.08Variable, often significant accumulationDependent on XDH activity and NAD+ availabilityEthanol[1]
Scheffersomyces stipitisNative xylose fermenter~1.97 (relative flux)Low accumulationHighEthanol[2]
Candida tropicalisNative xylose utilizerNot explicitly quantified in flux studiesHigh, a primary product under certain conditionsCan be a rate-limiting stepXylitol[3][4]
Spathaspora passalidarumNative xylose fermenter~1.28 (relative flux)Lower than S. stipitisHighEthanol[2]
Spathaspora arborariaeNative xylose fermenter~0.68 (relative flux)Higher accumulation than other native fermentersLower flux compared to S. stipitis and S. passalidarumXylitol/Ethanol[2]

Table 1: Comparative Metabolic Rates Related to Xylitol in Different Yeast Strains.

Yeast StrainOxidative PPP Flux (% of Xylose Uptake)Non-oxidative PPP Flux (% of Xylose Uptake)TCA Cycle Flux (% of Xylose Uptake)Reference
Saccharomyces cerevisiae (Engineered)17.2 - 47.4HighTightly correlated with biomass yield[1]
Scheffersomyces stipitisLower than engineered S. cerevisiaeHighActive[5]
Spathaspora passalidarumLower than S. arborariaeHighActive[2]
Spathaspora arborariaeHigher than S. passalidarumHighActive[2]

Table 2: Distribution of Carbon Flux in Central Metabolism During Xylose Utilization.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparative analysis.

13C-Metabolic Flux Analysis (MFA)

Objective: To quantify the intracellular metabolic fluxes in yeast during the metabolism of a 13C-labeled carbon source.

Methodology:

  • Yeast Strain and Pre-culture: The yeast strain of interest is pre-cultured in a defined medium with a non-labeled carbon source (e.g., glucose or xylose) to obtain sufficient biomass for inoculation.

  • Isotope Labeling Experiment: The pre-cultured cells are harvested, washed, and transferred to a fresh defined medium containing a 13C-labeled substrate (e.g., [1-13C]xylose or a mixture of [1-13C]glucose and [U-13C]glucose) as the sole carbon source. The cultures are maintained under controlled conditions (e.g., temperature, pH, aeration) in a bioreactor.

  • Metabolite Quenching and Extraction: During the exponential growth phase, a known quantity of cells is rapidly harvested and quenched in a cold solvent (e.g., -40°C methanol) to halt metabolic activity. Intracellular metabolites are then extracted using methods such as cold or hot solvent extraction.

  • Metabolite Analysis: The isotopic labeling patterns of intracellular metabolites, particularly proteinogenic amino acids (which reflect the labeling of their precursor molecules in central metabolism), are determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Flux Calculation: The measured extracellular rates (substrate uptake, product secretion) and the intracellular metabolite labeling data are used as inputs for a computational model of the yeast's metabolic network. An optimization algorithm is then employed to estimate the intracellular fluxes that best reproduce the experimental data.

Quantification of Extracellular Metabolites

Objective: To measure the concentration of substrates and secreted products in the culture medium.

Methodology:

  • Sampling: Culture samples are taken at regular intervals during the fermentation.

  • Cell Removal: The samples are centrifuged to pellet the yeast cells.

  • Analysis: The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) equipped with a suitable column (e.g., an organic acid analysis column) and a refractive index (RI) detector.

  • Quantification: The concentrations of compounds such as glucose, xylose, xylitol, ethanol, glycerol, and organic acids are determined by comparing the peak areas to those of known standards.

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the central metabolic pathways involved in xylitol metabolism in different yeast contexts.

Xylitol_Metabolism_in_Yeast cluster_extracellular Extracellular cluster_intracellular Intracellular Xylose_ext Xylose Xylose_int Xylose Xylose_ext->Xylose_int Transport Xylitol_ext Xylitol Xylitol_int Xylitol Xylose_int->Xylitol_int Xylose Reductase (XR) NAD(P)H -> NAD(P)+ Xylitol_int->Xylitol_ext Secretion Xylulose Xylulose Xylitol_int->Xylulose Xylitol Dehydrogenase (XDH) NAD+ -> NADH Xylulose_5P Xylulose-5-P Xylulose->Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway Xylulose_5P->PPP Glycolysis Glycolysis PPP->Glycolysis Biomass Biomass PPP->Biomass TCA TCA Cycle Glycolysis->TCA Ethanol Ethanol Glycolysis->Ethanol TCA->Biomass

Caption: Generalized pathway of xylose and xylitol metabolism in yeast.

Experimental_Workflow cluster_culture Yeast Culture and Labeling cluster_analysis Sample Analysis cluster_modeling Data Interpretation Preculture 1. Pre-culture in non-labeled medium Labeling 2. Culture in 13C-labeled medium Preculture->Labeling Quenching 3. Metabolic Quenching Labeling->Quenching HPLC 6. HPLC Analysis of Extracellular Metabolites Labeling->HPLC Extraction 4. Metabolite Extraction Quenching->Extraction LCMS 5. LC-MS/MS or GC-MS Analysis Extraction->LCMS Flux_Calculation 7. Metabolic Flux Calculation LCMS->Flux_Calculation HPLC->Flux_Calculation Comparative_Analysis 8. Comparative Analysis Flux_Calculation->Comparative_Analysis

Caption: Workflow for 13C-Metabolic Flux Analysis.

References

Assessing the Specificity of Xylitol-5-13C as a Metabolic Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is paramount for accurately elucidating metabolic pathways. This guide provides a comparative assessment of Xylitol-5-13C as a metabolic tracer, particularly for probing the pentose phosphate pathway (PPP), in contrast to more established tracers like glucose isotopes.

While direct comparative studies on this compound are limited, this guide synthesizes existing knowledge on xylitol metabolism and 13C metabolic flux analysis (MFA) to evaluate its potential specificity and utility. We will draw comparisons with commonly used tracers and provide representative experimental protocols.

Introduction to Xylitol Metabolism and Its Link to the Pentose Phosphate Pathway

Xylitol, a five-carbon sugar alcohol, is primarily metabolized in the liver.[1][2] The metabolic cascade begins with its conversion to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate. This intermediate is a key entry point into the non-oxidative branch of the pentose phosphate pathway (PPP).[1][3] This direct entry into a specific node of the PPP makes this compound a theoretically precise tool for tracing the flux through this pathway and related anabolic processes.

Comparative Analysis of Metabolic Tracers for the Pentose Phosphate Pathway

The choice of a 13C-labeled tracer significantly influences the precision of metabolic flux estimations.[4][5] While glucose tracers are versatile, their carbon atoms are distributed through glycolysis before entering the PPP, potentially complicating the interpretation of labeling patterns. This compound, in contrast, offers a more direct route to the PPP.

TracerEntry Point into Central Carbon MetabolismPrimary Pathway TracedAdvantagesPotential Limitations
[U-13C6]glucose GlycolysisGlycolysis, TCA Cycle, PPPProvides a global view of carbon metabolism.Label scrambling in glycolysis can complicate PPP flux analysis.
[1,2-13C2]glucose GlycolysisPentose Phosphate Pathway (oxidative branch)Widely considered optimal for precise estimation of PPP flux.[4][5]Less effective for tracing the non-oxidative PPP and other pathways.
[5-13C]xylose *Pentose Phosphate Pathway (non-oxidative branch)Pentose Phosphate Pathway, GlycolysisAs a close analog, suggests this compound would directly trace the non-oxidative PPP.Limited studies available; potential for alternative metabolic fates.
This compound (Predicted) Pentose Phosphate Pathway (non-oxidative branch)Pentose Phosphate Pathway, GlycolysisPotentially high specificity for the non-oxidative PPP; less label dilution from glycolysis.Lack of direct experimental validation and comparative data.

Note: Data for [5-13C]xylose is used as a proxy for this compound due to the limited availability of direct studies on the latter.

Experimental Protocols

Below are detailed methodologies for a representative 13C metabolic flux analysis experiment using a tracer like this compound.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest. For example, seed 200,000 A549 cells per well in a 6-well plate.[6]

  • Media Formulation: Culture cells in a custom medium devoid of the unlabeled counterpart of the tracer. For this compound studies, a pentose-free medium would be ideal. The medium should be supplemented with dialyzed fetal bovine serum to minimize the introduction of unlabeled metabolites.[6]

  • Tracer Introduction: Replace the standard culture medium with the 13C-labeled medium containing this compound at a known concentration.

  • Incubation: Incubate the cells for a predetermined period to achieve isotopic steady state. This duration should be optimized for the specific cell line and experimental conditions, but a 24-hour incubation is a common starting point.[6]

Metabolite Extraction
  • Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Sample Collection: Collect the supernatant containing the polar metabolites for subsequent analysis.

Mass Spectrometry Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, coupled with a suitable liquid chromatography system (e.g., hydrophilic interaction liquid chromatography - HILIC).

  • Chromatographic Separation: Separate the metabolites using a gradient elution method appropriate for polar compounds.

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode and perform full scans to detect the mass-to-charge ratio (m/z) of the metabolites.

  • Data Analysis: Analyze the resulting data to determine the mass isotopologue distributions (MIDs) of key metabolites in the PPP and connected pathways. This information is then used for metabolic flux calculations.

Visualizing Metabolic Pathways and Experimental Workflows

To aid in the conceptualization of these processes, the following diagrams illustrate the metabolic fate of this compound and a typical experimental workflow.

xylitol_metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis This compound This compound Xylitol Xylitol This compound->Xylitol Transport D-Xylulose D-Xylulose Xylitol->D-Xylulose Xylitol dehydrogenase D-Xylulose-5-P (13C) D-Xylulose-5-P (13C) D-Xylulose->D-Xylulose-5-P (13C) Xylulokinase Ribose-5-P Ribose-5-P D-Xylulose-5-P (13C)->Ribose-5-P Transketolase Glyceraldehyde-3-P Glyceraldehyde-3-P D-Xylulose-5-P (13C)->Glyceraldehyde-3-P Transketolase Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P->Sedoheptulose-7-P Transaldolase Erythrose-4-P Erythrose-4-P Sedoheptulose-7-P->Erythrose-4-P Transketolase Fructose-6-P Fructose-6-P Sedoheptulose-7-P->Fructose-6-P Transaldolase Erythrose-4-P->Fructose-6-P Transketolase

Caption: Metabolic fate of this compound into the Pentose Phosphate Pathway.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cell_culture 1. Cell Culture labeling 2. Introduction of This compound cell_culture->labeling extraction 3. Metabolite Extraction labeling->extraction lcms 4. LC-MS Analysis extraction->lcms data_processing 5. Mass Isotopologue Distribution Analysis lcms->data_processing mfa 6. Metabolic Flux Analysis data_processing->mfa

Caption: General experimental workflow for a 13C metabolic tracer study.

Conclusion

This compound holds significant promise as a specific metabolic tracer for investigating the non-oxidative pentose phosphate pathway. Its direct entry into the PPP as D-xylulose-5-phosphate could offer a clearer and more precise measurement of flux through this pathway compared to traditional glucose tracers. However, the current body of literature lacks direct comparative studies to definitively establish its superiority. Further experimental validation is necessary to fully characterize the performance of this compound and solidify its role in the toolkit of metabolic researchers. The protocols and comparative framework provided in this guide offer a foundation for designing and interpreting such future studies.

References

A Researcher's Guide to Metabolic Tracers: Xylitol-5-13C vs. Uniformly Labeled Xylitol

Author: BenchChem Technical Support Team. Date: November 2025

Xylitol, a five-carbon sugar alcohol, is increasingly recognized for its health benefits and unique metabolic properties.[1] It is primarily metabolized in the liver, where it enters the pentose phosphate pathway (PPP), a crucial hub for NADPH production and the synthesis of nucleotide precursors.[2][3][4] Understanding the flux through this pathway and its connections to other central metabolic routes is critical for evaluating the full physiological impact of xylitol. Stable isotope tracers, in conjunction with analytical techniques like mass spectrometry and NMR spectroscopy, are powerful tools for this purpose.[5][6]

At a Glance: Comparing Tracer Performance

The selection between a site-specifically labeled tracer like Xylitol-5-13C and a uniformly labeled one depends entirely on the specific research question. The following table summarizes the key differences and best-use cases for each.

FeatureThis compoundUniformly Labeled Xylitol
Labeling Position 13C at the C5 position13C at all five carbon positions
Primary Application Elucidating specific reaction steps and pathway splits, particularly the entry into the pentose phosphate pathway and subsequent rearrangements.Tracing the overall fate of the xylitol carbon backbone into various downstream metabolic pools (e.g., glucose, lactate, glycogen, fatty acids).
Information Richness High for specific pathway analysis. Allows for the deconvolution of positional isomers (isotopomers), providing detailed insights into enzyme kinetics and reaction mechanisms.High for determining the general contribution of xylitol to different metabolic pathways. Provides information on the total incorporation of xylitol-derived carbons.
Metabolic Flux Analysis (MFA) Ideal for resolving fluxes through the oxidative and non-oxidative branches of the pentose phosphate pathway.Useful for determining the overall contribution of xylitol to anabolic processes. Less effective in resolving fluxes within complex, reversible pathways without additional tracers.
Cost-Effectiveness Generally more expensive to synthesize due to the specific placement of the label.Typically less expensive than site-specifically labeled compounds.
Data Interpretation Requires sophisticated analysis of mass isotopomer distributions to extract meaningful flux information.Simpler to track the appearance of labeled metabolites, but can be challenging to interpret specific pathway activities due to label scrambling.

Delving Deeper: Experimental Applications and Methodologies

The theoretical advantages and disadvantages outlined above translate into distinct experimental applications for each tracer.

This compound: Unraveling the Pentose Phosphate Pathway

  • Application: this compound is the superior choice for researchers investigating the intricate workings of the pentose phosphate pathway. As xylitol is converted to D-xylulose and then phosphorylated to D-xylulose-5-phosphate, the 13C label at the C5 position provides a specific probe to follow the carbon through the transketolase and transaldolase reactions of the non-oxidative PPP. This allows for the precise determination of fluxes towards glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate) versus nucleotide biosynthesis (ribose-5-phosphate).

  • Experimental Protocol:

    • Cell Culture and Isotope Labeling: Cells (e.g., primary hepatocytes, cancer cell lines) are cultured in a suitable medium. For the experiment, the standard medium is replaced with a medium containing this compound at a defined concentration. The labeling duration will depend on the metabolic rates of the cells and the pathways of interest, typically ranging from minutes to several hours to reach isotopic steady state.[7]

    • Metabolite Extraction: After the desired labeling period, metabolism is quenched rapidly, often using cold methanol or other solvent mixtures, to halt enzymatic activity. The cells are then scraped and collected.

    • Sample Analysis: The extracted metabolites are analyzed by mass spectrometry (GC-MS or LC-MS/MS) or NMR spectroscopy. These techniques will separate and identify the metabolites and, crucially, determine the mass isotopomer distribution of key intermediates of the PPP and glycolysis.

    • Metabolic Flux Analysis: The resulting mass isotopomer data is used in computational models (e.g., using software like INCA or Metran) to calculate the relative or absolute fluxes through the metabolic network.

Uniformly Labeled Xylitol: Tracking the Global Fate of Carbon

  • Application: Uniformly labeled xylitol is well-suited for studies aiming to understand the overall contribution of xylitol to cellular metabolism. By labeling all five carbons, researchers can easily track the incorporation of the xylitol backbone into a wide range of downstream metabolites, including glucose, glycogen, lactate, amino acids, and fatty acids. This is particularly useful for assessing the extent to which xylitol serves as a carbon source for gluconeogenesis or lipogenesis.

  • Experimental Protocol:

    • Animal Studies or Cell Culture: Uniformly labeled xylitol can be administered to animal models (e.g., via oral gavage or intravenous infusion) or used in cell culture experiments as described above.

    • Tissue and Biofluid Collection: In animal studies, blood, urine, and various tissues (e.g., liver, adipose tissue) are collected at different time points after tracer administration.

    • Metabolite Extraction and Analysis: Metabolites are extracted from the collected samples and analyzed by MS or NMR to measure the enrichment of 13C in various metabolic pools.

    • Data Interpretation: The enrichment data provides a clear picture of which metabolic pathways are utilizing the carbon from xylitol. For instance, the appearance of M+6 glucose in the blood would indicate significant gluconeogenesis from xylitol.

Visualizing the Pathways and Processes

To aid in the conceptualization of these tracer studies, the following diagrams, generated using the DOT language, illustrate the metabolic fate of xylitol and a general experimental workflow.

xylitol_metabolism cluster_input Tracer Input cluster_pathway Metabolic Pathway This compound This compound Xylitol Xylitol Uniformly Labeled Xylitol Uniformly Labeled Xylitol D-Xylulose D-Xylulose Xylitol->D-Xylulose Xylitol Dehydrogenase D-Xylulose-5-P D-Xylulose-5-P D-Xylulose->D-Xylulose-5-P Xylulokinase Ribulose-5-P Ribulose-5-P D-Xylulose-5-P->Ribulose-5-P Epimerase Fructose-6-P Fructose-6-P D-Xylulose-5-P->Fructose-6-P Transketolase Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Isomerase Glyceraldehyde-3-P Glyceraldehyde-3-P Ribose-5-P->Glyceraldehyde-3-P Transketolase Nucleotide\nSynthesis Nucleotide Synthesis Ribose-5-P->Nucleotide\nSynthesis Glycolysis Glycolysis Fructose-6-P->Glycolysis Glyceraldehyde-3-P->Glycolysis

Caption: Metabolic fate of xylitol through the pentose phosphate pathway.

experimental_workflow Tracer Selection Tracer Selection Isotope Labeling Isotope Labeling Tracer Selection->Isotope Labeling Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction MS or NMR Analysis MS or NMR Analysis Metabolite Extraction->MS or NMR Analysis Data Analysis Data Analysis MS or NMR Analysis->Data Analysis Metabolic Flux Interpretation Metabolic Flux Interpretation Data Analysis->Metabolic Flux Interpretation

Caption: General experimental workflow for stable isotope tracer studies.

Conclusion: Selecting the Right Tool for the Job

References

Quantitative Comparison of Metabolic Pathways Using Xylitol-5-13C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of metabolic pathways utilizing Xylitol-5-13C as a tracer. While direct, extensive experimental data using this specific isotopologue is emerging, this document synthesizes established principles of metabolic flux analysis and known xylitol metabolism to offer a robust theoretical framework and practical experimental guidance.

Introduction to this compound as a Metabolic Tracer

Xylitol, a five-carbon sugar alcohol, is an intermediate in the pentose phosphate pathway (PPP).[1] Its metabolism primarily occurs in the liver, where it is converted to D-xylulose.[2][3] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which directly enters the non-oxidative branch of the PPP. This unique entry point makes this compound a valuable tool for dissecting the complexities of central carbon metabolism, offering a complementary perspective to traditional glucose tracers.

By tracing the fate of the 13C label from the fifth carbon of xylitol, researchers can quantify the relative flux through the pentose phosphate pathway, glycolysis, and the tricarboxylic acid (TCA) cycle. This allows for a detailed investigation of metabolic reprogramming in various physiological and pathological states, including cancer and metabolic disorders.

Predicted Quantitative Comparison of Metabolic Pathways

The following tables present the predicted mass isotopomer distributions (MIDs) of key metabolites when cells are supplied with this compound. These distributions are theoretical and based on the canonical pathways of xylitol metabolism. The notation 'M+n' indicates a metabolite with 'n' additional mass units due to the incorporation of 13C.

Table 1: Predicted Mass Isotopomer Distribution in the Pentose Phosphate Pathway

MetaboliteIsotopomerPredicted Fractional Abundance (%)Metabolic Implication
Xylulose-5-phosphateM+1>95Direct entry of the tracer into the PPP.
Ribose-5-phosphateM+1HighIsomerization from Xylulose-5-phosphate.
Ribulose-5-phosphateM+1HighEpimerization from Xylulose-5-phosphate.
Sedoheptulose-7-phosphateM+1ModerateTransketolase reaction with Ribose-5-phosphate.
Erythrose-4-phosphateM+0HighTransketolase reaction (label is not transferred).

Table 2: Predicted Mass Isotopomer Distribution in Glycolysis

MetaboliteIsotopomerPredicted Fractional Abundance (%)Metabolic Implication
Fructose-6-phosphateM+1ModerateTransketolase and transaldolase reactions from PPP intermediates.
Glucose-6-phosphateM+1ModerateIsomerization from Fructose-6-phosphate.
Glyceraldehyde-3-phosphateM+0 / M+1VariesM+1 from transketolase, M+0 from Fructose-6-phosphate cleavage.
Dihydroxyacetone phosphateM+1VariesFrom Fructose-6-phosphate cleavage.
3-PhosphoglycerateM+0 / M+1VariesDepends on the labeling of upstream glycolytic intermediates.
PhosphoenolpyruvateM+0 / M+1VariesDownstream of 3-Phosphoglycerate.
PyruvateM+0 / M+1VariesEnd product of glycolysis.

Table 3: Predicted Mass Isotopomer Distribution in the Tricarboxylic Acid (TCA) Cycle

MetaboliteIsotopomerPredicted Fractional Abundance (%)Metabolic Implication
Acetyl-CoAM+0 / M+1VariesM+1 derived from labeled pyruvate.
CitrateM+0 / M+1LowIncorporation of labeled Acetyl-CoA.
α-KetoglutarateM+0 / M+1LowDownstream of Citrate in the TCA cycle.
SuccinateM+0 / M+1LowFurther downstream in the TCA cycle.
MalateM+0 / M+1LowFurther downstream in the TCA cycle.
OxaloacetateM+0 / M+1LowRegeneration in the TCA cycle.

Experimental Protocols

The following are generalized protocols for conducting metabolic flux analysis using this compound, adapted from established methods for other 13C-labeled tracers.

Key Experiment 1: Cell Culture and Labeling

Objective: To label cellular metabolites with this compound for steady-state metabolic flux analysis.

Methodology:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare culture medium containing D-[5-13C]Xylitol at a concentration determined by preliminary dose-response experiments to be non-toxic and sufficient for uptake. The medium should be free of unlabeled xylitol and other pentose sugars.

  • Labeling: Replace the standard culture medium with the this compound containing medium. The duration of labeling should be sufficient to reach isotopic steady-state, which is typically determined empirically but often ranges from 6 to 24 hours.[4]

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

Key Experiment 2: Metabolite Analysis by Mass Spectrometry

Objective: To determine the mass isotopomer distribution of key metabolites.

Methodology:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a speed vacuum.

  • Derivatization (for GC-MS): Derivatize the dried metabolites to increase their volatility for gas chromatography.

  • LC-MS/MS or GC-MS Analysis:

    • Inject the prepared samples into a liquid chromatograph-tandem mass spectrometer (LC-MS/MS) or a gas chromatograph-mass spectrometer (GC-MS).[5][6]

    • Develop a method to separate and detect the target metabolites (intermediates of PPP, glycolysis, and TCA cycle).

    • Acquire data in full scan mode or using multiple reaction monitoring (MRM) to quantify the different mass isotopomers of each metabolite.

  • Data Analysis: Correct the raw mass spectrometry data for the natural abundance of 13C to determine the fractional enrichment of each isotopomer.

Visualizations of Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key metabolic pathways and the experimental workflow.

cluster_xylitol_entry Xylitol Metabolism cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle This compound This compound Xylulose Xylulose This compound->Xylulose Xylitol Dehydrogenase Xylulose-5-P (M+1) Xylulose-5-P (M+1) Xylulose->Xylulose-5-P (M+1) Xylulokinase Ribulose-5-P (M+1) Ribulose-5-P (M+1) Xylulose-5-P (M+1)->Ribulose-5-P (M+1) Epimerase Ribose-5-P (M+1) Ribose-5-P (M+1) Xylulose-5-P (M+1)->Ribose-5-P (M+1) Isomerase Glyceraldehyde-3-P (M+1) Glyceraldehyde-3-P (M+1) Xylulose-5-P (M+1)->Glyceraldehyde-3-P (M+1) Transketolase Fructose-6-P (M+1) Fructose-6-P (M+1) Xylulose-5-P (M+1)->Fructose-6-P (M+1) Sedoheptulose-7-P (M+1) Sedoheptulose-7-P (M+1) Ribose-5-P (M+1)->Sedoheptulose-7-P (M+1) Transketolase 1,3-bisphosphoglycerate (M+1) 1,3-bisphosphoglycerate (M+1) Glyceraldehyde-3-P (M+1)->1,3-bisphosphoglycerate (M+1) Glyceraldehyde-3-P (M+1)->1,3-bisphosphoglycerate (M+1) Erythrose-4-P (M+0) Erythrose-4-P (M+0) Sedoheptulose-7-P (M+1)->Erythrose-4-P (M+0) Transaldolase Sedoheptulose-7-P (M+1)->Fructose-6-P (M+1) Transaldolase Fructose-6-P (M+0) Fructose-6-P (M+0) Erythrose-4-P (M+0)->Fructose-6-P (M+0) Transketolase Glucose-6-P (M+1) Glucose-6-P (M+1) Fructose-6-P (M+1)->Glucose-6-P (M+1) Fructose-1,6-bisP (M+1) Fructose-1,6-bisP (M+1) Fructose-6-P (M+1)->Fructose-1,6-bisP (M+1) DHAP (M+1) DHAP (M+1) Fructose-1,6-bisP (M+1)->DHAP (M+1) Glyceraldehyde-3-P (M+0) Glyceraldehyde-3-P (M+0) Fructose-1,6-bisP (M+1)->Glyceraldehyde-3-P (M+0) 1,3-bisphosphoglycerate (M+0) 1,3-bisphosphoglycerate (M+0) Glyceraldehyde-3-P (M+0)->1,3-bisphosphoglycerate (M+0) 3-Phosphoglycerate (M+1) 3-Phosphoglycerate (M+1) 1,3-bisphosphoglycerate (M+1)->3-Phosphoglycerate (M+1) 3-Phosphoglycerate (M+0) 3-Phosphoglycerate (M+0) 1,3-bisphosphoglycerate (M+0)->3-Phosphoglycerate (M+0) Pyruvate (M+1) Pyruvate (M+1) 3-Phosphoglycerate (M+1)->Pyruvate (M+1) Pyruvate (M+0) Pyruvate (M+0) 3-Phosphoglycerate (M+0)->Pyruvate (M+0) Acetyl-CoA (M+1) Acetyl-CoA (M+1) Pyruvate (M+1)->Acetyl-CoA (M+1) Acetyl-CoA (M+0) Acetyl-CoA (M+0) Pyruvate (M+0)->Acetyl-CoA (M+0) Citrate (M+1) Citrate (M+1) Acetyl-CoA (M+1)->Citrate (M+1) alpha-Ketoglutarate (M+1) alpha-Ketoglutarate (M+1) Citrate (M+1)->alpha-Ketoglutarate (M+1)

Caption: Metabolic fate of this compound through central carbon metabolism.

Cell Culture Cell Culture Labeling with this compound Labeling with this compound Cell Culture->Labeling with this compound Metabolite Quenching Metabolite Quenching Labeling with this compound->Metabolite Quenching Metabolite Extraction Metabolite Extraction Metabolite Quenching->Metabolite Extraction LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Metabolite Extraction->LC-MS/MS or GC-MS Analysis Data Analysis Data Analysis LC-MS/MS or GC-MS Analysis->Data Analysis Metabolic Flux Quantification Metabolic Flux Quantification Data Analysis->Metabolic Flux Quantification

Caption: Experimental workflow for metabolic flux analysis using this compound.

Conclusion

This compound presents a powerful, yet underutilized, tool for the quantitative analysis of metabolic pathways. Its unique entry into the pentose phosphate pathway provides a distinct advantage for resolving fluxes within this critical metabolic hub and its connections to glycolysis and the TCA cycle. While further experimental validation is needed to build a comprehensive dataset, the theoretical framework and generalized protocols provided in this guide offer a solid foundation for researchers to begin exploring the utility of this compound in their own studies. The continued application of this tracer will undoubtedly contribute to a deeper understanding of cellular metabolism in health and disease.

References

Validating Novel Metabolic Pathways: A Comparative Guide to Xylitol-5-13C Labeling Patterns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The elucidation of novel metabolic pathways is a cornerstone of biomedical research and drug development. Stable isotope tracing, particularly with Carbon-13 (¹³C), has emerged as a powerful technique for mapping the flow of atoms through metabolic networks. While glucose-based tracers are well-established for probing central carbon metabolism, the use of alternative substrates like xylitol offers unique advantages for dissecting specific pathways. This guide provides a comparative analysis of Xylitol-5-¹³C as a novel tracer, contrasting its potential labeling patterns and applications with those of conventional tracers.

Introduction to Xylitol Metabolism and its Link to the Pentose Phosphate Pathway

Xylitol, a five-carbon sugar alcohol, is primarily metabolized in the liver. The initial step involves the oxidation of xylitol to D-xylulose. Subsequently, D-xylulose is phosphorylated to D-xylulose-5-phosphate, a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). This direct entry into the PPP makes ¹³C-labeled xylitol a potentially insightful tool for studying the dynamics of this crucial pathway, which is involved in nucleotide synthesis, NADPH production, and the metabolism of various sugars.

Theoretical Labeling Patterns: Xylitol-5-¹³C vs. Conventional Glucose Tracers

The utility of a ¹³C tracer lies in the unique labeling patterns it generates in downstream metabolites. By analyzing these patterns using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can infer the activity of different metabolic routes.

A key advantage of using Xylitol-5-¹³C is its specific entry point into the non-oxidative PPP. The ¹³C label at the C5 position of xylitol would be transferred to the C5 position of D-xylulose-5-phosphate. The subsequent transketolase and transaldolase reactions would then distribute this label to other intermediates, providing a distinct signature of non-oxidative PPP activity.

In contrast, commonly used glucose tracers, such as [1,2-¹³C₂]glucose or uniformly labeled [U-¹³C]glucose, enter metabolism further upstream at the level of glucose-6-phosphate. This leads to a broader distribution of the label throughout glycolysis and both the oxidative and non-oxidative branches of the PPP, which can sometimes complicate the specific analysis of the non-oxidative branch.

Table 1: Comparison of Tracer Characteristics

FeatureXylitol-5-¹³C (Theoretical)[1,2-¹³C₂]Glucose (Established)[U-¹³C]Glucose (Established)
Entry Point Non-oxidative Pentose Phosphate Pathway (via D-xylulose-5-phosphate)Glycolysis (Glucose-6-phosphate)Glycolysis (Glucose-6-phosphate)
Primary Pathway Traced Potentially specific for non-oxidative PPP flux and its connections.Oxidative and non-oxidative PPP, Glycolysis.All of central carbon metabolism.
Potential Advantages May provide clearer insights into the reversibility and flux through transketolase and transaldolase reactions. Reduced complexity of labeling patterns for PPP intermediates.Well-characterized for determining the ratio of PPP flux to glycolysis.Provides comprehensive labeling of central carbon metabolism.
Potential Limitations Limited systemic distribution as metabolism is primarily hepatic. Cellular uptake mechanisms may vary. Less established methodology.Label scrambling can occur, requiring complex models for interpretation.High degree of label scrambling can make interpretation of specific pathway fluxes challenging.

Experimental Protocols

While specific, validated protocols for using Xylitol-5-¹³C as a metabolic tracer are not yet widely established, a general methodology can be adapted from standard ¹³C metabolic flux analysis (MFA) experiments.

General Protocol for a ¹³C Tracer Experiment
  • Cell Culture and Substrate Labeling:

    • Culture cells of interest in a defined medium.

    • For the labeling experiment, replace the standard carbon source with a medium containing a known concentration of Xylitol-5-¹³C. A parallel culture with an established tracer (e.g., [1,2-¹³C₂]glucose) should be run for comparison.

    • Incubate the cells for a predetermined period to allow for the incorporation of the labeled substrate and to reach a metabolic steady state.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity, typically by using cold methanol or other quenching solutions.

    • Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Metabolite Analysis:

    • Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify metabolites and to determine their mass isotopomer distributions (MIDs).

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Use the corrected MIDs to calculate metabolic fluxes using specialized software packages (e.g., INCA, Metran). This involves fitting the experimental data to a metabolic network model.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the flow of labeled carbons and the experimental design.

G cluster_xylitol Xylitol Metabolism cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis Xylitol-5-13C This compound D-Xylulose-5-13C D-Xylulose-5-13C This compound->D-Xylulose-5-13C Xylitol Dehydrogenase D-Xylulose-5-phosphate-5-13C D-Xylulose-5-phosphate-5-13C D-Xylulose-5-13C->D-Xylulose-5-phosphate-5-13C Xylulokinase Ribose-5-P Ribose-5-P D-Xylulose-5-phosphate-5-13C->Ribose-5-P Fructose-6-P Fructose-6-P D-Xylulose-5-phosphate-5-13C->Fructose-6-P Transketolase Glyceraldehyde-3-P Glyceraldehyde-3-P D-Xylulose-5-phosphate-5-13C->Glyceraldehyde-3-P Transketolase Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P->Sedoheptulose-7-P Pyruvate Pyruvate Fructose-6-P->Pyruvate Glyceraldehyde-3-P->Pyruvate Glucose Glucose Glucose-6-P Glucose-6-P Glucose->Glucose-6-P Glucose-6-P->Ribose-5-P Oxidative PPP Glucose-6-P->Fructose-6-P

Caption: Metabolic fate of Xylitol-5-¹³C into the Pentose Phosphate Pathway.

G Cell_Culture 1. Cell Culture with 13C-labeled substrate Quenching 2. Rapid Metabolic Quenching Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Analysis 4. LC-MS or GC-MS Analysis Extraction->Analysis Data_Processing 5. Data Processing and Isotopomer Distribution Analysis Analysis->Data_Processing Flux_Calculation 6. Metabolic Flux Calculation Data_Processing->Flux_Calculation

Caption: General experimental workflow for a ¹³C metabolic flux analysis study.

Concluding Remarks

The theoretical application of Xylitol-5-¹³C as a metabolic tracer presents an exciting opportunity to gain more specific insights into the non-oxidative Pentose Phosphate Pathway. Its direct entry point into this pathway could help to deconvolve the complex labeling patterns observed with traditional glucose tracers. However, as a novel and largely unvalidated tool, further research is required to establish standardized protocols and to fully characterize its metabolic fate in various cell types and in vivo models. This guide serves as a foundational resource for researchers interested in exploring the potential of xylitol-based tracers for advancing our understanding of cellular metabolism.

A Comparative Guide to Xylitol-5-13C and Deuterated Xylitol as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of metabolic research, the selection of an appropriate tracer is paramount to the success of any study. This guide provides a comprehensive comparison of two stable isotope-labeled forms of xylitol: Xylitol-5-13C and deuterated xylitol. While direct comparative studies are limited, this document leverages established principles of stable isotope tracing to offer a detailed analysis of their respective strengths and weaknesses, supported by general experimental methodologies.

Introduction to Xylitol Tracing

Xylitol, a five-carbon sugar alcohol, plays a notable role in human metabolism and is increasingly recognized for its health benefits, including its use as a sugar substitute suitable for diabetics.[1] Understanding its metabolic fate is crucial for evaluating its physiological effects and therapeutic potential. Stable isotope tracers, such as this compound and deuterated xylitol, are indispensable tools for elucidating the pathways of xylitol metabolism and quantifying its contribution to various metabolic pools.

Core Comparison of Tracers

The choice between a 13C-labeled and a deuterated tracer depends on the specific research question, the analytical instrumentation available, and the biological system under investigation. The following table summarizes the key characteristics of this compound and deuterated xylitol.

FeatureThis compoundDeuterated Xylitol
Tracer Principle Incorporation of the heavier 13C isotope into downstream metabolites allows for tracking of the carbon skeleton.Incorporation of deuterium (2H) allows for tracking of the hydrogen atoms.
Primary Analytical Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Metabolic Insights Primarily used for metabolic flux analysis (MFA) to quantify the rate of metabolic pathways.[2][3] The position of the 13C label is critical for pathway elucidation.Can be used to trace the flow of hydrogen atoms and can provide insights into redox reactions. Deuterium metabolic imaging (DMI) is an emerging in vivo application.[4]
Potential for Isotope Effect Generally considered to have a minimal kinetic isotope effect, meaning it is less likely to alter the rate of enzymatic reactions.May exhibit a significant kinetic isotope effect, where the heavier deuterium atom can slow down reaction rates, potentially altering metabolic fluxes.
Natural Abundance The natural abundance of 13C is ~1.1%.The natural abundance of 2H is ~0.015%.
Background Signal Higher natural abundance of 13C can result in a higher background signal in mass spectrometry, which needs to be corrected for.[5]Lower natural abundance of deuterium results in a lower background signal, potentially increasing sensitivity for detecting the tracer.
Cost Generally, position-specific 13C-labeled compounds can be expensive.The cost of deuterated compounds can vary but is often comparable to or less than specifically labeled 13C compounds.
In Vivo Applications Widely used in human and animal studies for metabolic flux analysis.[2][3]Used in human studies, with growing interest in non-invasive imaging techniques like DMI.[4][6]

Metabolic Pathway of Xylitol

Xylitol is primarily metabolized in the liver.[7][8] After absorption, it enters the pentose phosphate pathway (PPP). The initial step involves the conversion of xylitol to D-xylulose. This is followed by phosphorylation to D-xylulose-5-phosphate, which is an intermediate of the PPP.[9][10][11] Through the PPP, the carbon skeleton of xylitol can be converted into various intermediates that can enter glycolysis and the tricarboxylic acid (TCA) cycle.

xylitol_pathway cluster_liver Liver Metabolism xylitol Xylitol dxylulose D-Xylulose xylitol->dxylulose Xylitol dehydrogenase dxylulose5p D-Xylulose-5-Phosphate dxylulose->dxylulose5p Xylulokinase ppp Pentose Phosphate Pathway (PPP) dxylulose5p->ppp glycolysis Glycolysis ppp->glycolysis g6p Glucose-6-Phosphate ppp->g6p tca TCA Cycle glycolysis->tca glucose Glucose g6p->glucose

Caption: Metabolic pathway of xylitol in the liver.

Experimental Workflow for a Xylitol Tracer Study

A typical metabolic tracer study involves several key steps, from the administration of the labeled compound to the analysis and interpretation of the data. The following diagram illustrates a general workflow applicable to studies using either this compound or deuterated xylitol.

experimental_workflow start Start: Experimental Design administration Tracer Administration (e.g., oral, intravenous) start->administration sampling Biological Sample Collection (e.g., blood, tissue, urine) administration->sampling quenching Metabolic Quenching sampling->quenching extraction Metabolite Extraction quenching->extraction analysis Analytical Measurement (MS or NMR) extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing interpretation Metabolic Flux Analysis and Pathway Interpretation data_processing->interpretation end End: Conclusion interpretation->end

Caption: General experimental workflow for a metabolic tracer study.

Experimental Protocols

The following are generalized protocols for conducting a metabolic tracer study with either this compound or deuterated xylitol. Specific details will need to be optimized based on the experimental model and research objectives.

In Vitro Cell Culture Protocol
  • Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of either this compound or deuterated xylitol. The concentration should be sufficient to allow for detectable incorporation into downstream metabolites without causing toxicity.

  • Incubation: Incubate the cells for a predetermined time course. Time points should be chosen to capture the dynamics of label incorporation.

  • Metabolic Quenching: Rapidly aspirate the medium and wash the cells with ice-cold saline. Immediately add a cold quenching solution (e.g., 80% methanol) to halt all enzymatic activity.

  • Metabolite Extraction: Scrape the cells in the quenching solution and collect the cell lysate. Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or by lyophilization. The sample can then be derivatized if necessary for the chosen analytical method.

  • Analysis: Analyze the samples using mass spectrometry (e.g., GC-MS or LC-MS) or NMR spectroscopy to determine the isotopic enrichment in xylitol and its downstream metabolites.

In Vivo Animal Study Protocol
  • Acclimatization: Acclimate the animals to the experimental conditions for a sufficient period.

  • Tracer Administration: Administer the this compound or deuterated xylitol tracer to the animals. This can be done via oral gavage, intraperitoneal injection, or intravenous infusion, depending on the research question. The dose will need to be determined based on the animal model and the expected metabolic turnover.

  • Sample Collection: At selected time points after tracer administration, collect biological samples such as blood, urine, and tissues of interest.

  • Sample Processing: For blood, plasma or serum should be separated and stored at -80°C. Tissues should be flash-frozen in liquid nitrogen immediately upon collection to stop metabolic activity.

  • Metabolite Extraction: Homogenize the frozen tissues in a suitable extraction solvent (e.g., methanol/water/chloroform) to extract the metabolites.

  • Sample Preparation and Analysis: Process the extracts as described in the in vitro protocol for analysis by MS or NMR.

Conclusion

Both this compound and deuterated xylitol are valuable tools for investigating the metabolic fate of xylitol. This compound is particularly well-suited for quantitative metabolic flux analysis due to the minimal kinetic isotope effect of 13C. Deuterated xylitol, with its low natural abundance, may offer advantages in terms of signal-to-noise in certain applications and is the tracer of choice for emerging techniques like deuterium metabolic imaging. The final selection of the tracer should be a strategic decision based on the specific aims of the study, the analytical capabilities at hand, and the potential for kinetic isotope effects to influence the biological system under investigation. Careful consideration of these factors will enable researchers to effectively unravel the complexities of xylitol metabolism.

References

Benchmarking Xylitol-5-¹³C: A Comparative Guide to Pentose Phosphate Pathway Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for cellular biosynthesis and redox balance. Understanding its dynamics is vital for research in areas ranging from oncology to metabolic disorders. Stable isotope tracers are indispensable tools for elucidating the flux through the PPP. While glucose-based tracers are well-established, Xylitol-5-¹³C presents a novel approach to probe specific aspects of this pathway. This guide provides an objective comparison of Xylitol-5-¹³C with other commonly used PPP tracers, supported by metabolic principles and a framework for experimental design.

Comparative Analysis of PPP Tracers

The choice of a ¹³C tracer profoundly influences the interpretability of metabolic flux analysis (MFA) data. Different tracers provide distinct labeling patterns in downstream metabolites, shedding light on different segments of the PPP. The following table summarizes the key characteristics of Xylitol-5-¹³C and commonly used glucose-based tracers.

TracerEntry Point in PPPPrimary Pathway TracedKey Labeled MetabolitesInferred AdvantagesInferred Disadvantages
Xylitol-5-¹³C Non-oxidative branch (via Xylulose-5-Phosphate)Non-oxidative PPPSedoheptulose-7-P, Erythrose-4-P, Fructose-6-P, Glyceraldehyde-3-PDirectly probes the non-oxidative branch; avoids confounding labeling from the oxidative branch; useful for studying the reversibility of non-oxidative reactions.Does not provide direct information on the oxidative PPP flux; metabolism may be cell-type specific and dependent on the expression of xylitol metabolizing enzymes.
[1,2-¹³C]glucose Oxidative branch (as Glucose-6-Phosphate)Oxidative and Non-oxidative PPPRibose-5-P, Sedoheptulose-7-P, Erythrose-4-P, LactateWell-established for estimating the relative flux of the oxidative PPP versus glycolysis[1][2]. The M+1 to M+2 ratio in downstream metabolites is informative[1].Label scrambling in the non-oxidative branch can complicate flux analysis.
[U-¹³C]glucose Oxidative branch (as Glucose-6-Phosphate)Overall PPP and GlycolysisAll PPP intermediates, Lactate, TCA cycle intermediatesProvides comprehensive labeling of central carbon metabolism; useful for assessing overall glucose utilization and identifying contributions to various biosynthetic pathways.Difficult to distinguish between the oxidative and non-oxidative branches without complex modeling, as it labels all carbons.
[2,3-¹³C₂]glucose Oxidative branch (as Glucose-6-Phosphate)Specifically distinguishes PPP from GlycolysisLactate isotopomers ([1,2-¹³C₂]lactate from glycolysis, [2,3-¹³C₂]lactate from PPP)Provides a more direct and less ambiguous measure of PPP activity relative to glycolysis by analyzing lactate isotopomers[3].May be less informative for resolving fluxes within the non-oxidative branch compared to other tracers.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reliable and reproducible results in ¹³C metabolic flux analysis. The following is a generalized protocol that can be adapted for studies using Xylitol-5-¹³C or other PPP tracers with cultured mammalian cells.

Cell Culture and Tracer Incubation
  • Cell Seeding: Plate cells in a 6-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Typically, seeding 200,000 or more cells per well and incubating overnight is a good starting point[4]. Prepare triplicate wells for each condition.

  • Media Preparation: One hour before introducing the tracer, replace the standard culture medium with a fresh medium containing dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled metabolites[5][6]. The medium should be formulated to lack the unlabeled version of the tracer being used (e.g., glucose-free medium for ¹³C-glucose tracers).

  • Tracer Introduction: Remove the pre-incubation medium, wash the cells once with the tracer-free base medium, and then add the experimental medium containing the ¹³C-labeled tracer (e.g., Xylitol-5-¹³C or a ¹³C-glucose isotopomer) at a known concentration.

  • Incubation: Incubate the cells with the tracer-containing medium for a duration sufficient to reach isotopic steady-state. This time can vary from minutes for glycolytic intermediates to several hours for TCA cycle intermediates and should be determined empirically for the specific pathway and cell type of interest[4][7].

Metabolite Extraction
  • Quenching Metabolism: At the end of the incubation period, rapidly quench metabolic activity to preserve the in vivo labeling patterns. This is typically achieved by aspirating the medium and immediately washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a cold extraction solvent to the cells. A common choice is 80% methanol in water, pre-chilled to -80°C[4].

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., a SpeedVac) or a gentle stream of nitrogen. The dried extracts can be stored at -80°C until analysis.

Analytical Methods: GC-MS Analysis of Labeled Metabolites
  • Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), the dried polar metabolites must be derivatized to make them volatile. A common method is methoximation followed by silylation.

  • GC-MS Analysis: Re-suspend the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate) and inject it into the GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of mass isotopomer distributions[8][9][10].

  • Data Analysis: The raw GC-MS data is processed to correct for the natural abundance of ¹³C and to determine the mass isotopomer distribution for each metabolite of interest. This data is then used in metabolic flux analysis software to calculate intracellular fluxes.

Visualizing Metabolic Pathways and Workflows

Pentose Phosphate Pathway Tracer Metabolism

The diagram below illustrates the entry points and metabolic fates of Xylitol-5-¹³C and [1,2-¹³C]glucose within the pentose phosphate pathway. The labeled carbon atoms are highlighted to show how different tracers result in distinct labeling patterns in downstream metabolites.

PPP_Tracer_Metabolism cluster_oxidative Oxidative PPP cluster_non_oxidative Non-oxidative PPP cluster_glycolysis Glycolysis cluster_xylitol_entry Xylitol Metabolism G6P Glucose-6-Phosphate (G6P) Label from [1,2-¹³C]glucose enters here PG6 6-Phosphoglucono- δ-lactone G6P->PG6 G6PD PG 6-Phosphogluconate PG6->PG 6PGL Ru5P Ribulose-5-Phosphate (Ru5P) PG->Ru5P 6PGD (CO2 release) R5P Ribose-5-Phosphate (R5P) Ru5P->R5P RpiA Xu5P Xylulose-5-Phosphate (Xu5P) Label from Xylitol-5-¹³C enters here Ru5P->Xu5P Rpe S7P Sedoheptulose-7-Phosphate (S7P) R5P->S7P TKT Xu5P->S7P F6P Fructose-6-Phosphate (F6P) Xu5P->F6P E4P Erythrose-4-Phosphate (E4P) S7P->E4P TALDO E4P->F6P TKT F6P->G6P PGI F6P_gly Fructose-6-Phosphate F6P->F6P_gly G3P Glyceraldehyde-3-Phosphate (G3P) G3P->E4P G3P_gly Glyceraldehyde-3-Phosphate G3P->G3P_gly Xylitol Xylitol Xylulose D-Xylulose Xylitol->Xylulose Sorbitol Dehydrogenase Xylulose->Xu5P Xylulokinase Glucose_tracer [1,2-¹³C]glucose Glucose_tracer->G6P Xylitol_tracer Xylitol-5-¹³C Xylitol_tracer->Xylitol

Caption: Metabolic map of the Pentose Phosphate Pathway showing the distinct entry points of glucose-based and xylitol-based tracers.

Experimental Workflow for ¹³C Tracer Analysis

The following diagram outlines the typical workflow for a ¹³C metabolic flux analysis experiment, from cell culture to data analysis.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis start Seed Cells culture Incubate and Grow Cells start->culture add_tracer Introduce ¹³C Tracer culture->add_tracer quench Quench Metabolism add_tracer->quench extract Extract Metabolites quench->extract dry Dry Extract extract->dry derivatize Derivatize Metabolites dry->derivatize gcms GC-MS Analysis derivatize->gcms process_data Process Raw Data (Correct for Natural Abundance) gcms->process_data mfa Metabolic Flux Analysis (Software Modeling) process_data->mfa results Interpret Fluxes mfa->results

Caption: A generalized workflow for conducting a ¹³C metabolic flux analysis experiment.

Conclusion

While glucose-based tracers remain the gold standard for comprehensive analysis of central carbon metabolism, Xylitol-5-¹³C emerges as a specialized tool for investigating the non-oxidative branch of the Pentose Phosphate Pathway. Its unique entry point offers the potential to deconvolve the complex, reversible reactions of this segment of the PPP, providing a more focused lens than broader tracers like [U-¹³C]glucose. The choice of tracer should be guided by the specific research question. For a general overview of PPP activity in relation to glycolysis, [1,2-¹³C]glucose or [2,3-¹³C₂]glucose are excellent choices. For detailed insights into the non-oxidative PPP, particularly in systems known to metabolize xylitol, Xylitol-5-¹³C presents a promising, albeit less characterized, alternative. Future studies directly comparing the performance of Xylitol-5-¹³C with established glucose tracers are warranted to fully elucidate its utility in metabolic research.

References

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